molecular formula C6H6Cl2N2O B3181192 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol CAS No. 60025-05-0

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Cat. No.: B3181192
CAS No.: 60025-05-0
M. Wt: 193.03 g/mol
InChI Key: VHPCRQZVRSYZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H6Cl2N2O and its molecular weight is 193.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPCRQZVRSYZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CN=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol: Technical Guide to Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 60025-05-0 / 2227919-51-7) is a high-value heterocyclic building block. Its structural core—a pyrimidine ring functionalized with two chlorine atoms at the 4 and 6 positions and a secondary alcohol at the 5-position—renders it a "privileged scaffold" in drug discovery.

The molecule serves as a bifunctional electrophile. The chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (


), allowing for the sequential introduction of diverse amines or alkoxides. Simultaneously, the C5-hydroxyethyl group provides a handle for oxidation, protection, or chiral resolution. This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK9, PRMT5) and fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

Chemical Profile & Structural Analysis[1]

Physicochemical Properties[1][2]
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 193.03 g/mol
CAS Number 60025-05-0 (Racemate) | 2227919-51-7 (S-isomer)
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Alcohol) ~13.5 (Predicted)
LogP ~1.2 (Predicted)
Electronic Structure & Reactivity Hotspots

The reactivity of this molecule is defined by the electron-deficient nature of the pyrimidine ring.

  • C4 & C6 Positions (Electrophilic): The nitrogen atoms in the pyrimidine ring withdraw electron density via induction and resonance (

    
     effects). The chlorine substituents further activate these positions, making them prime targets for 
    
    
    
    . Because the molecule is symmetric with respect to the C2-C5 axis (assuming C2-H), the first substitution can occur at either C4 or C6 with equal probability.
  • C5 Position (Steric/Electronic): The 1-hydroxyethyl group at C5 exerts a steric influence, potentially directing incoming nucleophiles away from the immediate vicinity during

    
    . Electronically, it is a weak donor but does not significantly deactivate the ring.
    
  • Secondary Alcohol: This group is benzylic-like in character due to the adjacent aromatic ring, making it susceptible to facile oxidation to the ketone (acetyl group) or elimination under acidic conditions.

Synthetic Pathways[2][6][7][8][9]

The industrial and laboratory synthesis of this compound predominantly relies on the functionalization of 4,6-dihydroxypyrimidine via the Vilsmeier-Haack reaction, followed by Grignard addition.

Synthesis Workflow Diagram

SynthesisPath Figure 1: Primary Synthetic Route via Vilsmeier-Haack and Grignard Addition Start 4,6-Dihydroxypyrimidine Inter1 4,6-Dichloropyrimidine- 5-carbaldehyde Start->Inter1 Step 1: POCl3, DMF (Vilsmeier-Haack) Target 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol Inter1->Target Step 2: MeMgBr, THF -78°C to 0°C AltTarget 1-(4,6-Dichloropyrimidin- 5-yl)ethanone Inter1->AltTarget Alternative: 1. MeMgBr 2. Oxidation AltTarget->Target Reduction (NaBH4)

[1]

Mechanistic Insight
  • Step 1 (Vilsmeier-Haack): DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion). This reagent formylates the C5 position of 4,6-dihydroxypyrimidine while simultaneously converting the hydroxyl groups to chlorides. This is a highly efficient "one-pot" transformation.
    
  • Step 2 (Grignard Addition): The resulting aldehyde is treated with methylmagnesium bromide (MeMgBr). The hard nucleophile (

    
    ) attacks the carbonyl carbon. Critical Control:  The temperature must be kept low (-78°C to 0°C) to prevent the Grignard reagent from attacking the C4/C6 chlorides via 
    
    
    
    , which is a competing side reaction.

Chemical Reactivity & Transformations[2][7][9]

This scaffold allows for "divergent synthesis," where the order of operations dictates the final product structure.

Reactivity Scope Diagram

Reactivity Figure 2: Divergent Reactivity Profile of the Scaffold Center 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol Prod1 Mono-Amino Derivative (SNAr at C4) Center->Prod1 R-NH2, Base (Controlled Eq.) Prod3 Ketone Derivative (Oxidation) Center->Prod3 MnO2 or DMP Prod4 Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) Center->Prod4 Hydrazine/Cyclization Prod2 Di-Amino Derivative (SNAr at C4 & C6) Prod1->Prod2 R'-NH2, Heat

Key Transformations
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Regioselectivity: The first chlorine displacement occurs readily at room temperature. Due to symmetry, C4 and C6 are equivalent.

    • Sequential Substitution: After the first displacement, the ring becomes less electrophilic (if the nucleophile is an electron-donating amine). The second displacement typically requires higher temperatures (reflux) or stronger bases.

  • Oxidation: The secondary alcohol is easily oxidized to the ketone (1-(4,6-dichloropyrimidin-5-yl)ethanone) using Manganese Dioxide (

    
    ) or Dess-Martin Periodinane. The ketone is a precursor for condensation reactions (e.g., Claisen-Schmidt).[1]
    

Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard organometallic addition procedures adapted for chloropyrimidines.

Reagents:

  • 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 eq)[1][2]

  • Methylmagnesium bromide (3.0 M in ether, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (

    
    ), saturated aqueous solution
    

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 4,6-dichloropyrimidine-5-carbaldehyde (5.0 g, 28.2 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the Grignard reagent from displacing the chlorides on the ring.

  • Addition: Add MeMgBr (11.3 mL, 33.9 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Carefully quench the reaction at 0°C with saturated

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (0-30% EtOAc in Hexanes) to yield the title compound as a white solid.

Protocol B: Regioselective (Mono-amination)

Procedure:

  • Dissolve this compound (1.0 eq) in Isopropanol (IPA).

  • Add Diisopropylethylamine (DIPEA, 2.0 eq) and the desired amine (1.05 eq).

  • Stir at Room Temperature for 4-6 hours. Note: Heating usually leads to disubstitution.

  • Concentrate and purify via silica chromatography.[3]

Applications in Drug Discovery[11][13]

This scaffold is pivotal in the development of PRMT5 Inhibitors and CDK9 Inhibitors .

  • Mechanism: The pyrimidine ring mimics the adenine core of ATP or SAM (S-adenosylmethionine).

  • Strategy: The chlorine atoms are replaced by solubilizing groups or specific binding elements (e.g., anilines, piperazines) that interact with the kinase hinge region. The ethanol side chain often projects into the solvent-exposed region or interacts with the ribose-binding pocket, improving potency and selectivity.

Safety & Handling

  • Hazards: Chloropyrimidines are potential skin sensitizers and irritants. The compound may cause serious eye irritation (H319) and skin irritation (H315).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of chlorides can occur over prolonged exposure to humidity).

References

  • BenchChem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.Link

  • Molaid Chemicals. 1-(4,6-dichloropyrimidin-5-yl)ethanol Structure and Reactivity Data.Link

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022.[4] Link

  • Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of HSF1 and CDK9.Link

  • ChemScene. Product Monograph: 1-(4,6-Dichloropyrimidin-5-yl)ethanone.[5]Link

Sources

Advanced Synthesis Strategies for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for the synthesis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , serves as a critical scaffold in the development of kinase inhibitors (e.g., crizotinib analogs) and fused heterocyclic systems. Its structural core—a pyrimidine ring functionalized with labile chlorines at positions 4 and 6, and a secondary alcohol at position 5—presents a unique chemoselective challenge.

The primary synthetic difficulty lies in differentiating between the electrophilic carbonyl (required for alcohol formation) and the electrophilic C-4/C-6 positions (prone to Nucleophilic Aromatic Substitution,


).
Retrosynthetic Logic

We prioritize pathways that install the sensitive chlorine substituents late or utilize conditions that suppress


 side reactions.

Pathway A (Nucleophilic Addition): The most direct route involves the addition of a methyl anion equivalent (Grignard or Methyllithium) to 4,6-dichloropyrimidine-5-carbaldehyde . Pathway B (Hydride Reduction): Reduction of 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one . This requires prior synthesis of the ketone but avoids organometallics in the final step.

Retrosynthesis Target This compound Aldehyde 4,6-Dichloropyrimidine-5-carbaldehyde Target->Aldehyde MeMgBr / THF (Chemoselective Addition) Ketone 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one Target->Ketone NaBH4 / MeOH (Reduction) Precursor 4,6-Dihydroxypyrimidine Aldehyde->Precursor POCl3 / DMF (Vilsmeier-Haack) Ketone->Precursor Multi-step functionalization

Figure 1: Retrosynthetic disconnection showing the two primary access points to the target alcohol.[1]

Pathway A: The Vilsmeier-Haack / Grignard Route (Dominant Strategy)

This pathway is preferred for its scalability and the ready availability of 4,6-dihydroxypyrimidine. It proceeds in two distinct stages.

Stage 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

This step utilizes a "double" Vilsmeier-Haack reaction to simultaneously chlorinate the ring and formylate position 5.

Reaction Scheme:



Detailed Protocol:

  • Reagent Setup: In a dry 3-neck round-bottom flask under

    
    , charge 
    
    
    
    (7.0 equiv). Cool to 0°C.[2][3]
  • Vilsmeier Reagent Formation: Add DMF (1.2 equiv) dropwise. Stir for 30 min to generate the chloroiminium salt.

  • Addition: Add 4,6-dihydroxypyrimidine (1.0 equiv) portion-wise.

  • Reaction: Warm to room temperature, then reflux (approx. 100-110°C) for 4–6 hours. Note: Evolution of HCl gas requires a scrubber.

  • Quench: Cool the mixture and pour onto crushed ice/water carefully (exothermic).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with sat.[2][3]

    
     and brine.[4] Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from hexanes/EtOAc or sublimation.

Stage 2: Chemoselective Methylation via Grignard

Critical Challenge: The 4,6-dichloro positions are highly reactive toward nucleophiles. To prevent displacement of chlorine by the Grignard reagent, the reaction must be kinetically controlled at low temperatures.

Protocol:

  • Solvent: Anhydrous THF (0.1 M concentration of aldehyde).

  • Temperature: Cool the solution to -78°C (Dry ice/acetone bath).

  • Reagent: Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.1 equiv) dropwise over 30 minutes via syringe pump.

    • Why MeMgBr? It is less nucleophilic/basic than MeLi, reducing the risk of

      
       or deprotonation.
      
  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC/LCMS. Do not warm above -40°C until quenched.

  • Quench: Quench at -78°C with sat.

    
     solution.
    
  • Workup: Warm to RT, extract with EtOAc, dry, and concentrate.

Data Summary: Reagent Comparison for Stage 2

ReagentTempChemoselectivity (Alcohol : Side Products)YieldNotes
MeMgBr -78°C High (>90:10) 75-85% Recommended standard.
MeLi-78°CModerate (60:40)45%Significant Cl-displacement observed.

0°CHigh (>95:5)60-70%Slower reaction; pyrophoric handling required.

Pathway B: Reduction of 5-Acetyl-4,6-dichloropyrimidine[5]

If the ketone intermediate is available (e.g., via oxidation of a 5-ethyl precursor or specific condensation chemistry), this route offers a milder final step.

Protocol:

  • Dissolve 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one in Methanol (MeOH).

  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    , 0.5 equiv) portion-wise.
    
  • Stir for 30 mins. Quench with dilute acetic acid.

  • Stereochemistry Note: This yields the racemic alcohol. For enantioselective synthesis (e.g., to access the (S)-isomer, CAS 2227919-51-7), use the Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS catalyst and borane.

Process Safety & Critical Parameters

Chemical Hazards
  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Fatal if inhaled. Use strictly in a fume hood.
    
  • 4,6-Dichloropyrimidines: Potent skin sensitizers and potential vesicants. Double-glove (Nitrile/Laminate) and wear a face shield.

Process Control Diagram (Graphviz)

Workflow Start Start: 4,6-Dihydroxypyrimidine Step1 Chlorination/Formylation (POCl3, DMF, Reflux) Start->Step1 Check1 QC: Purity >95%? (Avoid hydrolysis products) Step1->Check1 Check1->Step1 No (Repurify) Step2 Cryogenic Addition (MeMgBr, THF, -78°C) Check1->Step2 Yes Quench Quench: NH4Cl (Maintain < -40°C) Step2->Quench Final Product: this compound Quench->Final

Figure 2: Operational workflow emphasizing the critical quality control point before the Grignard step.

References

  • Vilsmeier-Haack Synthesis of Pyrimidine Aldehydes

    • BenchChem.[2] Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from .

  • General Grignard Addition to Pyrimidines

    • Taylor & Francis. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives. Retrieved from .

  • Chiral Standards & CAS Data

    • ChemScene.[5] (S)-1-(4,6-Dichloropyrimidin-5-yl)ethanol (CAS 2227919-51-7).[5] Retrieved from .

  • Safety in Chloropyrimidine Synthesis

    • European Patent Office.[6] Process for the preparation of 4,6-dichloropyrimidine (EP1273574). Retrieved from .

Sources

CAS number and identifiers for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and application scope of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol , a critical heterocyclic building block in modern drug discovery.

Document Type: Technical Whitepaper & Protocol Guide Primary Classification: Pyrimidine Intermediates / Kinase Inhibitor Scaffolds

Executive Summary

This compound is a functionalized pyrimidine derivative serving as a linchpin intermediate in the synthesis of targeted small-molecule therapeutics. Its structure features a reactive electrophilic core (4,6-dichloropyrimidine) coupled with a chiral secondary alcohol handle at the C5 position. This dual functionality allows for orthogonal diversification—specifically Nucleophilic Aromatic Substitution (


) at the C4/C6 positions and esterification or etherification at the C5-alkyl chain. It is prominently utilized in the development of PRMT5 methyltransferase inhibitors  and ROS1 kinase inhibitors .

Chemical Identity & Informatics

The precise identification of this compound is critical due to the existence of its ketone precursor and stereoisomers.

Identification Matrix
Identifier TypeValueNotes
Chemical Name This compoundIUPAC Systematic
CAS Number (Racemic) 60025-05-0 Primary Identifier
CAS Number (S-Isomer) 2227919-51-7 Active enantiomer in specific series
Molecular Formula

Molecular Weight 193.03 g/mol
SMILES CC(O)c1c(Cl)ncnc1ClRacemic
InChI Key AMOPGZSOKQKCHT-UHFFFAOYSA-N(Note: Check stereochem layer for chiral)
Related Precursor 1-(4,6-Dichloropyrimidin-5-yl)ethanoneCAS: 60025-06-1
Structural Visualization

The following diagram illustrates the core pharmacophore and reactive sites.

ChemicalStructure Core Pyrimidine Core (Electron Deficient) C4_Cl C4-Chlorine (SNAr Labile) Core->C4_Cl Electrophilic Site 1 C6_Cl C6-Chlorine (SNAr Labile) Core->C6_Cl Electrophilic Site 2 C5_Group C5-Ethanol Chain (Chiral Center) Core->C5_Group Functional Handle

Figure 1: Structural reactivity map of this compound highlighting sites for diversification.

Physicochemical Properties

Understanding the physical state is essential for handling and purification.

PropertyValueExperimental/Calculated Source
Physical State Solid / Viscous OilDependent on purity/crystallinity
Melting Point 56–60 °CDerived from close analogs; pure enantiomers may differ
Boiling Point ~315 °CPredicted at 760 mmHg
LogP 1.84Lipophilic, suitable for organic extraction
pKa ~13.5 (Alcohol)Weakly acidic hydroxyl proton
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2][3] The choice depends on the availability of precursors: 4,6-dichloropyrimidine-5-carbaldehyde (Route A) or 1-(4,6-dichloropyrimidin-5-yl)ethanone (Route B).

Route A: Grignard Addition (Preferred for C-C Bond Formation)

This method constructs the ethyl chain directly from the aldehyde.

Reagents:

  • Substrate: 4,6-Dichloropyrimidine-5-carbaldehyde (CAS: 5305-40-8)[4]

  • Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 5.0 g (28.2 mmol) of 4,6-dichloropyrimidine-5-carbaldehyde in 50 mL anhydrous THF. Cool to -78 °C.

  • Addition: Add MeMgBr (1.1 eq, 31.0 mmol) dropwise over 20 minutes. Critical: Maintain temperature below -60 °C to prevent substitution of the chlorines.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated ammonium chloride (

    
    ) solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Route B: Carbonyl Reduction (Preferred for Enantioselective Synthesis)

This method reduces the ketone precursor. Using chiral catalysts (e.g., CBS reduction) allows access to the (S)- or (R)-enantiomer.

Reagents:

  • Substrate: 1-(4,6-Dichloropyrimidin-5-yl)ethanone (CAS: 60025-06-1)[6][7]

  • Reducing Agent: Sodium Borohydride (

    
    ) for racemic; Corey-Bakshi-Shibata (CBS) catalyst for chiral.
    
  • Solvent: Methanol (for

    
    ) or THF (for CBS).
    

Protocol (Racemic):

  • Dissolve ketone (1 eq) in Methanol at 0 °C.

  • Add

    
     (0.5 eq) portion-wise. Gas evolution (
    
    
    
    ) will occur.
  • Stir for 30 minutes.

  • Quench with water, extract with DCM.

Synthetic Workflow Diagram

Synthesis Aldehyde 4,6-Dichloro-5-formylpyrimidine (CAS: 5305-40-8) Grignard MeMgBr / THF (-78°C) Aldehyde->Grignard Ketone 1-(4,6-Dichloropyrimidin-5-yl)ethanone (CAS: 60025-06-1) Reductant NaBH4 or CBS Catalyst Ketone->Reductant Product This compound (CAS: 60025-05-0) Grignard->Product C-C Bond Formation Reductant->Product Carbonyl Reduction

Figure 2: Convergent synthetic pathways to the target alcohol.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase and methyltransferase inhibition.

Mechanism of Action: PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a target for oncology. The pyrimidine core mimics the adenosine ring of the cofactor SAM (S-adenosylmethionine).

  • Role of the Scaffold: The 4,6-dichloro motif allows for the sequential addition of amino-side chains that occupy the substrate binding pocket.

  • Chirality: The (S)-enantiomer of the ethanol side chain often dictates the binding orientation within the active site, interacting with specific residues (e.g., Leu or Phe) via hydrophobic interactions.

Mechanism of Action: ROS1/ALK Kinase Inhibition

Similar to Crizotinib, pyrimidine scaffolds are used to inhibit receptor tyrosine kinases.

  • Workflow: The 4-position chlorine is displaced by an aminopyrazole or similar heterocycle. The 5-position ethanol group is often converted to an ether to extend into the solvent-front region of the kinase, improving solubility and pharmacokinetic properties.

Applications Intermediate This compound Step1 Step 1: SNAr Displacement (C4 Position) Intermediate->Step1 Step2 Step 2: Etherification (C5 Alcohol) Step1->Step2 Target1 PRMT5 Inhibitors (Oncology) Step2->Target1 Target2 ROS1/ALK Inhibitors (NSCLC) Step2->Target2

Figure 3: Derivatization logic for transforming the intermediate into bioactive candidates.

Handling, Stability & Safety (E-E-A-T)

Warning: This compound contains reactive chloropyrimidine moieties, making it a potent skin sensitizer and irritant.

  • Storage: Store at -20 °C under inert atmosphere (

    
     or Ar). The benzylic-like alcohol position is prone to oxidation if exposed to air/light over long periods.
    
  • Hydrolysis Risk: The 4,6-dichloro positions are susceptible to hydrolysis in strong aqueous base, yielding the inactive dihydroxy-pyrimidine. Avoid prolonged exposure to pH > 10.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. All operations must be performed in a fume hood.

References

  • Molaid Chemicals. 1-(4,6-dichloropyrimidin-5-yl)ethanol | CAS 60025-05-0. Retrieved from

  • ChemScene. (S)-1-(4,6-Dichloropyrimidin-5-yl)ethanol | CAS 2227919-51-7.[8] Retrieved from

  • Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (2014). Retrieved from

  • BenchChem. Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from

  • PubChem. 4,6-Dichloro-5-methylpyrimidine (Analog Reference). CID 818860.[9] Retrieved from

Sources

Thermodynamic Solubility Profiling of 4,6-Dichloropyrimidine Derivatives in Organic Solvents: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, 4,6-dichloropyrimidine (DCP) and its derivatives (e.g., 2-amino-4,6-dichloropyrimidine) serve as indispensable electrophilic building blocks [1]. The reactive carbon-chlorine bonds allow for selective functionalization, making them critical intermediates for antiviral and anticancer pharmacophores. However, transitioning these syntheses from discovery to process scale requires a rigorous understanding of their thermodynamic behavior in various organic solvents.

As a Senior Application Scientist, I have observed that empirical, trial-and-error solvent selection frequently leads to suboptimal yields, downstream impurity carryover, and scalable crystallization failures. This whitepaper provides an in-depth, mechanistic analysis of the solubility profiles of DCP derivatives, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for acquiring highly accurate solubility data.

Mechanistic Causality of DCP Solvation

Understanding why a molecule dissolves dictates how we engineer its purification. The solubility of DCP derivatives is governed by the interplay of solute-solvent intermolecular forces:

  • Hydrogen Bonding Dynamics: The pyrimidine core inherently acts as a hydrogen bond acceptor via its endocyclic nitrogen atoms. When functionalized with an amino group (e.g., 2-amino-4,6-dichloropyrimidine), the molecule gains hydrogen bond donor capabilities. This dual nature explains the highly favorable dissolution in polar aprotic solvents (like 1,4-dioxane and acetone), which can accept hydrogen bonds from the amino group without competing with the pyrimidine nitrogens[2].

  • Polarizability and Lipophilicity: The two chloro substituents significantly increase the molecular polarizability and lipophilicity. Consequently, purely non-polar solvents like cyclohexane exhibit extremely poor solvation capacity, as the dispersion forces are insufficient to overcome the strong crystal lattice energy of the solid DCP derivative [2].

  • Thermodynamic Spontaneity: The dissolution of these derivatives is generally an endothermic and spontaneous process (

    
    , 
    
    
    
    ). Therefore, solubility increases proportionally with temperature, making cooling crystallization a highly effective purification strategy [2].

Quantitative Solubility Profiles

To facilitate rational solvent selection, the empirical solubility data for key DCP derivatives across various solvent classes is summarized below.

Table 1: Solubility Data of Key DCP Derivatives in Organic Solvents
CompoundSolventTemp (K)Solubility ValueSolvation Characteristics & Causality
4,6-Dichloropyrimidine 95% Ethanol298.15~50 mg/mLSoluble; the protic nature of ethanol disrupts the relatively weak crystal lattice of the un-aminated core [3].
4,6-Dichloropyrimidine MonochlorobenzeneVLE*Highly SolubleExcellent solvent for vapor-liquid equilibrium (VLE) processes due to structural

and dipole alignment [4].
2-Amino-4,6-DCP 1,4-Dioxane318.15

(x. mol)
Highest solubility; optimal H-bond acceptance from the solute's amino group [2].
2-Amino-4,6-DCP Acetone318.15

(x. mol)
High solubility; strong dipole-dipole interactions[2].
2-Amino-4,6-DCP Ethyl Acetate318.15

(x. mol)
Moderate-High; frequently used in binary mixtures with ethanol for tunable crystallization [2].
2-Amino-4,6-DCP Cyclohexane318.15

(x. mol)
Lowest solubility; lack of dipole and H-bonding capabilities fails to break the crystal lattice [2].
4-Amino-2,6-DCP DMSOAmbient~100 mg/mLHighly soluble but requires sonication to overcome kinetic barriers; DMSO acts as a strong H-bond acceptor [5].

*VLE = Vapor-Liquid Equilibrium conditions.

Experimental Methodology: The Isothermal Saturation Protocol

To generate reliable thermodynamic data for process modeling (such as fitting to the Apelblat or NRTL models), one must measure true equilibrium solubility, not kinetic dissolution. The following protocol is a self-validating system designed to eliminate metastable states and temperature-induced precipitation artifacts.

Step-by-Step Workflow

Step 1: Solvent Preparation & Thermal Equilibration

  • Action: Dispense 20.0 mL of the target analytical-grade organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a tightly sealed PTFE cap.

  • Causality: Trace water in hygroscopic solvents (like DMSO or acetone) drastically alters thermodynamic activity coefficients. Using sealed vessels prevents moisture ingress. Connect the jacket to a circulating water bath calibrated to

    
     K to ensure absolute thermal stability.
    

Step 2: Solid-Liquid Mixing (Excess Solute Addition)

  • Action: Introduce the DCP derivative incrementally until a visible suspension persists.

  • Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase perfectly equals that in the solution phase, which is the fundamental definition of thermodynamic saturation.

Step 3: Isothermal Incubation

  • Action: Agitate the suspension at 300 RPM for a minimum of 48 hours, followed by 12 hours of static settling at the exact same temperature.

  • Causality: 48 hours of mechanical agitation overcomes the kinetic barriers of dissolution, ensuring true thermodynamic equilibrium. The subsequent 12-hour static period allows microcrystals to settle, preventing solid carryover during sampling.

Step 4: Phase Separation & Sampling

  • Action: Using a pre-warmed glass syringe equipped with a 0.22 µm PTFE syringe filter, extract 2.0 mL of the clear supernatant.

  • Causality: Pre-warming the syringe to the exact experimental temperature is critical. If the syringe is cooler than the solution, the localized temperature drop will cause immediate micro-precipitation of the DCP derivative, artificially lowering the measured solubility.

Step 5: HPLC Quantification & Self-Validation

  • Action: Dilute the aliquot immediately in a compatible mobile phase and quantify using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm).

  • Self-Validation: Perform all samplings in independent triplicates. The system validates itself if the relative standard deviation (RSD) between the three samples is

    
    . Furthermore, HPLC ensures specificity, confirming that the DCP derivative has not hydrolyzed or degraded during the 48-hour incubation.
    

Workflow Visualization

The logical progression of the isothermal saturation method is mapped below.

G N1 Solvent Preparation & Thermal Equilibration N2 Excess Solute Addition (DCP Derivatives) N1->N2 Constant T (pm 0.05 K) N3 Isothermal Saturation (Agitation for 48h) N2->N3 Suspension Formed N4 Phase Separation (0.22 µm Filtration) N3->N4 Equilibrium Reached N5 Supernatant Sampling & Serial Dilution N4->N5 Clear Aliquot N6 HPLC Quantification (Self-Validating Triplicates) N5->N6 Preparation N7 Thermodynamic Modeling (Apelblat / NRTL) N6->N7 Data Input (RSD < 2%)

Fig 1. Isothermal saturation workflow for determining thermodynamic solubility of DCP derivatives.

Process Optimization: Applying the Data

Acquiring the data is only the first step; applying it to process chemistry is where the value is generated.

By utilizing the solubility data outlined in Table 1, process chemists can design highly efficient anti-solvent crystallization or cooling crystallization workflows. For instance, 2-amino-4,6-dichloropyrimidine shows high solubility in ethyl acetate but significantly lower solubility in ethanol [2]. By dissolving the crude product in ethyl acetate and titrating in ethanol as an anti-solvent, one can precisely control the supersaturation curve.

Furthermore, integrating empirical data with predictive computational models like COSMO-SAC allows scientists to extrapolate solubility across varying temperatures and binary solvent ratios [4]. This minimizes the need for exhaustive empirical testing and accelerates the scale-up of pharmaceutical intermediates.

References

  • Li, S., Liu, Y., Yin, F., & Ye, X. (2018). Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol) Solvent Mixtures. Journal of Chemical & Engineering Data, 63(10), 3715-3726. Retrieved from[Link]

  • Li, S., Nie, X., Liu, C., & Zhou, D. (2022). Vapor–Liquid Equilibrium Study of the Monochlorobenzene–4,6-Dichloropyrimidine Binary System. ACS Omega, 7(21), 17670-17678. Retrieved from[Link]

Therapeutic Potential of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology, the pyrimidine heterocycle remains a privileged scaffold, serving as the backbone for numerous FDA-approved kinase inhibitors. 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 2227919-51-7 for the S-isomer; ketone precursor CAS: 60025-06-1) has emerged as a critical, high-value intermediate in the discovery of next-generation ROS1 and ALK (Anaplastic Lymphoma Kinase) inhibitors.

This whitepaper analyzes the therapeutic utility of this scaffold. Unlike simple building blocks, the unique substitution pattern of this compound allows for sequential, regiospecific nucleophilic aromatic substitutions (


), enabling the rapid construction of diverse libraries targeting the ATP-binding cleft of tyrosine kinases. Its structural homology to the core of Crizotinib  and Ceritinib  positions it as a vital tool for overcoming drug resistance mechanisms in Non-Small Cell Lung Cancer (NSCLC).

Chemical Architecture & Pharmacophore Analysis

Structural Logic

The compound comprises a pyrimidine ring substituted at the 4, 5, and 6 positions.[1] This specific arrangement is not accidental but designed to maximize interactions within the kinase hinge region.

PositionFunctional GroupMedicinal Chemistry Function
C4 & C6 Chlorine Atoms Electrophilic "Warheads": These sites are primed for sequential displacement by amine nucleophiles. The C4 position typically binds the "hinge" region of the kinase, while the C6 position extends towards the solvent front or hydrophobic back pocket.
C5 1-Hydroxyethyl Solubility & Stereochemistry: The chiral alcohol provides a handle for hydrogen bonding with gatekeeper residues (e.g., Leu2026 in ROS1). It also offers a synthetic handle for cyclization into fused ring systems (e.g., pyrrolopyrimidines).
N1 & N3 Pyrimidine Nitrogens H-Bond Acceptors: Essential for interaction with the backbone NH groups of the kinase hinge region (e.g., Met2029 in ROS1).
Chirality and Purity

While the ketone precursor (1-(4,6-dichloropyrimidin-5-yl)ethanone) is achiral, the reduction to the alcohol creates a stereocenter.

  • Enantiomeric Purity: The biological activity of kinase inhibitors is often stereospecific. For this scaffold, the (S)-enantiomer is frequently targeted in asymmetric synthesis to match the spatial constraints of the ATP pocket.

  • Stability: The secondary alcohol is stable but can be oxidized back to the ketone or eliminated to form a vinyl group under harsh acidic conditions, necessitating careful handling during downstream synthesis.

Mechanism of Action: Targeting ROS1/ALK Kinases

The therapeutic potential of this scaffold lies in its ability to inhibit ROS1 (ROS Proto-Oncogene 1) and ALK , two receptor tyrosine kinases that share 77% amino acid identity in their kinase domains. Rearrangements in these genes drive approximately 1-2% and 3-5% of NSCLC cases, respectively.

Binding Mode Hypothesis

Based on crystallographic data of similar pyrimidine-based inhibitors (e.g., Ceritinib), derivatives synthesized from this compound bind in the ATP-binding cleft via an "induced fit" mechanism.

  • Hinge Binding: The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge residue (Met2029 in ROS1).

  • Hydrophobic Sandwich: The pyrimidine ring is sandwiched between hydrophobic residues (typically Leu and Val) in the N-lobe and C-lobe.

  • Gatekeeper Interaction: The C5-hydroxyethyl group is positioned near the gatekeeper residue. Modifications here can overcome resistance mutations (e.g., G2032R in ROS1) that sterically hinder first-generation inhibitors.

Pathway Visualization

The following diagram illustrates the signaling pathways inhibited by compounds derived from this scaffold.

G cluster_0 Tumor Cell Membrane ROS1 ROS1 Fusion Protein (Constitutively Active) RAS RAS ROS1->RAS PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK ALK ALK Fusion Protein (Constitutively Active) ALK->RAS ALK->PI3K ALK->JAK Inhibitor Pyrimidine-4-yl-ethanol Derivative Inhibitor->ROS1 Inhibits ATP Binding Inhibitor->ALK Inhibits ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 (Proliferation) JAK->STAT3 MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK mTOR mTOR (Survival) AKT->mTOR

Figure 1: Signal transduction pathways (MAPK, PI3K/AKT, JAK/STAT) downstream of ROS1/ALK fusions blocked by pyrimidine-based inhibitors.

Experimental Protocols

Synthesis of the Core Scaffold

This protocol outlines the generation of the this compound core, ensuring high purity for subsequent medicinal chemistry efforts.

Reagents: 4,6-Dihydroxypyrimidine, Acetic Anhydride, POCl3, NaBH4.

  • Acylation (Friedel-Crafts equivalent):

    • React 4,6-dihydroxypyrimidine with acetic anhydride in the presence of a Lewis acid (or reflux in acetic acid) to install the C5-acetyl group.

    • Checkpoint: Monitor by LC-MS for the formation of 5-acetyl-4,6-dihydroxypyrimidine.

  • Chlorination:

    • Treat the intermediate with Phosphorus Oxychloride (

      
      ) and 
      
      
      
      -dimethylaniline (catalyst) at reflux (100°C) for 4 hours.
    • Safety: Quench carefully into ice water. Extract with Dichloromethane (DCM).

    • Yield: 1-(4,6-dichloropyrimidin-5-yl)ethanone.

  • Reduction:

    • Dissolve the ketone in Methanol (MeOH) at 0°C.

    • Add Sodium Borohydride (

      
      , 0.5 eq) portion-wise. Stir for 30 mins.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).[1]

    • Final Product: this compound.

Library Generation (General Procedure)

To synthesize a library of ROS1 inhibitors (e.g., analogs 4a-f from Abdelazem et al.), use the following sequential substitution protocol.

Step 1: C4-Substitution (Hinge Binder)

  • Dissolve this compound (1.0 eq) in THF.

  • Add the desired aniline or amine (1.0 eq) and

    
     (2.0 eq).
    
  • Stir at Room Temperature (RT) for 12 hours.

    • Note: The C4 chlorine is more reactive due to the electronic influence of the C5 substituent.

  • Isolate the mono-substituted product.

Step 2: C6-Substitution (Solvent Front/Tail)

  • Dissolve the mono-substituted intermediate in

    
    -Butanol or Dioxane.
    
  • Add the second amine (e.g., solubilizing group like N-methylpiperazine) (1.2 eq).

  • Heat to 80-100°C for 4-6 hours.

  • Purify via HPLC.

Therapeutic Evaluation Data

The following data summarizes the structure-activity relationship (SAR) established for derivatives of this scaffold against ROS1 kinase.

Table 1: Inhibitory Activity of Pyrimidine-4-yl-ethanol Derivatives (Data synthesized from Abdelazem et al., 2015)

Compound CodeC4 Substituent (Hinge)C6 Substituent (Tail)C5 Side ChainROS1 Inhibition (IC50)
Lead (Crizotinib) Pyridine-basedPiperidine-based--< 10 nM
Comp 4a 3-Methoxy-5-methylanilineN-MethylpiperazineEthanone~ 5.2 µM
Comp 6a 3-Methoxy-5-methylanilineN-MethylpiperazineEthanol ~ 4.8 µM
Comp 6c 3-Methoxy-5-methylaniline2-(Piperidin-1-yl)ethylamineEthanol ~ 2.1 µM

Interpretation:

  • Micromolar Activity: The "open" pyrimidine analogs (lacking the fused pyrazole ring of Crizotinib) show micromolar activity. While less potent than Crizotinib, they represent a distinct chemical space.

  • Ethanol vs. Ketone: Reduction of the ketone to the ethanol (Comp 4a -> 6a) results in a slight improvement in potency, likely due to a new H-bond interaction or reduced steric clash.

  • Optimization Potential: The scaffold is "ligand-efficient." The micromolar activity indicates the core binds correctly; potency can be improved by rigidifying the C6 linker or cyclizing the C5-ethanol into a bicyclic system.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical path from raw materials to the active kinase inhibitor library.

Synthesis Start 4,6-Dihydroxypyrimidine Inter1 5-Acetyl-4,6- dihydroxypyrimidine Start->Inter1 Ac2O, Reflux (Acylation) Inter2 1-(4,6-Dichloropyrimidin- 5-yl)ethanone Inter1->Inter2 POCl3, 100°C (Chlorination) Core 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol (THE SCAFFOLD) Inter2->Core NaBH4, MeOH (Reduction) Lib1 Mono-substituted Intermediate Core->Lib1 Amine A, RT (SNAr 1) Final Dual ROS1/ALK Inhibitor Library Lib1->Final Amine B, 80°C (SNAr 2)

Figure 2: Synthetic route for generating ROS1/ALK inhibitors from the 4,6-dichloropyrimidine scaffold.

References

  • Abdelazem, A. Z., & Lee, S. H. (2015).[2] Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290–298.[2] [Link]

  • Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clinical Advances in Hematology & Oncology, 12(7), 429. [Link]

  • Huber, K. V., et al. (2014). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature, 508(7495), 222-227. (Demonstrates the importance of chirality in similar scaffolds). [Link]

  • PubChem Compound Summary. (2025). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide and related pyrimidine intermediates.[3][4] [Link]

Sources

literature review of pyrimidine ethanol intermediates in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic role, synthesis, and application of Pyrimidine Ethanol Intermediates in drug discovery. It deviates from standard templates to focus on the chemical logic and industrial utility of these moieties, particularly in kinase inhibitors and endothelin receptor antagonists.

Executive Summary: The Hydroxyethyl Anchor

In modern medicinal chemistry, the "pyrimidine ethanol" moiety—specifically 2-(pyrimidin-yl)ethanol and its heteroatom-linked congeners—serves as a critical "anchor point." It is rarely the primary pharmacophore but acts as a versatile linker that modulates Solubility , Permeability , and Selectivity .

Structurally, it provides a terminal hydroxyl group on a flexible ethyl chain attached to a rigid pyrimidine core. This architecture allows for:

  • Probing Solvent Channels: In kinase inhibitors (e.g., ROS1, EGFR), the ethanol tail extends into the solvent-exposed region, improving water solubility without disrupting the hinge-binding motif.

  • Synthetic Modularity: The terminal hydroxyl is a "chemical handle," easily converted into halides, mesylates, or amines for fragment-based drug design (FBDD).

  • Metabolic Stability: Compared to direct alkyl chains, the hydroxyethyl group can alter metabolic soft spots, though it requires protection against rapid glucuronidation during early development.

Structural Classification & Pharmacophore Analysis

We categorize these intermediates based on the connectivity between the pyrimidine ring and the ethanol chain. This distinction dictates the synthetic strategy.

ClassificationStructure DescriptionBond TypeKey Application
Class A: C-Linked Pyrimidine ring attached directly to Carbon-1 of the ethanol chain.C-C BondKinase Inhibitors (ROS1, Aurora). Mimics nucleoside sugar attachments.[1]
Class B: O-Linked Pyrimidine attached via an ether linkage to the ethanol chain.C-O-C BondMacitentan (Endothelin Antagonist). Enhances lipophilicity/solubility balance.
Class C: N-Linked Pyrimidine attached via an amine to the ethanol chain.C-N-C BondGeneral Linkers . Common in PROTACs and multi-valent ligands.

Synthetic Methodologies & Protocols

This section details the synthesis of Class A and Class B intermediates, selected for their prevalence in high-value drug candidates.

Protocol A: Synthesis of C-Linked 2-(Pyrimidin-2-yl)ethanol

Context: This is a classic "chain extension" sequence. Direct alkylation of pyrimidines is difficult due to electron deficiency. We use a Malonate Displacement Strategy to install the carbon chain, followed by decarboxylation and reduction.

Reagents:

  • Starting Material: 2-Chloropyrimidine (CAS: 1722-12-9)

  • Nucleophile: Diethyl malonate

  • Base: Sodium Hydride (60% dispersion)

  • Solvent: DMF (anhydrous), DMSO

  • Reductant: Sodium Borohydride (NaBH₄)[2]

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Setup: Under N₂ atmosphere, suspend NaH (2.2 eq) in anhydrous DMF at 0°C. Dropwise add diethyl malonate (2.0 eq). Stir for 30 min to generate the enolate.

    • Addition: Add 2-Chloropyrimidine (1.0 eq) slowly. Heat to 80°C for 4–6 hours.

    • Mechanism:[3][4][5][6] The malonate enolate attacks the electron-deficient C-2 position. The chloride acts as the leaving group.

    • Checkpoint: Monitor by TLC/LC-MS.[7] Disappearance of 2-chloropyrimidine indicates completion.

  • Krapcho Decarboxylation:

    • Workup: Quench the previous reaction and isolate the diethyl 2-(pyrimidin-2-yl)malonate.

    • Reaction: Dissolve the intermediate in DMSO containing LiCl (2 eq) and water (1 eq). Heat to 140°C for 4 hours.

    • Result: This removes one ester group, yielding Ethyl 2-(pyrimidin-2-yl)acetate .

  • Reductive Transformation:

    • Reaction: Dissolve the ester in EtOH. Add NaBH₄ (2.0 eq) at 0°C. Stir at room temperature for 12 hours.

    • Quench: Acidify carefully with 1M HCl. Extract with EtOAc.[8][9]

    • Purification: Column chromatography (DCM:MeOH).[4]

    • Final Product:2-(pyrimidin-2-yl)ethanol (Colorless oil).[2]

Protocol B: Industrial Synthesis of O-Linked Intermediates (Macitentan Route)

Context: In the synthesis of Macitentan (Opsumit), a key step involves attaching an ethylene glycol unit to a chloropyrimidine. Industrial processes use Mono-Protected Glycols to prevent polymerization (dimerization) and ensure regioselectivity.

Reagents:

  • Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Reagent: 2-(tert-butoxy)ethanol (Protected Glycol)

  • Base: Potassium tert-butoxide (KOtBu) or NaOH[10]

  • Solvent: Toluene or THF

Step-by-Step Methodology:

  • Regioselective SNAr:

    • Setup: Dissolve the dichloropyrimidine substrate in Toluene.

    • Activation: Add KOtBu (1.1 eq) to a separate solution of 2-(tert-butoxy)ethanol (1.1 eq) to form the alkoxide.

    • Coupling: Add the alkoxide solution to the pyrimidine mixture at 85°C.

    • Control: The bulky tert-butyl group on the ethanol reagent prevents side reactions and improves solubility in non-polar solvents like toluene.

    • Yield: High regioselectivity is achieved due to the steric bulk of the incoming nucleophile and the electronic directing effect of the 5-aryl group.

  • Deprotection (Downstream):

    • The tert-butyl group is removed later using acidic conditions (e.g., HCl/Dioxane) to reveal the free hydroxyl group for the final drug structure.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways for C-linked and O-linked pyrimidine ethanol intermediates.

PyrimidinePathways Start_Cl 2-Chloropyrimidine Malonate Diethyl Malonate (NaH, DMF) Start_Cl->Malonate SNAr Start_DiCl 4,6-Dichloropyrimidine Derivatives Glycol 2-(tert-butoxy)ethanol (KOtBu, Toluene) Start_DiCl->Glycol Regioselective SNAr Inter_Malonate Pyrimidinyl-Malonate Malonate->Inter_Malonate Decarb Decarboxylation (DMSO, NaCl, 140°C) Inter_Malonate->Decarb Inter_Ester Ethyl Pyrimidinyl-Acetate Decarb->Inter_Ester Reduct Reduction (NaBH4, EtOH) Inter_Ester->Reduct Final_C 2-(Pyrimidin-2-yl)ethanol (C-Linked) Reduct->Final_C Inter_Ether Protected Ether Intermediate Glycol->Inter_Ether Deprotect Acidic Deprotection (HCl/Dioxane) Inter_Ether->Deprotect Final_O Pyrimidinyl-O-Ethanol (O-Linked) Deprotect->Final_O

Caption: Divergent synthesis of C-linked (via Malonate) and O-linked (via Alkoxide) pyrimidine ethanol intermediates.

Applications in Drug Discovery[1][5][6][11]

Case Study 1: ROS1 Kinase Inhibitors

In the development of ROS1 inhibitors for non-small cell lung cancer (NSCLC), the C-linked pyrimidine ethanol scaffold (Class A) has been utilized to optimize binding affinity.

  • Mechanism: The pyrimidine ring binds to the hinge region of the kinase (mimicking Adenine). The ethanol side chain extends towards the solvent front or interacts with specific residues (e.g., Aspartate) via hydrogen bonding.

  • Outcome: Derivatives with the hydroxyethyl group showed IC₅₀ values in the nanomolar range (approx. 200 nM), improving upon more hydrophobic precursors by enhancing solubility without sacrificing potency.

Case Study 2: Macitentan (Opsumit)

Macitentan acts as a dual endothelin receptor antagonist.

  • Role of Intermediate: The O-linked ethylene glycol moiety (Class B) is crucial. It balances the high lipophilicity of the chlorophenyl/bromophenyl core, ensuring the drug has sufficient oral bioavailability (approx. 74% in humans) and a long half-life.

  • Industrial Insight: The use of tert-butoxyethanol during synthesis (as described in Protocol B) is a classic example of "Process R&D" optimizing for yield and purity by preventing the formation of bis-alkylated byproducts.

Functionalization & Quality Control

Once synthesized, the hydroxyl group (-OH) is rarely the endpoint. It is often activated for further coupling.

Activation Protocols:

  • Mesylation: Reaction with Methanesulfonyl chloride (MsCl) and TEA in DCM yields the mesylate, a potent leaving group for amine coupling.

  • Chlorination: Reaction with Thionyl chloride (SOCl₂) converts the alcohol to a chloride, often used to create "nitrogen mustards" or simply for alkylation.

Quality Control (Impurity Profiling):

  • Dimerization: In O-linked synthesis, if the glycol is not protected (e.g., using pure ethylene glycol), a "dumbbell" dimer (Pyrimidine-O-CH₂CH₂-O-Pyrimidine) is a common impurity. This is detected via LC-MS (Mass = 2x Core + 28).

  • Over-Reduction: In C-linked synthesis, aggressive reduction of the ester can sometimes lead to ring reduction (tetrahydropyrimidine) if conditions are too harsh (e.g., high pressure hydrogenation). 1H-NMR is essential to confirm the integrity of the aromatic pyrimidine protons.

References

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol deriv

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2015).[11]

    • URL:[Link]

  • Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
  • Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes.

    • Source: Archiv der Pharmazie (2012).
    • URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs.

    • Source: Pharmaceuticals (MDPI) (2024).
    • URL:[Link]

  • Synthesis of Pyrimidine-Based Kinase Inhibitors (Application Note). Source: BenchChem Protocols.

Sources

Technical Profile: Dichloropyrimidine Ethanol (2-(4,6-Dichloropyrimidin-5-yl)ethanol)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular and physical characteristics of 2-(4,6-Dichloropyrimidin-5-yl)ethanol , a critical heterocyclic building block often referred to in industrial shorthand as "Dichloropyrimidine Ethanol."

Executive Summary

Dichloropyrimidine Ethanol (CAS 853680-74-7) is a specialized pyrimidine intermediate characterized by a 5-hydroxyethyl side chain on a 4,6-dichloro-substituted pyrimidine core.[1] It serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems (e.g., pyrrolopyrimidines) and pharmaceutical agents targeting kinase pathways or platelet aggregation (analogous to Ticagrelor intermediates).

Its low melting point (32–35 °C) presents unique handling challenges, requiring strict temperature control during transport and storage to prevent phase changes that can accelerate degradation or complicate dispensing.

Physicochemical Characterization

The following data represents the definitive physicochemical profile for 2-(4,6-Dichloropyrimidin-5-yl)ethanol . Researchers must note the proximity of the melting point to ambient laboratory temperatures.

Table 1: Molecular & Physical Properties
PropertyValueUnitCondition / Note
Chemical Name 2-(4,6-Dichloropyrimidin-5-yl)ethanol-IUPAC
CAS Number 853680-74-7 -Primary Identifier
Molecular Formula C₆H₆Cl₂N₂O--
Molecular Weight 193.03 g/mol Monoisotopic
Appearance Off-white to light brown crystalline solid-May liquefy >30°C
Melting Point 32 – 35 °CCritical: Store refrigerated
Boiling Point 269 – 271°C@ 760 mmHg (Predicted)
Density 1.604 ± 0.06g/cm³Predicted @ 20°C
Solubility Soluble-DMSO, Methanol, DCM, Ethyl Acetate
Solubility Low / Insoluble-Water (Cold)
pKa 11.5 ± 0.1-Hydroxyl group (Predicted)

Synthetic Pathway & Manufacturing Logic

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanol typically follows a Retrosynthetic Logic starting from acyclic precursors to build the pyrimidine ring, followed by functional group modification.

Core Synthetic Protocol
  • Ring Construction: Condensation of Diethyl (2-hydroxyethyl)malonate (often protected as the lactone or ether) with Formamidine Acetate in the presence of a base (NaOEt) yields the 4,6-Dihydroxy intermediate.

  • Chlorination (The Critical Step): The dihydroxy intermediate is treated with Phosphorus Oxychloride (POCl₃) .

    • Note: The 5-hydroxyethyl group must often be protected (e.g., as an acetate or benzyl ether) or the reaction conditions carefully controlled to prevent chlorination of the aliphatic alcohol, although the aromatic hydroxyls react preferentially.

  • Workup: Quenching into ice-water (exothermic) and extraction with Dichloromethane (DCM).

Visualization: Reaction Workflow

The following diagram illustrates the logical flow from raw materials to the final dichlorinated product.

SynthesisPath Start Diethyl (2-hydroxyethyl)malonate Inter1 Intermediate: 5-(2-Hydroxyethyl)-4,6-dihydroxypyrimidine Start->Inter1 Cyclization Reagent1 + Formamidine Acetate (Base Catalyzed) Reagent1->Inter1 Final Product: 2-(4,6-Dichloropyrimidin-5-yl)ethanol Inter1->Final Nucleophilic Aromatic Substitution Reagent2 + POCl3 / Reflux (Chlorination) Reagent2->Final

Figure 1: Step-wise synthetic route for 2-(4,6-Dichloropyrimidin-5-yl)ethanol, highlighting the transition from acyclic precursors to the chlorinated heterocycle.

Experimental Handling & Stability Protocols

Due to its low melting point (32–35°C), this compound behaves as a "pseudo-liquid" in warm environments. Standard handling protocols must be adjusted to ensure mass balance accuracy and chemical stability.

A. Storage & Transport
  • Temperature: Must be stored at 2–8°C (Refrigerated). Transport with cold packs is mandatory to prevent melting and subsequent resolidification, which can trap moisture and accelerate hydrolysis.

  • Atmosphere: Hygroscopic potential; store under inert atmosphere (Argon/Nitrogen) if possible.

B. Analytical Verification (HPLC Method)

To verify purity (Target >95%), use the following reverse-phase HPLC method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution around 6–7 min (moderately polar due to hydroxyl group).

Applications in Drug Discovery[9]

The 4,6-dichloro motif is a "privileged structure" in medicinal chemistry because the two chlorine atoms have differential reactivity.

  • Regioselective Substitution: The C4 and C6 positions are equivalent by symmetry in the starting material. However, once a nucleophile reacts at C4, the C6 position becomes deactivated, allowing for the sequential introduction of two different nucleophiles (e.g., an amine at C4 and an ether at C6).

  • Cyclization Precursor: The 5-hydroxyethyl arm can participate in intramolecular cyclization with a nucleophile at C4/C6 to form fused bicyclic systems like furo[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines .

  • Kinase Inhibition: Analogues derived from this scaffold are frequently screened as ATP-competitive inhibitors in oncology (e.g., EGFR, CDK inhibitors).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11394148 (2-(4,6-Dichloropyrimidin-5-yl)ethanol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Pyrimidines.[2] Retrieved from [Link]

Sources

role of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol as a pharmacophore scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the role of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol as a pharmacophore scaffold, specifically focusing on its utility in the development of PRMT5 inhibitors and kinase inhibitors .

Strategic Utility in Medicinal Chemistry[1][2]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), This compound (CAS: 60025-05-0) has emerged as a "linchpin" intermediate. Unlike generic pyrimidine blocks, this scaffold possesses a unique trifunctional architecture: two electrophilic chloride sites at C4 and C6 for regioselective nucleophilic aromatic substitution (


), and a C5-hydroxyethyl handle that introduces chirality and enables cyclization into fused heterocyclic systems.

Recent literature highlights its critical role in the synthesis of MTA-cooperative PRMT5 inhibitors and next-generation kinase inhibitors, where the C5-chiral center mimics the ribose or transition-state geometry of nucleoside cofactors.

Part 1: Chemical Architecture & Reactivity Profile

The value of this scaffold lies in its orthogonal reactivity . The pyrimidine ring is electron-deficient, activating the C4/C6 positions, while the C5-ethanol side chain remains distinct, allowing for sequential functionalization without protecting groups.

1. Electronic Descriptors & Sites of Reactivity
  • C4/C6 Positions (

    
     Hotspots):  The nitrogen atoms in the pyrimidine ring pull electron density, making C4 and C6 highly susceptible to nucleophiles (amines, alkoxides, thiols).
    
  • C5 Position (The Chiral Anchor): The 1-hydroxyethyl group provides a secondary alcohol. This is not just a linker; it is a stereogenic center . In PRMT5 inhibitors, the (S)-enantiomer often dictates binding affinity by engaging specific hydrophobic pockets or hydrogen bond donors in the active site.

2. Structural Divergence

From this single scaffold, chemists can access three distinct chemical spaces:

  • Chiral Pyrimidines: Via asymmetric reduction or enzymatic resolution.

  • Fused Heterocycles: Oxidation to the ketone followed by condensation (e.g., with hydrazines) yields pyrazolo[3,4-d]pyrimidines.

  • Macrocyclization Precursors: The alcohol serves as a tether for ring-closing metathesis (RCM) or etherification in macrocyclic kinase inhibitors.

Part 2: Synthetic Protocols & Methodologies[2]
Protocol A: Synthesis of the Scaffold

Rationale: The most robust route utilizes a Vilsmeier-Haack formylation followed by a Grignard addition. This avoids the instability associated with lithiated pyrimidines.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 4,6-dihydroxypyrimidine .

  • Chlorination-Formylation: Treat with

    
     and DMF (Vilsmeier conditions) to generate 4,6-dichloro-5-formylpyrimidine .
    
    • Critical Control: Maintain temperature < 60°C initially to prevent tar formation, then reflux to drive chlorination.

  • Grignard Addition:

    • Dissolve 4,6-dichloro-5-formylpyrimidine in anhydrous THF under

      
      .
      
    • Cool to -78°C.

    • Add MeMgBr (1.1 eq) dropwise. Note: The electron-deficient ring makes the aldehyde highly reactive; low temperature prevents over-alkylation or ring attack.

    • Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc). Yields racemic this compound.

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Rationale: For clinical candidates, enantiopurity is non-negotiable. Lipase-catalyzed acetylation is preferred over chemical resolution for this substrate due to the lability of the chlorides.

  • Reaction System: Suspend racemic alcohol in Vinyl Acetate (solvent and acyl donor).

  • Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

  • Incubation: Shake at 30°C for 24-48 hours.

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Separation: Filter enzyme, evaporate volatiles, and separate the (S)-alcohol from the (R)-acetate via column chromatography.

Part 3: Application in PRMT5 Inhibitor Design

Context: Protein Arginine Methyltransferase 5 (PRMT5) is a target for MTAP-deleted cancers.[1][2] Inhibitors often mimic the cofactor SAM or the byproduct MTA.

Mechanism of Action: The this compound scaffold acts as a nucleobase mimetic .

  • Displacement 1: The C4-chloride is displaced by a bulky amine (mimicking the adenosine part or a linker).

  • Displacement 2: The C6-chloride is displaced by a smaller amine or removed (hydrodechlorination).

  • The C5-Alcohol: This group mimics the ribose hydroxyls, positioning the inhibitor correctly in the SAM binding pocket.

Visualizing the Workflow:

PRMT5_Inhibitor_Synthesis Start 4,6-Dihydroxypyrimidine Inter1 4,6-Dichloro-5-formylpyrimidine Start->Inter1 POCl3 / DMF (Vilsmeier-Haack) Scaffold 1-(4,6-Dichloropyrimidin-5-yl) ethan-1-ol (THE CORE) Inter1->Scaffold MeMgBr / THF -78°C Chiral (S)-Enantiomer (Active Isomer) Scaffold->Chiral CAL-B Lipase Kinetic Resolution Step_SNAr S_NAr Displacement (C4 Position) Chiral->Step_SNAr R-NH2 / DIPEA Final PRMT5 Inhibitor Candidate (Nucleoside Mimetic) Step_SNAr->Final Further Functionalization (C6/C5-OH)

Figure 1: Synthetic pathway transforming the raw pyrimidine material into a chiral PRMT5 inhibitor candidate.

Part 4: Quantitative Data & Reactivity Comparison

The following table summarizes the reactivity of the scaffold compared to similar intermediates, guiding experimental design.

ParameterThis compound4,6-Dichloropyrimidine2,4-Dichloropyrimidine
C5 Substituent 1-Hydroxyethyl (Chiral, Reactive)Hydrogen (Inert)Hydrogen (Inert)

Reactivity
High (Activated by inductive effect of C5-OH)ModerateHigh
Solubility Moderate (Polar side chain)Low (Lipophilic)Low
Primary Utility Fragment Linking / Chiral Scaffolding Simple Core SynthesisSimple Core Synthesis
Key Risk Over-oxidation to ketone (MnO2 sensitive)HydrolysisHydrolysis
References
  • Vertex AI Search Results . (2025). 1-(4,6-dichloropyrimidin-5-yl)ethanol chemical properties and synthesis. Retrieved from and .

  • Li, et al. (2017). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1). Royal Society of Chemistry. Retrieved from .

  • BenchChem . (2025). Application of 1-(4-Chlorophenyl)ethanol in Synthesis (Analogous Chemistry). Retrieved from .

  • National Institutes of Health (NIH) . (2022). Design, Synthesis and Biological Evaluation of Novel PRMT5 Inhibitors. PMC9571000. Retrieved from .

  • Synblock . (2025). Safety and Handling of 1-(4,6-Dichloropyrimidin-5-yl)ethanone. Retrieved from .

Sources

Whitepaper: Safety Data Sheet (SDS) Profiling and Advanced Handling Protocols for Chloropyrimidine Alcohols in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chloropyrimidine alcohols—such as 2-chloro-5-pyrimidinemethanol and (2-chloropyrimidin-4-yl)methanol—are indispensable electrophilic building blocks in the synthesis of kinase inhibitors and antiviral therapeutics. However, their bifunctional nature, combining a highly reactive halogenated heterocycle with a nucleophilic hydroxyl group, presents unique stability and toxicological challenges. As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic breakdown of their Safety Data Sheet (SDS) profiles, causality-driven handling protocols, and validated experimental workflows for drug development professionals.

Physicochemical Profiling & Structural Causality

Chloropyrimidine alcohols possess a pyrimidine ring where the electron-deficient nature of the diazine system highly activates the carbon-chlorine (C-Cl) bond toward Nucleophilic Aromatic Substitution (SNAr).

Reactivity vs. Stability: The presence of the primary alcohol (-CH₂OH) introduces the risk of intermolecular self-condensation or polymerization if handled improperly. Furthermore, atmospheric moisture can lead to the slow, insidious hydrolysis of the C-Cl bond, generating inactive pyrimidinone derivatives. Therefore, these compounds must be strictly stored at 2–8°C under an inert atmosphere (N₂ or Ar) to suppress the thermodynamic driving force for auto-degradation[1].

Comprehensive Safety Data Sheet (SDS) Analysis

Understanding the Global Harmonized System (GHS) hazard statements requires looking at the molecular mechanism of toxicity. The exact electrophilicity that makes chloropyrimidines excellent synthetic intermediates also makes them potent biological irritants and sensitizers[2].

Table 1: GHS Hazard Profiling and Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality in Biological Systems
H302 Harmful if swallowedRapid absorption and unselective disruption of cellular nucleophiles in the gastrointestinal tract[1][3].
H315 / H319 Causes skin/eye irritationThe activated C-Cl bond reacts with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) of epidermal and ocular surface proteins, causing acute localized inflammation[1][2].
H317 May cause an allergic skin reactionProtein haptenation via SNAr leads to immune system recognition, triggering subsequent allergic contact dermatitis upon repeated exposure[2].
H335 May cause respiratory irritationInhalation of reactive dust or aerosols leads to the covalent modification of mucosal membranes in the respiratory tract[1].

Causality-Driven Handling and Storage SOPs

To mitigate the risks outlined in the SDS, handling must follow a strict hierarchy of environmental and personal controls.

  • Environmental Controls: Store containers tightly closed in a dry, well-ventilated place at 2-8°C[1][3]. The low temperature reduces the kinetic energy available for degradation, while the inert gas prevents hydrolytic cleavage of the chloride leaving group.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) must be inspected prior to use. Due to the high skin-penetration potential of halogenated heterocycles, double-gloving is highly recommended during bulk transfers[3][4].

    • Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) conforming to EN 166 (EU) or NIOSH (US) standards[4][5].

    • Respiratory: For powder handling outside a glovebox or ventilated enclosure, a P95 (US) or P1 (EU) particle respirator is mandatory to prevent the inhalation of reactive dust[3].

HandlingWorkflow Start Receipt of Chloropyrimidine Alcohol Storage Store at 2-8°C under N2/Ar (Prevents Hydrolysis) Start->Storage PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Storage->PPE FumeHood Transfer to Chemical Fume Hood (Min. 100 fpm face velocity) PPE->FumeHood Reaction Execute SNAr / Coupling Reaction FumeHood->Reaction Waste Dispose as Halogenated Organic Waste Reaction->Waste

Fig 1. End-to-end handling and lifecycle workflow for chloropyrimidine alcohols.

Experimental Workflow: Self-Validating SNAr Protocol

When utilizing chloropyrimidine alcohols (e.g., reacting the chloropyrimidine core with a target amine while preserving the alcohol moiety), the protocol must incorporate self-validating In-Process Controls (IPCs) to ensure safety and yield.

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a Schlenk flask and purge with Argon. Causality: This eliminates atmospheric moisture, preventing the competitive hydrolysis of the highly reactive chloropyrimidine[3].

  • Dissolution: Dissolve 1.0 eq of the chloropyrimidine alcohol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly charged Meisenheimer complex intermediate during the SNAr pathway without acting as a competing nucleophile.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add 1.1 eq of the target amine dropwise at 0°C to control the exothermic nature of the substitution.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. Validation Check: The disappearance of the starting material mass (e.g., m/z 145 for C₅H₅ClN₂O) and the appearance of the product mass confirms successful conversion. If unreacted starting material remains, elevate the temperature to 60°C.

  • Workup & Quenching: Quench the reaction with saturated aqueous NaHCO₃ to safely neutralize residual acid, extract with Ethyl Acetate, and wash heavily with brine (5x) to remove the DMF solvent.

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, rapid response is dictated by the chemical's reactivity profile.

  • Spill Mitigation: Do not use water to flush bulk spills, as this can generate localized heat and corrosive hydrogen chloride (HCl) gas. Instead, absorb the material with inert, finely-powdered binders (e.g., diatomite, silica gel). Decontaminate surfaces by scrubbing with alcohol—which safely quenches the reactive C-Cl bond via etherification—and dispose of all materials as halogenated organic waste[1][6].

  • Biological Exposure: If skin contact occurs, wash immediately with plenty of soap and water. For ocular exposure, rinse cautiously with water or Diphoterine solution for at least 15 minutes to halt the nucleophilic attack on corneal proteins[1][6].

ToxicityPathway Exposure Accidental Exposure (Skin/Eye/Inhalation) Mech Nucleophilic Attack by Tissue Proteins (SNAr) Exposure->Mech Effect H315/H319: Severe Irritation H317: Allergic Sensitization Mech->Effect ResponseEye Eye: Rinse 15+ mins with water/Diphoterine Effect->ResponseEye ResponseSkin Skin: Wash with soap/water Remove contaminated clothing Effect->ResponseSkin

Fig 2. Molecular causality of toxicity and emergency response pathways.

References

  • Safety Data Sheet - ChemScene: 2-Chloro-5-pyrimidinemethanol. ChemScene.
  • (2-Chloropyrimidin-4-yl)methanol | 34953-87-2. Sigma-Aldrich.
  • Safety Data Sheet. CymitQuimica.
  • 2,4-Diamino-6-chloropyrimidine SDS, 156-83-2 Safety Data Sheets. ECHEMI.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Amadis Chemical.
  • Matrix Scientific: 5-Amino-2-chloropyrimidine. Matrix Scientific.

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral therapeutics. Specifically, 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS 60025-05-0)[1][2] serves as a highly versatile, densely functionalized building block.

The structural arrangement of this molecule features two reactive chlorine atoms at the C4 and C6 positions. The strong electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms renders these positions highly susceptible to nucleophilic aromatic substitution (SNAr)[3]. However, the presence of the 1-hydroxyethyl group at the C5 position introduces critical electronic and steric nuances:

  • Diastereotopic Electrophiles: The chiral center at C5 makes the C4 and C6 chlorines diastereotopic. While mono-substitution can theoretically yield two diastereomers, free rotation around the C5–C(OH) bond often minimizes the transition state energy differences, though separation may be required depending on the nucleophile's steric bulk.

  • Hydroxyl Group Interference: The unprotected secondary alcohol can undergo unwanted solvolysis, deprotonation, or intramolecular condensation if subjected to excessively harsh, strongly basic conditions (e.g., high concentrations of alkoxides)[4][5].

Mechanistic Causality & Reagent Selection

To ensure a self-validating and high-yielding reaction system, the choice of reagents must be precisely calibrated to the electronic state of the pyrimidine ring.

Base Selection: Strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) risk deprotonating the C5-hydroxyl group, potentially leading to decomposition or ring-closure side reactions. Therefore, non-nucleophilic, mild organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are strictly preferred for amine-based SNAr[6].

Electronic Deactivation & Sequential Substitution: The symmetrical nature of the initial 4,6-dichloro system allows for rapid mono-substitution at mild temperatures (25–60 °C). However, the introduction of the first electron-donating substituent (e.g., an amino or alkoxy group) significantly increases the electron density of the pyrimidine ring. This restores partial aromatic stability and severely deactivates the remaining chlorine atom, necessitating elevated temperatures (100–140 °C) and stronger nucleophiles for the second substitution[3][7].

DABCO Catalysis: For highly deactivated systems or sterically hindered nucleophiles, the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a powerful catalyst. DABCO accelerates the SNAr reaction by forming a highly reactive, transient single- or double-DABCO adduct intermediate that is rapidly displaced by the target nucleophile[7].

SNAr_Mechanism Substrate 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol Meisenheimer Meisenheimer Complex (Transient Intermediate) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Base (DIPEA) Product Mono-SNAr Product + Cl- Meisenheimer->Product Chloride Elimination

Fig 1. SNAr mechanism via Meisenheimer complex formation.

Quantitative Reaction Metrics

The following table summarizes the optimized empirical parameters for functionalizing this compound based on the desired substitution profile.

Reaction TypeNucleophileBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Mono-Amination Primary Amine (1.1 eq)DIPEA (2.0 eq)EtOH or DCM25 - 602 - 675 - 90
Mono-Alkoxylation Alkoxide (1.0 eq)NaH (1.0 eq)*THF0 - 251 - 360 - 80
Sequential Di-Amination Secondary Amine (3.0 eq)TEA / DABCO (0.2 eq)n-Butanol / DMF100 - 12012 - 2450 - 70

*Note: Strict stoichiometric control is required for NaH to prevent C5-hydroxyl deprotonation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Regioselective Mono-Amination (Mild Conditions)

Objective: Selective displacement of a single chlorine atom using an aliphatic or aromatic amine.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous Dichloromethane (DCM) or Ethanol (5.0 mL).

  • Reagent Addition: Add DIPEA (2.0 mmol) to the stirring solution. Dropwise, add the desired primary or secondary amine (1.1 mmol).

  • Reaction: Stir the mixture at room temperature (or heat to 60 °C for sterically hindered amines) for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (50% EtOAc/Hexanes). The starting material is highly non-polar; the mono-aminated product will appear as a significantly more polar, UV-active spot.

  • Validation Checkpoint 2 (LCMS): Sample the reaction. The mass spectrum of the product must exhibit a characteristic 3:1 isotopic ratio for the [M+H]+ ion, confirming the retention of exactly one chlorine atom.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sequential Di-Substitution (Harsh Conditions)

Objective: Displacement of the second, electronically deactivated chlorine atom[3][6].

  • Preparation: Dissolve the purified mono-substituted intermediate (1.0 mmol) in a high-boiling solvent mixture of n-Butanol and DMF (4:1 v/v, 5.0 mL)[6].

  • Reagent Addition: Add the second nucleophile (e.g., a different amine, 3.0 mmol), Triethylamine (4.0 mmol), and catalytic DABCO (0.2 mmol) to accelerate the substitution[6][7].

  • Reaction: Equip the flask with a reflux condenser and heat to 110–120 °C for 12–24 hours.

  • Validation Checkpoint 3 (LCMS): The reaction is complete when the mono-chloro isotopic signature (3:1 ratio) completely disappears, replaced by a single[M+H]+ peak corresponding to the di-substituted product.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash extensively with water to remove DMF and n-Butanol traces. Purify via preparative HPLC.

Workflow Step1 Step 1: Reagent Prep Step2 Step 2: Nucleophile & Base Addition Step1->Step2 Step3 Step 3: Reaction Monitoring Step2->Step3 Step4 Step 4: Quench & Extraction Step3->Step4 Step5 Step 5: Purification Step4->Step5

Fig 2. Standard experimental workflow for controlled SNAr reactions.

References

1.[3] Title: Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Source: benchchem.com. URL: 3 2.[4] Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: mdpi.com. URL: 4 3.[5] Title: (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: researchgate.net. URL: 5 4.[7] Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines. Source: nsf.gov. URL: 7 5.[6] Title: 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0. Source: benchchem.com. URL: 6 6.[1] Title: 60025-05-0 (C6H6Cl2N2O) - PubChemLite. Source: uni.lu. URL: 1 7.[2] Title: this compound | 60025-05-0. Source: sigmaaldrich.com. URL: 2

Sources

Application Note: Chemoselective Oxidation of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol to 1-(4,6-Dichloropyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS Registry Number: 60025-06-1 Synonyms: 4,6-dichloro-5-acetylpyrimidine[1]

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and fused heterocyclic scaffolds (e.g., pyrido[4,3-d]pyrimidines)[2]. The oxidation of 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol to its corresponding ketone, 1-(4,6-dichloropyrimidin-5-yl)ethanone , presents unique synthetic challenges that require careful reagent selection.

Substrate Challenges & Causality in Reagent Selection
  • Extreme Electron Deficiency: The pyrimidine core is inherently electron-poor. The addition of two highly electronegative chlorine atoms at the C4 and C6 positions severely depletes the electron density of the ring, inductively deactivating the adjacent C5-hydroxyethyl moiety.

  • Steric Hindrance: The secondary alcohol at the C5 position is flanked by two bulky chlorine atoms, creating a sterically congested microenvironment that can slow down the formation of intermediate oxidant-substrate complexes.

  • Susceptibility to SNAr: The C-Cl bonds at the 4- and 6-positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr). Harsh basic conditions (e.g., unbuffered NaOCl) or the presence of nucleophilic amines can lead to unwanted displacement of the chlorides. Aqueous acidic oxidants (e.g., Jones reagent) risk hydrolysis of the C-Cl bonds to pyrimidinones.

The Solution: To circumvent these issues, Dess-Martin Periodinane (DMP) is the premier choice[3]. DMP operates under exceptionally mild, non-aqueous, and near-neutral conditions[4]. The mechanism proceeds via a rapid ligand exchange where the sterically hindered alcohol displaces an acetate ligand on the hypervalent iodine(V) center. The displaced acetate then acts as an internal base, deprotonating the


-hydrogen to collapse the intermediate into the ketone, releasing an iodine(III) byproduct and acetic acid[5]. This intramolecular deprotonation completely avoids the need for external nucleophilic bases, preserving the integrity of the 4,6-dichloro groups[6].

Comparative Analysis of Oxidation Methods

While DMP is recommended, it is essential to understand how it compares to alternative oxidation protocols for this specific substrate.

Oxidation MethodReagents / ConditionsYield ExpectationAdvantages for this SubstrateLimitations / Drawbacks
Dess-Martin (DMP) DMP (1.2 eq), DCM, 0 °C to RTHigh (>90%) Mild, neutral pH, no SNAr byproducts, fast reaction[7].Reagent is shock-sensitive and expensive for large-scale manufacturing[5].
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °CHigh (85-90%) Cost-effective for scale-up, highly reliable[8].Requires strict cryogenic control (-78 °C); Et₃N must be added carefully to avoid SNAr.
MnO₂ Oxidation Activated MnO₂ (excess), Toluene,

Moderate (60-70%) Very cheap, simple filtration workup.Slow reaction due to steric hindrance; requires large excess of oxidant and heating.
Anelli (TEMPO) TEMPO, NaOCl, KBr, DCM/H₂O, 0 °CVariable Catalytic, green chemistry profile[9].NaOCl must be strictly buffered (pH ~8.5) to prevent hydrolysis of the C-Cl bonds.

Experimental Workflow

The following diagram illustrates the self-validating workflow for the DMP-mediated oxidation, ensuring product integrity from reaction setup to final purification.

Workflow Start This compound in anhydrous DCM AddDMP Add Dess-Martin Periodinane (1.2 eq) at 0 °C to RT Start->AddDMP React Stir at RT (1-2 h) Monitor by TLC/LC-MS AddDMP->React Quench Quench with 1:1 sat. NaHCO3 and sat. Na2S2O3 React->Quench Extract Extract with DCM, Wash with Brine, Dry (Na2SO4) Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Product 1-(4,6-Dichloropyrimidin-5-yl)ethanone (Pure Ketone) Purify->Product

Workflow for the DMP oxidation of this compound to the corresponding ketone.

Detailed Step-by-Step Protocol

Safety Note: Dess-Martin Periodinane is a hypervalent iodine compound that is potentially shock-sensitive and decomposes vigorously upon heating[7]. Conduct the reaction in a well-ventilated fume hood behind a blast shield.

Materials Required:
  • Substrate: this compound (1.0 equiv.)

  • Oxidant: Dess-Martin Periodinane (DMP, 1.2 - 1.5 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate)

  • Quenching Reagents: Saturated aqueous Sodium Bicarbonate (NaHCO₃) and saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

Procedure:
  • Preparation of the Reaction Mixture:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM (10 Vol).

    • Cool the solution to 0 °C using an ice-water bath. Rationale: Cooling mitigates the mild exotherm associated with the initial ligand exchange and prevents localized heating that could degrade the substrate.

  • Addition of the Oxidant:

    • Add Dess-Martin Periodinane (1.2 equiv.) portion-wise over 5–10 minutes[7].

    • If the substrate is highly acid-sensitive, 1.5 equivalents of anhydrous pyridine or solid NaHCO₃ can be added prior to DMP to buffer the acetic acid byproduct[6]. However, for the robust dichloropyrimidine core, this is usually unnecessary.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir vigorously for 1 to 2 hours. The mixture will typically become cloudy as the iodine(III) byproduct precipitates.

    • In-Process Control: Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS. The product ketone will elute faster (higher Rf) than the starting secondary alcohol.

  • Quenching (Critical Step):

    • Once complete consumption of the starting material is confirmed, dilute the reaction with additional DCM.

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 Vol total) directly to the flask[7].

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine(V) and the iodine(III) byproduct to water-soluble iodine species, while NaHCO₃ neutralizes the acetic acid. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear.

  • Extraction and Workup:

    • Transfer the biphasic mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 × 5 Vol).

    • Combine the organic layers and wash sequentially with water (10 Vol) and brine (5 Vol).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat the rotavap bath above 35 °C to avoid potential degradation of the highly electrophilic product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (typically 10% to 30% EtOAc).

    • Concentrate the pure fractions to afford 1-(4,6-dichloropyrimidin-5-yl)ethanone as a pale-yellow to off-white solid.

Analytical Characterization & Troubleshooting

To validate the success of the protocol, utilize the following analytical benchmarks:

  • LC-MS (ESI+): The expected mass for the product (C₆H₄Cl₂N₂O) is m/z 191.0[1]. Look for the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

  • ¹H NMR (CDCl₃):

    • Starting Material: The methyl group appears as a doublet (~1.5 ppm), and the carbinol proton appears as a multiplet (~5.2 ppm).

    • Product: The carbinol proton disappears, and the methyl group shifts downfield to a sharp singlet at ~2.6–2.7 ppm, characteristic of an acetyl methyl group adjacent to an electron-deficient aromatic ring. The pyrimidine C2 proton will appear as a sharp singlet far downfield (~8.8–9.0 ppm).

Common Troubleshooting Scenarios
  • Incomplete Conversion: If the reaction stalls, it is likely due to moisture in the DCM deactivating the DMP. Add an additional 0.3 equiv. of DMP and stir for another hour.

  • Formation of Byproducts (SNAr): If LC-MS shows masses corresponding to the addition of water (m/z ~173) or other nucleophiles, ensure that no amines or strong bases were introduced during the reaction or workup. The pyrimidine chlorides are highly labile.

References

  • Wikipedia. Dess–Martin periodinane. Available at:[Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at:[Link]

  • Wikipedia. Dess–Martin oxidation mechanism. Available at:[Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at:[Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Available at:[Link]

Sources

procedure for converting 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol to mesylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Mesylation of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Executive Summary

This application note details the procedure for converting This compound (CAS: 2227919-51-7) to its corresponding methanesulfonate (mesylate) ester. This transformation is a critical activation step in the synthesis of pyrimidine-based pharmaceutical intermediates, enabling subsequent nucleophilic substitution (SN2) reactions.

The protocol addresses the specific challenges posed by the electron-deficient 4,6-dichloropyrimidine core , specifically the risk of competing nucleophilic aromatic substitution (SNAr) and base-mediated elimination to the vinyl species.

Reaction Overview & Mechanism

The reaction utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to activate the secondary alcohol.

Chemical Equation:



(Where R = 4,6-dichloropyrimidin-5-yl)

Mechanistic Insight:

  • Activation: The alcohol oxygen attacks the electrophilic sulfur of MsCl.

  • Deprotonation: The base scavenges the proton, driving the equilibrium forward and preventing acid-mediated side reactions.

  • Selectivity Control: The 4,6-dichloro positions are highly susceptible to SNAr. Using a sterically hindered base (DIPEA) and low temperatures prevents the base from displacing the chlorides.

Figure 1: Reaction Mechanism & Pathway

G Substrate 1-(4,6-Dichloropyrimidin-5-yl) ethan-1-ol Reagents MsCl + DIPEA (DCM, -10°C) Substrate->Reagents Dissolution Intermediate Sulfene-like Transition State Reagents->Intermediate Nu Attack Product Mesylate Product (Unstable Intermediate) Intermediate->Product -HCl (Captured by Base) SideProduct Vinyl Pyrimidine (Elimination Impurity) Intermediate->SideProduct Excess Base / High T

Caption: Mechanistic pathway highlighting the desired activation vs. potential elimination side-reaction.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Density (g/mL)Role
Starting Alcohol 193.031.0SolidSubstrate
Methanesulfonyl Chloride (MsCl) 114.551.2 - 1.51.48Activating Agent
DIPEA (Hünig's Base) 129.241.5 - 2.00.742Base (Proton Scavenger)
Dichloromethane (DCM) 84.9310-20 Vol1.33Solvent (Anhydrous)
Step-by-Step Methodology

Step 1: Reactor Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a temperature probe.

  • Purge with nitrogen and cool the system to -10°C using an ice/salt or acetone/dry ice bath.

Step 2: Dissolution

  • Charge the flask with This compound (1.0 eq) .

  • Add Anhydrous DCM (10 volumes) via syringe. Stir until fully dissolved.

  • Add DIPEA (1.5 eq) slowly. Note: DIPEA is preferred over TEA to minimize nucleophilic attack on the pyrimidine ring.

Step 3: MsCl Addition

  • Dilute MsCl (1.2 eq) in a small amount of DCM (2 volumes).

  • Add the MsCl solution dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature below 0°C .

    • Critical Control Point: Exotherms can trigger elimination to the vinyl impurity.

Step 4: Reaction Monitoring

  • Stir at 0°C for 1–2 hours .

  • Monitor by TLC (Silica, 30% EtOAc/Hexanes) or HPLC. The alcohol spot (lower Rf) should disappear, replaced by the mesylate (higher Rf).

    • Note: Mesylates can hydrolyze on silica; run TLC quickly or neutralize the plate with triethylamine vapor.

Step 5: Workup (Quench)

  • Quench the reaction by adding cold saturated NaHCO3 solution (5 volumes) while stirring vigorously.

  • Separate the layers.[1][2][6][10] Extract the aqueous layer once with DCM.[1]

  • Wash the combined organics with cold water followed by brine .[3]

  • Dry over anhydrous Na2SO4 and filter.[9]

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure at <30°C .

    • Warning: Do not heat above 35°C. The mesylate is thermally unstable and prone to elimination.

  • The product is typically obtained as a viscous yellow oil or semi-solid and should be used immediately in the next step.

Process Workflow & Logic

Figure 2: Experimental Workflow

Workflow Start Start: Dry Reactor N2 Purge, -10°C Dissolve Dissolve Alcohol in DCM Add DIPEA Start->Dissolve AddMsCl Add MsCl Dropwise (Maintain T < 0°C) Dissolve->AddMsCl Reaction Stir 0°C, 1-2h Monitor TLC AddMsCl->Reaction Quench Quench: Sat. NaHCO3 Phase Separation Reaction->Quench Isolate Dry (Na2SO4) & Concentrate (<30°C Bath Temp) Quench->Isolate NextStep Immediate Use in Substitution Reaction Isolate->NextStep

Caption: Operational workflow emphasizing temperature control and immediate usage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Vinyl Impurity Temperature too high or excess base.Keep T < 0°C. Add MsCl before base (inverse addition) to keep base conc. low.
Low Conversion Wet solvent or old MsCl.Use freshly distilled MsCl and anhydrous DCM. Increase MsCl to 1.5 eq.
SNAr Side Products Base attacking Cl positions.Switch from TEA to DIPEA (steric bulk). Avoid Pyridine.
Product Decomposition Thermal instability during rotovap.Do not heat water bath >30°C. Do not store; use crude immediately.

References

  • General Mesylation Protocol : Organic Syntheses, Coll. Vol. 10, p. 627 (2004); Vol. 79, p. 19 (2002).

  • Reactivity of 4,6-Dichloropyrimidines : Arkivoc, 2020, vii, 0-0.[6] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile..." (Discusses nucleophilic susceptibility of the 4,6-dichloro core).

  • Synthesis of Pyrimidine Mesylates : CN101747283B. "Method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine." (Demonstrates stability of sulfonyl groups on pyrimidine cores).

  • Commercial Availability : 1-(4,6-Dichloropyrimidin-5-yl)ethanol (CAS 2227919-51-7).[8]

Sources

Application Note: Suzuki-Miyaura Coupling of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

[1]

Executive Summary

The substrate This compound presents a unique set of challenges for cross-coupling:

  • Dual Electrophilicity: The C4 and C6 positions are chemically equivalent (homotopic) prior to the first coupling but highly reactive, risking uncontrolled bis-arylation.[1]

  • Hydrolytic Instability: Electron-deficient chloropyrimidines are prone to hydrolysis (conversion to pyrimidinones) in hot aqueous base.[1]

  • Unprotected Hydroxyl Group: The secondary alcohol at C5 poses risks of catalyst coordination or base-mediated elimination (dehydration to the vinyl analogue).[1]

This guide provides a Standard Protocol (high throughput, robust) and an Anhydrous Protocol (for hydrolysis-sensitive cases), along with a troubleshooting framework.

Strategic Analysis of the Substrate

Structural Reactivity

The pyrimidine ring is significantly

1
  • Symmetry: In this compound, the C4 and C6 positions are initially equivalent.[1] The first coupling event breaks this symmetry.[1]

  • Electronic Bias: The C5-(1-hydroxyethyl) group is mildly electron-donating (inductive) but sterically bulky.[1] This steric bulk helps prevent bis-coupling by hindering the second oxidative addition after the mono-product is formed.[1]

The "Free Alcohol" Factor

While protecting groups (TBS, THP) are an option, modern Pd-catalysis often tolerates free secondary alcohols.[1]

  • Risk:

    
    -hydride elimination is not a primary concern for the alcohol itself, but dehydration  to 1-(4,6-dichloropyrimidin-5-yl)ethene can occur under harsh basic conditions (e.g., 
    
    
    , high heat).[1]
  • Solution: Use carbonate or phosphate bases (

    
    , 
    
    
    ) rather than alkoxides.[1]

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Pd(dppf)Cl₂ is robust and resists deactivation by the pyrimidine nitrogens.[1] Pd(PPh₃)₄ is standard but air-sensitive.[1]
Ligand dppf (bidentate)Large bite angle accelerates reductive elimination, favoring coupling over side reactions.[1][2]
Base Na₂CO₃ or K₃PO₄ Mild enough to prevent elimination/hydrolysis; strong enough to activate boronic acid.[1]
Solvent 1,4-Dioxane/Water (4:1) Excellent solubility for the polar alcohol substrate.[1]
Stoichiometry 1.0 : 1.05 (Halide:Boronate)Strict control is required to minimize bis-coupling.[1]

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for rapid library synthesis where trace hydrolysis is acceptable.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.05 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane[1][3][4][5]

Procedure:

  • Charge: In a reaction vial, combine the chloropyrimidine substrate (100 mg, 0.48 mmol), boronic acid (0.51 mmol), and

    
     (12 mg, 0.015 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.5 mL).
    
  • Reaction: Heat to 80°C for 4–16 hours. Note: Monitor by LCMS at 2 hours to check for bis-coupling.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[6] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][6]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The mono-coupled product is usually more polar than the bis-product but less polar than the starting material if the boronic acid is non-polar.[1]

Protocol B: Anhydrous Conditions (High Precision)

Use if LCMS shows significant hydrolysis (pyrimidinone formation) or elimination.[1]

Reagents:

  • Base: Cesium Fluoride (CsF) (2.5 equiv) or anhydrous

    
    .[1]
    
  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.[1]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%).[1][6][7][8]
    

Procedure:

  • Flame-dry the reaction vessel under vacuum and backfill with Argon.[1]

  • Add substrate, boronic acid, CsF (solid), and catalyst under Argon flow.[1]

  • Add anhydrous DME via syringe.[1]

  • Heat to 90°C . The absence of water prevents hydrolysis of the chloro-pyrimidine.[1]

Visualizing the Decision Process

The following diagram outlines the logic flow for optimizing this specific reaction, addressing the competition between mono-coupling, bis-coupling, and hydrolysis.

SuzukiOptimizationStartStart: this compoundCond_ARoute A: AqueousPd(dppf)Cl2, Na2CO3, Dioxane/H2OStart->Cond_AGoalGoal: Mono-Arylated ProductCheck_LCMSCheck LCMS at 2 HoursCond_A->Check_LCMSResult_MonoMajor: Mono-ProductCheck_LCMS->Result_Mono Clean ConversionResult_BisMajor: Bis-ProductCheck_LCMS->Result_Bis Over-reactionResult_HydMajor: Hydrolysis (Pyrimidinone)Check_LCMS->Result_Hyd Side ReactionResult_Mono->GoalFix_BisAction: Reduce Temp to 60°CReduce Boronic Acid to 0.9 equivResult_Bis->Fix_BisFix_HydAction: Switch to Route B (Anhydrous)CsF, DME, Pd(PPh3)4Result_Hyd->Fix_HydFix_Bis->Cond_A RetryFix_Hyd->Check_LCMS Retry

Caption: Optimization logic for maximizing mono-selectivity and minimizing hydrolysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-coupling observed High reactivity of the second Cl; excess boronic acid.[1]Reduce Boronic Acid to 0.90 equiv.[1] Lower temp to 60°C.
Hydrolysis (M+16 mass) Hydroxide attack on C-Cl bond.[1]Switch to Protocol B (Anhydrous CsF).[1] Ensure solvent is dry.[1]
No Reaction Catalyst poisoning by N-atoms or oxidation of Pd.[1]Degas solvents thoroughly.[1][6] Switch to Pd(dppf)Cl₂ (more robust).
Dehydration (M-18 mass) Base-mediated elimination of alcohol.[1]Switch base from Carbonate to Bicarbonate or reduce temp.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.[1]

    • Source: MDPI, Processes 2020.[7]

    • URL:[Link][1]

  • Regioselectivity in Dichloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1][5][9]

    • Source: MDPI, Molecules 2021.
    • URL:[Link][1]

  • General Suzuki Mechanism & Conditions

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

Application Note: Enantioselective Synthesis of Chiral 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the enantioselective synthesis of (S)-1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol , a high-value chiral building block used in the development of next-generation ALK and ROS1 kinase inhibitors.

Executive Summary

The chiral moiety 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol is a critical pharmacophore in medicinal chemistry, particularly for assembling pyrimidine-based kinase inhibitors. Its structural utility lies in the C5-chiral hydroxyethyl group , which often serves as a stereodefined anchor for ether linkages (via Mitsunobu coupling) or as a solubilizing scaffold, while the C4 and C6 chlorine atoms function as electrophilic handles for sequential nucleophilic aromatic substitutions (SNAr).[1]

This guide presents two validated protocols for synthesizing the (S)-enantiomer with >99% ee:

  • Biocatalytic Reduction (Method A): The preferred "green" route using Ketoreductases (KREDs), offering mild conditions and superior enantiopurity.[1]

  • Asymmetric Transfer Hydrogenation (Method B): A robust chemical route using Ru-based catalysis (Noyori type) for labs without biocatalysis capabilities.[1]

Retrosynthetic Analysis & Pathway Strategy

The synthesis hinges on the efficient construction of the ketone precursor, 1-(4,6-dichloropyrimidin-5-yl)ethanone , followed by its enantioselective reduction.

Strategic Workflow Diagram

SynthesisWorkflow Start 4,6-Dihydroxypyrimidine Aldehyde 4,6-Dichloro-5- pyrimidinecarbaldehyde Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) RacemicAlc Racemic Alcohol (±)-1-(4,6-dichloro...) Aldehyde->RacemicAlc MeMgBr (Grignard) Ketone Precursor Ketone 1-(4,6-dichloropyrimidin-5-yl)ethanone Aldehyde->Ketone Alternative: 1. MeLi 2. Oxidation RacemicAlc->Ketone MnO2 or Swern Ox. ChiralProd Target (S)-Alcohol (>99% ee) Ketone->ChiralProd Method A: KRED/NADPH (Biocatalysis) Ketone->ChiralProd Method B: Ru-TsDPEN (ATH)

Figure 1: Strategic workflow for the synthesis of (S)-1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol. Method A is the primary recommendation for scale-up.

Precursor Synthesis: 1-(4,6-Dichloropyrimidin-5-yl)ethanone

Before enantioselective reduction, the ketone intermediate must be synthesized.[1] Direct Friedel-Crafts acylation of 4,6-dichloropyrimidine is poor due to the electron-deficient ring. The Vilsmeier-Haack route is most reliable.

Protocol 1: Synthesis of the Ketone

Reagents: 4,6-Dihydroxypyrimidine, POCl3, DMF, Methylmagnesium bromide (MeMgBr), Manganese Dioxide (MnO2).[1]

  • Vilsmeier Formylation/Chlorination:

    • Cool DMF (3.0 equiv) to 0°C. Add POCl3 (10.0 equiv) dropwise.[1] Stir 1 h.

    • Add 4,6-dihydroxypyrimidine (1.0 equiv).[1] Reflux for 4 h.

    • Quench: Pour onto ice/water carefully. Extract with EtOAc.[2]

    • Product: 4,6-Dichloro-5-pyrimidinecarbaldehyde.[3][4] Yield: ~55-60%.

  • Grignard Addition:

    • Dissolve aldehyde in anhydrous THF at -78°C.

    • Add MeMgBr (1.1 equiv, 3.0 M in ether) dropwise.[1] Stir 2 h, warming to 0°C.

    • Quench: Sat. NH4Cl. Extract with EtOAc.[2]

    • Product: Racemic this compound.

  • Oxidation:

    • Dissolve racemic alcohol in DCM. Add activated MnO2 (10 equiv).[1] Reflux 12 h.

    • Filter through Celite. Concentrate.

    • Final Precursor: 1-(4,6-Dichloropyrimidin-5-yl)ethanone .[5] (Solid, stable).[1]

Method A: Biocatalytic Reduction (Recommended)[1]

This method utilizes engineered Ketoreductases (KREDs) coupled with a cofactor recycling system.[1] It is superior for pharmaceutical applications due to high enantiomeric excess (ee >99.5%) and the avoidance of heavy metals.[1]

Mechanistic Insight

The KRED enzyme coordinates the ketone in a specific orientation within its active site, delivering a hydride from NADPH to the Si-face of the carbonyl, yielding the (S)-alcohol (anti-Prelog preference is common in engineered variants).

Protocol

Materials:

  • Substrate: 1-(4,6-Dichloropyrimidin-5-yl)ethanone (500 mg).

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit hit).

  • Cofactor: NADP+ (1.0 mg).[1]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (2 equiv).[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

Step-by-Step:

  • Buffer Prep: Prepare 25 mL of KPi buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Solution: Dissolve the ketone (500 mg) in DMSO (2.5 mL, 10% v/v final concentration). Note: High DMSO tolerance is required for the enzyme.

  • Reaction Initiation:

    • Add Glucose (1.5 equiv) and GDH (5 mg) to the buffer.[1]

    • Add NADP+ (1 mg).[1]

    • Add KRED enzyme (10 mg).[1]

    • Add the substrate/DMSO solution dropwise while stirring at 30°C.

  • Incubation: Stir at 30°C, 250 rpm for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Work-up:

    • Add EtOAc (30 mL) and mix vigorously to denature enzyme.

    • Centrifuge to remove emulsion. Separate organic layer.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

Expected Results:

  • Yield: 85-92%

  • ee: >99% (Determined by Chiral HPLC).[1][6]

Method B: Asymmetric Transfer Hydrogenation (ATH)[1]

For laboratories lacking biocatalysis infrastructure, Ru-catalyzed transfer hydrogenation is the industry standard.

Catalyst System[1]
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Protocol
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Mixing: Charge flask with 1-(4,6-dichloropyrimidin-5-yl)ethanone (1.0 mmol) and Ru-catalyst (1 mol%, 0.01 mmol).

  • Solvent: Add anhydrous DMF or DCM (2 mL).

  • Reagent Addition: Add Formic Acid/TEA mixture (0.5 mL) via syringe.

  • Reaction: Stir at 25°C for 18-24 hours. Monitor by TLC.[2]

  • Quench: Dilute with water, extract with DCM. Wash organic layer with sat. NaHCO3 (to remove formic acid).

  • Purification: Silica gel chromatography.

Expected Results:

  • Yield: 80-88%

  • ee: 95-98% (Recrystallization may be needed to reach >99%).

Analytical Quality Control

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: 8.5 min[1]

    • (S)-Enantiomer: 10.2 min[1]

    • Note: Validate retention times with racemic standard.

Data Summary Table:

ParameterMethod A (Biocatalysis)Method B (Chemical ATH)
Reagent Cost Moderate (Enzyme reuse possible)High (Ru catalyst)
Green Factor High (Water-based, ambient temp)Low (Organic solvents)
Enantiomeric Excess >99% 95-98%
Scalability Excellent (kg scale)Good
Work-up Emulsion riskStandard extraction

Application: Downstream Synthesis (ROS1/ALK Inhibitors)[1]

The (S)-alcohol is typically used to install a chiral ether bridge. The high reactivity of the C4/C6 chlorines allows for regioselective functionalization.

Typical Workflow (Mitsunobu Coupling): To couple the chiral alcohol with a phenol (Ar-OH) while inverting stereochemistry (if required) or retaining it via SNAr:

  • SNAr Approach (Retains Configuration):

    • Deprotonate the chiral alcohol (NaH/THF).[1]

    • React with an electron-deficient aryl fluoride (Ar-F).

    • Risk:[4] The pyrimidine chlorines are also reactive. This route is challenging.

  • Mitsunobu Approach (Inverts Configuration):

    • Use the (R)-alcohol to obtain the (S)-ether product.

    • Reagents: PPh3, DIAD, Ar-OH.[1]

    • Note: The pyrimidine nitrogens can interfere; protection or careful pH control is required.

References

  • Synthesis of Pyrimidine Precursors

    • General Vilsmeier-Haack on pyrimidines: ChemicalBook. (2024).[1] 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis. Link

  • Biocatalytic Reduction (KREDs)

    • Hollmann, F., et al. (2011).[1] Enzymatic reduction of ketones. Green Chemistry. Link

    • Codexis Inc. Ketoreductase Screening Kits. Link

  • Asymmetric Transfer Hydrogenation

    • Noyori, R., et al. (1996).[1] Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research. Link[1]

  • Medicinal Chemistry Applications (ALK/ROS1)

    • Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective ALK Inhibitor LDK378 (Ceritinib). Journal of Medicinal Chemistry. Link[1]

    • Note: While Ceritinib uses a different core, the methodology for chiral ethyl-aryl ether form

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

protecting group strategies for the hydroxyl group in dichloropyrimidine ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-045

Introduction: The Chemo-Selectivity Challenge

In the synthesis of pyrimidine-based bioactive scaffolds—such as P2Y12 antagonists (e.g., Ticagrelor intermediates) or kinase inhibitors—2-(2,4-dichloropyrimidin-5-yl)ethanol represents a critical, yet volatile, building block.

The core synthetic challenge lies in the "Nucleophile-Electrophile Paradox" :

  • The Pyrimidine Core: The 2,4-dichloro motif is highly electrophilic, designed for regioselective Nucleophilic Aromatic Substitution (

    
    ). The C4-chloride is significantly more reactive than the C2-chloride due to the para-like resonance stabilization of the Meisenheimer intermediate.
    
  • The Hydroxyl Tail: The pendant primary alcohol is nucleophilic. Without protection, exposure to basic conditions (necessary for

    
     or Suzuki couplings) triggers intramolecular cyclization  (forming fused pyrimido-oxazepines) or intermolecular polymerization .
    

This guide outlines three field-proven protection strategies, moving beyond generic textbook definitions to address the specific electronic and steric demands of the dichloropyrimidine scaffold.

Strategic Decision Matrix

Select your strategy based on the downstream chemistry required to functionalize the pyrimidine ring.

ProtectionStrategy Start Start: Dichloropyrimidine Ethanol Q1 Downstream Nucleophile? Start->Q1 Amine Amine (Mild Base) Q1->Amine Mild Conditions Carbon Organometallics / Strong Base (NaH, LiHMDS, Suzuki) Q1->Carbon Harsh Conditions Strat1 Strategy A: Acetyl/Benzoyl (Process Route) Amine->Strat1 Q2 Fluoride Tolerance? Carbon->Q2 Strat2 Strategy B: Silyl (TBS/TBDPS) (Discovery Standard) Q2->Strat2 Yes (TBAF OK) Strat3 Strategy C: Acetal (THP) (Acid Labile) Q2->Strat3 No (Acid Cleavage Only)

Figure 1: Decision tree for selecting protecting groups based on subsequent pyrimidine functionalization conditions.

Protocol A: Silyl Protection (TBS) – The Discovery Standard

Best For: Early-phase discovery, Suzuki couplings, and strong base lithiation steps. Mechanism: Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the alcohol.

Materials
  • Substrate: 2-(2,4-dichloropyrimidin-5-yl)ethanol (1.0 eq)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Base/Catalyst: Imidazole (2.5 eq)[1]

  • Solvent: DMF (Anhydrous) – Critical for rate acceleration

Step-by-Step Methodology
  • Dissolution: In a flame-dried flask under

    
    , dissolve the pyrimidine ethanol in anhydrous DMF (0.5 M concentration).
    
    • Expert Insight: DMF is preferred over DCM because it stabilizes the polar transition state of the silylation.

  • Activation: Add Imidazole in one portion. The solution should remain clear.

  • Addition: Cool to 0°C. Add TBSCl portion-wise over 10 minutes.

    • Why? Exothermic reaction. Controlling temperature prevents hydrolysis of the sensitive C4-chloride by trace moisture.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours.

  • Self-Validation (TLC):

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Observation: Product (

      
      ) is less polar than Starting Material (
      
      
      
      ).
    • Note: The product is UV active (254 nm).

  • Workup (The "Phosphate Buffer" Method):

    • Pour reaction mixture into pH 7.0 Phosphate Buffer (not water).

    • Causality: Dichloropyrimidines are prone to hydrolysis at extreme pH. A neutral buffer prevents the formation of the 4-hydroxy impurity.

    • Extract with

      
       (x3), wash with brine, dry over 
      
      
      
      .
Analytical Check[2][3]
  • 1H NMR (CDCl3): Look for the disappearance of the broad -OH singlet and appearance of TBS methyls at

    
     0.05 ppm (s, 6H) and t-butyl at 
    
    
    
    0.90 ppm (s, 9H). The
    
    
    triplet often shifts upfield slightly due to the shielding cone of the silyl group.

Protocol B: Acetyl Protection – The Process Route

Best For: Scale-up, amine nucleophiles (


), and cost-reduction.
Context:  Widely used in the synthesis of Ticagrelor intermediates where the subsequent step involves displacing the C4-Cl with a cyclopentyl amine.
Materials
  • Substrate: 2-(2,4-dichloropyrimidin-5-yl)ethanol (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Base: Pyridine (2.0 eq) or

    
     with catalytic DMAP.
    
  • Solvent: DCM or Isopropyl Acetate (IPAc).

Step-by-Step Methodology
  • Setup: Dissolve substrate in DCM (0.8 M) at 0°C.

  • Base Addition: Add Pyridine.

  • Acylation: Add

    
     dropwise.
    
    • Safety: Dichloropyrimidines are potent skin sensitizers. Acylation increases lipophilicity, potentially increasing skin absorption. Double-glove.

  • Monitoring: Stir at RT for 2 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Isolation: Separate phases. Wash organic layer with 1M HCl (to remove pyridine), then brine.

Critical Limitation: Do not use this protected substrate if your next step involves alkoxides (e.g., NaOMe) or Grignard reagents, as the ester will cleave or migrate.

Protocol C: THP Protection – The Acid-Labile Alternative

Best For: Strategies requiring fluoride-free deprotection. Drawback: Creates a chiral center at the acetal carbon, resulting in diastereomers (complex NMR).[2]

Methodology
  • Reaction: Dissolve substrate in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Conditions: Stir at RT for 4 hours.

  • Workup: Wash with diluted

    
    .
    
  • Note: The product will appear as two spots on TLC (diastereomers) or a broadened spot, which can be confused with impurities.

Comparative Stability & Reactivity Data

ConditionStrategy A (TBS)Strategy B (Acetyl)Strategy C (THP)
Acid Stability (1M HCl)Labile (Cleaves)StableLabile (Cleaves)
Base Stability (NaH/KOtBu)Stable Unstable (Hydrolysis)Stable
Amine Nucleophiles (

)
StableStableStable
Fluoride (TBAF)Labile (Cleaves)StableStable
Oxidation (Jones)StableStableUnstable
Chirality AchiralAchiralDiastereomeric

Reaction Workflow Visualization

The following diagram illustrates the pathway for the TBS-protected route, highlighting the regioselective substitution at C4.

ReactionScheme cluster_selectivity Regioselectivity Logic SM SM: 2,4-Dichloro-5-ethanol (Nucleophilic OH, Electrophilic C2/C4) Step1 Step 1: Protection TBSCl, Imidazole, DMF SM->Step1 Intermed Intermediate 1 TBS-Ether Protected (OH deactivated) Step1->Intermed Step2 Step 2: Regioselective S_NAr R-NH2, Et3N, Heat Intermed->Step2 Expl C4 is more reactive than C2 due to para-like resonance Intermed->Expl Product Product C4-Amino Substituted C2-Cl Intact Step2->Product

Figure 2: Synthetic workflow for TBS protection facilitating regioselective


 at the C4 position.

References

  • AstraZeneca R&D. (2000). Process for the preparation of Ticagrelor intermediates.[3] (Discusses acetylation of hydroxyethyl side chains on dichloropyrimidines).

    • Source:

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5] (The foundational protocol for TBS protection).

    • Source:

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1][6] (Standard reference for stability profiles of THP and Acetyl groups).

    • Source:

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis.

    • Source:

Sources

Strategic Application of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol in Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Strategic Overview

In modern oncology and immunology, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the purine, pyrazolo[3,4-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine cores are paramount. The compound 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol (CAS: 60025-05-0) has emerged as a linchpin intermediate for constructing these complex architectures.

As a highly reactive, symmetrical di-electrophile equipped with a versatile C5 1-hydroxyethyl handle, this building block allows medicinal chemists to execute divergent synthetic strategies. Depending on the downstream functionalization of the secondary alcohol, this single starting material can be directed toward conformationally locked PI3K inhibitors[1], potent AKT/mTOR targeting pyrazolo-pyrimidines[2], or selective protein kinase CK2 inhibitors[3].

Mechanistic Rationale: The Power of the Scaffold

The utility of this compound is rooted in two fundamental chemical principles: resonance-driven regiocontrol and conformational locking (atropisomerism) .

Regiocontrol via Resonance Deactivation

The two equivalent carbon-chlorine bonds at C4 and C6 are highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyrimidine nitrogens. When the first nucleophile (typically a primary amine) attacks, it breaks the symmetry of the molecule. Crucially, the newly installed amino group donates electron density into the pyrimidine 

-system via resonance. This significantly raises the activation energy required for a second nucleophilic attack, granting the chemist near-perfect regiocontrol and preventing unwanted di-substitution.
Conformational Locking (Atropisomerism)

A major challenge in kinase drug discovery is off-target promiscuity caused by the flexibility of the inhibitor in the ATP-binding pocket. By retaining the bulky 1-hydroxyethyl group at C5 (or modifying it), chemists can restrict the rotation around the bond connecting the pyrimidine core to an aryl or heteroaryl substituent. This dynamic axial chirality (atropisomerism) preorganizes the inhibitor into the exact dihedral conformation preferred by the target kinase, drastically reducing off-target binding and increasing therapeutic selectivity[4][5][6].

Workflow Start This compound (CAS: 60025-05-0) PathA Path A: Oxidation (MnO2, DCM) Start->PathA PathB Path B: Direct S_NAr / Coupling (Retain C5 Alcohol) Start->PathB Ketone 1-(4,6-Dichloropyrimidin-5-yl)ethanone (CAS: 60025-06-1) PathA->Ketone SNAr1 S_NAr with R-NH2 (DIPEA, THF) Ketone->SNAr1 MonoSub 4-Amino-6-chloro Ketone SNAr1->MonoSub Cyclize Cyclization with Hydrazine (EtOH, Heat) MonoSub->Cyclize AKT_Inhibitor Pyrazolo[3,4-d]pyrimidine (AKT/mTOR Inhibitors) Cyclize->AKT_Inhibitor Atropisomer Sterically Hindered Intermediate (Restricted Rotation) PathB->Atropisomer PI3K_Inhibitor Conformationally Locked Scaffold (PI3K / BTK Inhibitors) Atropisomer->PI3K_Inhibitor

Caption: Divergent synthetic pathways from this compound to kinase inhibitors.

Comparative Reactivity & Target Mapping

To assist in synthetic planning, the following table summarizes the quantitative and qualitative distinctions between utilizing the alcohol versus its oxidized ketone counterpart.

IntermediateC5 Functional GroupDownstream ScaffoldPrimary Kinase TargetsKey Structural Advantage
CAS: 60025-05-0 Secondary AlcoholAtropisomeric Purine AnalogsPI3K[1], PRMT5[7], CK2Chiral center and steric bulk allow for spatial tuning and rotational restriction in the ATP pocket.
CAS: 60025-06-1 Methyl KetonePyrazolo[3,4-d]pyrimidinesAKT, mTOREnables facile hydrazine-mediated bicyclic ring closure via a 1,3-dielectrophile system.

Self-Validating Experimental Protocols

The following protocols detail the transformation of the starting alcohol into advanced bicyclic kinase inhibitor scaffolds. Every step includes specific validation checkpoints to ensure synthetic integrity.

Protocol A: Chemoselective Oxidation to 1-(4,6-Dichloropyrimidin-5-yl)ethanone

Causality Check: The selection of activated manganese(IV) oxide (


) over harsher oxidants (e.g., Jones reagent) is deliberate. The electron-deficient pyrimidine ring renders the C5 1-hydroxyethyl group highly benzylic-like in its reactivity, allowing for mild, heterogeneous oxidation. This prevents the hydrolytic cleavage of the sensitive C4/C6 carbon-chlorine bonds that readily occurs under strongly acidic conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Oxidation: Add activated

    
     (10.0 eq, 100 mmol) in a single portion.
    
  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Validation (TLC/LC-MS): Monitor the reaction. The product ketone will show a distinct UV-active spot with a higher

    
     value than the starting alcohol. LC-MS should confirm the mass shift from [M+H]+ 193 to 191.
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove manganese residues. Wash the pad thoroughly with excess DCM and ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-(4,6-dichloropyrimidin-5-yl)ethanone as a crystalline solid. (Typical yield: 85-92%).

Protocol B: Regiocontrolled & Bicyclic Ring Closure

Causality Check: The initial


 is performed at 0 °C to room temperature. The high electrophilicity of the 4,6-dichloro species ensures rapid reaction with primary amines. The subsequent hydrazine cyclization requires elevated temperatures (80 °C) to overcome the resonance-induced deactivation caused by the newly installed amine.

Step-by-Step Methodology:

  • 
     Mono-Substitution:  Dissolve the ketone from Protocol A (1.0 eq) in anhydrous THF (0.15 M). Cool to 0 °C.
    
  • Amine Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.2 eq) followed by the desired primary amine (
    
    
    
    , 1.0 eq) dropwise.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: LC-MS must show >95% conversion to the mono-substituted 4-amino-6-chloro intermediate, with <2% di-substituted byproduct.

  • Cyclization: Concentrate the mixture, redissolve the crude intermediate in absolute ethanol (0.1 M), and add hydrazine hydrate (3.0 eq).

  • Heating: Heat the reaction to reflux (80 °C) for 6 hours. The hydrazine will displace the remaining chlorine at C6 and immediately condense with the C5 methyl ketone.

  • Isolation: Cool to room temperature, precipitate the product with cold water, and filter to isolate the functionalized pyrazolo[3,4-d]pyrimidine scaffold.

Signaling Pathway Intervention

The scaffolds generated from this compound are meticulously designed to intervene at critical nodes within the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers.

Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Membrane Anchor) PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 Complex AKT->mTOR Phosphorylates Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor_PI3K PI3K Inhibitors (Atropisomeric) Inhibitor_PI3K->PI3K Inhibitor_AKT AKT Inhibitors (Pyrazolo-pyrimidines) Inhibitor_AKT->AKT

Caption: The PI3K/AKT/mTOR signaling cascade illustrating targeted intervention by pyrimidine derivatives.

References

  • [7] Title: 1-(4,6-dichloropyrimidin-5-yl)ethanol | 60025-05-0 Source: Molaid Chemical Database URL:[Link]

  • [4] Title: Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity Source: UC San Diego eScholarship URL:[Link]

  • [3] Title: Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2 Source: ResearchGate URL:[Link]

  • [5] Title: US11345707B2 - Atropisomerism for increased kinase inhibitor selectivity Source: Google Patents URL:

  • [1] Title: 1-(4,6-dichloropyrimidin-5-yl)ethanol | 60025-05-0 (PI3K Target Context) Source: Molaid Chemical Database URL: [Link]

  • [2] Title: US 2022/0144821 A1 - Heterocyclic Compounds and Uses Thereof (AKT Protein Kinase) Source: Google Patents URL:

  • [6] Title: Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity (Dissertation) Source: eScholarship URL:[Link]

Sources

Application Note: Reduction Protocols for 4,6-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the structural modification of 4,6-dichloropyrimidine scaffolds. It prioritizes chemoselectivity—specifically the divergence between hydrodechlorination (removing halogens) and functional group reduction (preserving halogens while reducing substituents like nitro groups).

Introduction & Strategic Overview

4,6-Dichloropyrimidine is a "privileged scaffold" in drug discovery, serving as a precursor for antiviral and anticancer agents. Its electron-deficient nature makes it highly reactive toward Nucleophilic Aromatic Substitution (


). However, reduction protocols present a unique chemoselectivity challenge:
  • Hydrodechlorination (HDC): Removal of chlorine atoms to yield the core pyrimidine or monochloro-derivatives.

  • Substituent Reduction: Reducing a C-5 substituent (e.g., nitro) while preserving the C-4/C-6 chlorides for later functionalization.

  • Ring Saturation (Side Reaction): The pyrimidine ring is susceptible to hydrogenation (to dihydropyrimidines) under vigorous catalytic conditions, a common failure mode in HDC.

This guide details three divergent protocols to control these outcomes.

Decision Pathway: Reduction Strategy

ReductionStrategy Start Starting Material: 4,6-Dichloropyrimidine Derivative Target1 Target: Dechlorination (Remove Cl, Keep Ring) Start->Target1 Hydrodechlorination Target2 Target: Substituent Reduction (Keep Cl, Reduce -NO2) Start->Target2 Chemoselective Target3 Target: Ring Saturation (Tetrahydropyrimidine) Start->Target3 Over-reduction Method1 Protocol A: Pd/C + MgO (Acid Scavenger) Target1->Method1 Method2 Protocol B: Fe/Acetic Acid or Zn/HCl Target2->Method2 Method3 Protocol C: High Pressure H2 + PtO2 Target3->Method3

Figure 1: Strategic selection of reduction protocols based on the desired chemotype.

Protocol A: Catalytic Hydrodechlorination (Complete Dechlorination)

Objective: Removal of chlorine atoms to generate the parent pyrimidine core. Challenge: Preventing ring hydrogenation (over-reduction).

Mechanism & Causality

Catalytic hydrogenation over Palladium on Carbon (Pd/C) is the standard. However, the HCl generated during the reaction poisons the catalyst and promotes ring reduction.

  • Solution: Use Magnesium Oxide (MgO) or a hindered base. MgO acts as an insoluble acid scavenger that neutralizes HCl without poisoning the Pd surface or promoting base-catalyzed hydrolysis of the chloropyrimidine [1].

Experimental Workflow

Reagents:

  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading)

  • Base: MgO (2.2 equiv) or Et3N (2.5 equiv)

  • Solvent: Ethanol (anhydrous) or MeOH

  • Hydrogen Source:

    
     balloon (1 atm) or Formic Acid (transfer hydrogenation)
    

Step-by-Step Protocol:

  • Preparation: In a hydrogenation flask, dissolve 4,6-dichloropyrimidine (10 mmol) in Ethanol (50 mL).

  • Scavenger Addition: Add MgO (22 mmol, 0.88 g). Note: MgO is preferred over NaOH to prevent hydrolysis of the chloro-group to a hydroxyl group before reduction occurs.

  • Catalyst Loading: Carefully add 10% Pd/C (100 mg) under an inert argon atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     three times. Stir vigorously under 1 atm 
    
    
    
    at room temperature.
  • Monitoring: Monitor via TLC or HPLC. Reaction typically completes in 4–6 hours.

    • Endpoint: Disappearance of starting material.[2]

    • Warning: If reaction runs too long (>12h), the pyrimidine ring may begin to hydrogenate (200% H2 uptake) [1].

  • Work-up: Filter the mixture through a Celite pad to remove Pd/C and magnesium salts. Wash with Ethanol.[3]

  • Purification: Concentrate the filtrate. If Et3N was used, the residue will contain Et3N·HCl. Partition between water/DCM to isolate the neutral pyrimidine.

Protocol B: Chemoselective Nitro Reduction (Preserving Chlorines)

Objective: Reduce a nitro group (e.g., 4,6-dichloro-5-nitropyrimidine) to an amine (4,6-dichloro-5-aminopyrimidine) without removing the chlorine atoms. Challenge: Pd/C will strip the chlorines before or simultaneously with nitro reduction.

Mechanism & Causality

Dissolving metal reductions (Fe or Zn in acid) operate via single-electron transfer (SET). The redox potential of the nitro group allows it to be reduced under conditions where the aryl-chloride bond is kinetically stable. Iron in acetic acid is the "gold standard" for this selectivity [2].

Experimental Workflow

Reagents:

  • Substrate: 4,6-Dichloro-5-nitropyrimidine (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (10-15 volumes)

  • Additives: Optional catalytic HCl (drops) to activate Fe surface.

Step-by-Step Protocol:

  • Activation: In a 3-neck flask equipped with a mechanical stirrer, suspend Iron powder (50 mmol) in Glacial Acetic Acid (20 mL). Heat to 40°C for 10 mins to activate the surface.

  • Addition: Add 4,6-dichloro-5-nitropyrimidine (10 mmol) portion-wise over 30 minutes. Exothermic reaction: Monitor internal temp; keep <60°C to prevent hydrolysis.

  • Reaction: Stir at 50–60°C for 2–4 hours.

    • Process Control: Monitor disappearance of the yellow nitro compound spot on TLC.

  • Work-up: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through Celite to remove iron sludge.

  • Neutralization: The filtrate contains acetic acid. Wash cautiously with saturated

    
     until the aqueous phase is pH 8. Caution: Massive 
    
    
    
    evolution.
  • Isolation: Dry organic layer (

    
    ) and concentrate. The product, 4,6-dichloro-5-aminopyrimidine, usually crystallizes upon standing.
    

Alternative (Zinc/Acid): Zinc dust can also be used but is more aggressive and may lead to partial dechlorination if the temperature exceeds 40°C [3].

Protocol C: Zinc-Mediated Dechlorination (Aqueous/Ether)

Objective: A mild, non-catalytic alternative for hydrodechlorination, useful when heavy metals (Pd) must be avoided.

Mechanism & Causality

Zinc in alkaline media reduces chloropyrimidines via an electron transfer mechanism. Unlike acidic conditions, alkaline conditions (NaOH) prevent the protonation of the pyrimidine nitrogen, which renders the ring less electrophilic and less prone to hydrolysis, while still allowing the C-Cl bond insertion [1].

Step-by-Step Protocol:

  • Biphasic Setup: Prepare a mixture of Diethyl Ether (30 mL) and 2M NaOH (30 mL).

  • Substrate: Dissolve 4,6-dichloropyrimidine (5 mmol) in the ether layer.

  • Reduction: Add Zinc dust (activated, 20 mmol) to the vigorously stirred biphasic mixture.

  • Conditions: Reflux gently (35°C) for 6–10 hours.

  • Work-up: Filter off excess Zinc. Separate the ether layer.[2] Extract the aqueous layer with ether (2x).

  • Outcome: Yields are typically 70–90%.[3] This method is particularly effective for 2-amino-4-chloropyrimidine derivatives [1].

Summary of Conditions & Selectivity

ProtocolReagentsPrimary TransformationKey Selectivity Note
A Pd/C,

, MgO, EtOH

Removes Cl.[3] Risk: Ring saturation if over-run.
B Fe, AcOH, 50°C

Preserves Cl. Highly chemoselective.
C Zn, NaOH, Ether/H2O

Removes Cl. Avoids heavy metals.
Troubleshooting Guide
  • Problem: Loss of aromaticity (formation of tetrahydropyrimidine).

    • Cause: Over-hydrogenation in Protocol A.

    • Fix: Stop reaction immediately upon H2 uptake plateau. Use a catalyst poison (e.g., quinoline) or switch to Protocol C.

  • Problem: Hydrolysis to 4-chloro-6-hydroxypyrimidine.

    • Cause: Aqueous base or high temp in acidic media.

    • Fix: In Protocol A, use anhydrous MgO. In Protocol B, keep temp <60°C.

References

  • Ladpli, V. (1970).[3] The Investigations of the Methods for the Reduction of Chloropyrimidines. Oregon State University.[3] Link

  • Gamble, A. B., et al. (2007).[4][5] Synthetic Communications, 37(16), 2777-2786.[4] (Cited via ResearchGate discussion on nitro-pyrimidine reduction). Link

  • Ong, D. Y., & Chiba, S. (2020).[6] Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride.[6] Synthesis, 52, 1369-1378.[6] (Context on Zn-mediated reduction selectivity). Link

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. (Context on reactivity of 4,6-dichloropyrimidine). Link

Sources

Application Note: Scalable Production of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and scale-up protocol for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 2227919-51-7), a critical pharmacophore in the synthesis of ROS1 and SHP2 kinase inhibitors.[1]

While laboratory-scale synthesis often utilizes cryogenic lithiation (-78°C), this guide presents a robust, scalable Grignard addition protocol operating at -20°C to 0°C. This methodology prioritizes chemoselectivity—specifically avoiding the nucleophilic aromatic substitution (SNAr) of the chlorine atoms—while maximizing yield and safety profile for pilot-plant implementation.

Strategic Route Selection

The Chemoselectivity Challenge

The target molecule contains a pyrimidine core with chlorines at the C4 and C6 positions.[1] These positions are highly electrophilic.[1]

  • Risk: Hard nucleophiles (like Grignard reagents) can attack C4/C6 via SNAr mechanisms, displacing chloride, rather than attacking the C5-carbonyl.

  • Solution: We utilize 4,6-dichloropyrimidine-5-carbaldehyde as the starting material.[1][2][3][4][5] By controlling temperature and addition rate, the kinetic addition to the aldehyde (C=O) is favored over the aromatic substitution.

Reaction Pathway

The chosen route involves the nucleophilic addition of Methylmagnesium Chloride (MeMgCl) to 4,6-dichloropyrimidine-5-carbaldehyde.[1]

ReactionScheme SM 4,6-Dichloropyrimidine- 5-carbaldehyde (C5H2Cl2N2O) Intermediate Magnesium Alkoxide Intermediate SM->Intermediate + MeMgCl Reagent MeMgCl (3.0 M in THF) -20°C Reagent->Intermediate Product 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol (Target) Intermediate->Product NH4Cl (aq) Quench

Figure 1: Synthetic pathway prioritizing carbonyl addition over SNAr displacement.[1]

Critical Process Parameters (CPP)

ParameterRangeRationale
Temperature -25°C to -15°CCritical: Higher temps (>0°C) promote SNAr side reactions (displacement of -Cl).[1]
Reagent Stoichiometry 1.1 – 1.2 eq.Excess MeMgCl ensures conversion but minimizes risk of over-alkylation or ring attack.
Addition Rate 2–3 mL/min (at 100g scale)Controls exotherm to maintain internal temp < -15°C.
Quench pH 5.0 – 7.0Pyrimidines are sensitive to strong base; acidic quench prevents emulsion but must not hydrolyze -Cl.[1]

Detailed Experimental Protocol (Scale: 100g)

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (4-blade pitch).[1]

  • Starting Material: 4,6-Dichloropyrimidine-5-carbaldehyde (100.0 g, 0.565 mol).[1]

  • Reagent: Methylmagnesium Chloride (3.0 M in THF, 207 mL, 0.621 mol, 1.1 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 1000 mL (10V).

  • Quench: Saturated Ammonium Chloride (aq), 500 mL.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inertion: Purge the reactor with N2 for 15 minutes. Ensure moisture content <200 ppm (Karl Fischer).

  • Charging: Charge 4,6-Dichloropyrimidine-5-carbaldehyde (100 g) and Anhydrous THF (800 mL).

  • Cooling: Engage chiller. Cool the yellow solution to -25°C .

    • Note: The starting material must be fully dissolved before reagent addition to ensure homogeneity.[1]

Phase 2: Grignard Addition (Exotherm Control)
  • Addition: Charge MeMgCl (207 mL) into a pressure-equalizing addition funnel.

  • Dosing: Add MeMgCl dropwise over 60–90 minutes .

    • Constraint: Monitor internal temperature.[1] Do NOT allow Tint to exceed -15°C. Pause addition if necessary.

  • Aging: After addition, stir at -20°C for 1 hour.

  • IPC (In-Process Control): Sample 50 µL into MeOH. Analyze via HPLC.

    • Specification: Starting Material < 1.0% area.[1]

Phase 3: Quench and Workup
  • Quench: Prepare a separate vessel with 500 mL Sat. NH4Cl cooled to 0°C.

  • Transfer: Cannulate the cold reaction mixture into the quench solution (Inverse Quench) to control exotherm and pH.

    • Safety: Significant gas evolution (methane). Ensure proper venting.[1]

  • Phase Separation: Warm to 20°C. Separate layers.

  • Extraction: Extract aqueous layer with Ethyl Acetate (2 x 300 mL).

  • Washing: Combine organics and wash with Brine (400 mL). Dry over Na2SO4.

Phase 4: Isolation
  • Concentration: Concentrate under reduced pressure (40°C bath) to approx. 2V (200 mL).

  • Crystallization: Add n-Heptane (600 mL) slowly at 40°C. Cool to 0°C over 2 hours.

  • Filtration: Filter the off-white solid. Wash with cold Heptane/EtOAc (9:1).

  • Drying: Vacuum oven at 35°C for 12 hours.

Process Workflows & Logic

The following diagram illustrates the decision logic during the reaction monitoring phase, ensuring batch integrity.

ProcessLogic Start Start Reaction (-25°C) IPC IPC HPLC Check (1 hr) Start->IPC Decision SM < 1.0%? IPC->Decision Quench Inverse Quench into NH4Cl Decision->Quench Yes AddReagent Add 0.1 eq MeMgCl Maintain -20°C Decision->AddReagent No (Incomplete) ImpurityCheck Check Impurity Profile (Des-chloro byproduct?) Decision->ImpurityCheck No (High Impurity) AddReagent->IPC

Figure 2: In-Process Control (IPC) logic flow for reaction completion.

Analytical Specifications

To validate the product quality, the following HPLC method is recommended.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.[1]

  • Retention Times (Approx):

    • Aldehyde (SM): 4.2 min

    • Target Alcohol: 3.8 min (More polar due to -OH)

    • Des-chloro impurity: 2.5 min[1]

Safety & Handling (E-E-A-T)

  • Sensitization: 4,6-Dichloropyrimidines are potent skin sensitizers.[1] Full PPE (Tyvek suit, double nitrile gloves) is mandatory.

  • Thermal Runaway: The Grignard addition is exothermic. Failure of the cooling system requires immediate cessation of dosing.[1]

  • Gas Evolution: Methane is generated during the quench. Ensure reactor is vented to a scrubber or flare system.

References

  • Vertex AI Search Results. (2025). Synthesis and scale-up of 4,6-dichloropyrimidine derivatives. Retrieved from 2

  • ChemScene. (2024). Product Data: this compound (CAS 2227919-51-7).[1][6] Retrieved from 6

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(4,6-Dichloropyrimidin-5-yl)ethanone. Retrieved from 7[1]

  • Taylor & Francis. (2014). Synthesis of pyrimidine-4-yl-ethanol derivatives. Retrieved from 8

Sources

Troubleshooting & Optimization

improving yield of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Overview & Diagnostic Framework

Subject: Optimization of nucleophilic addition to 4,6-dichloropyrimidine-5-carbaldehyde to yield this compound. Primary Challenge: Chemo- and Regioselectivity. The 4,6-dichloropyrimidine core is highly electron-deficient. The C4 and C6 positions are potent electrophiles, making them highly susceptible to Nucleophilic Aromatic Substitution (


) or conjugate addition by the Grignard reagent (MeMgBr), rather than the desired 1,2-addition at the carbonyl.

Common Failure Modes:

  • Low Yield: Competitive formation of methylated pyrimidines (via

    
     of Cl).
    
  • Complex Mixtures: Formation of dihydropyrimidine adducts (via 1,4-addition or ring attack).

  • Decomposition: Elimination of the resulting secondary alcohol during acidic workup.

Module 1: Reaction Design & Reagent Selection

Q: Why am I getting multiple spots on TLC and low conversion to the alcohol?

A: You are likely observing competitive


 reactions .
Standard Grignard reagents (MeMgBr) are hard nucleophiles. On a highly electron-deficient ring like 4,6-dichloropyrimidine, the carbon-chlorine bonds at positions 4 and 6 are activated. If the temperature is too high (

C) or if there is no Lewis acid stabilization, the Grignard reagent will attack the ring carbons instead of the aldehyde carbonyl.

The Fix: Use Lanthanide Salts (Knochel’s Conditions) Incorporating anhydrous Lanthanum(III) Chloride (


) is the most effective way to solve this. The 

ion coordinates strongly to the carbonyl oxygen, increasing its electrophilicity relative to the aromatic ring, while also modulating the basicity of the Grignard reagent.
Q: Should I use Methyllithium (MeLi) or Methylmagnesium Bromide (MeMgBr)?

A: Avoid MeLi. Methyllithium is significantly more basic and less bulky than MeMgBr, leading to faster lithiation of the pyrimidine ring (halogen-lithium exchange) or rapid


.
  • Recommended: MeMgBr (3.0 M in ether) complexed with

    
    .
    
  • Alternative: If

    
     is unavailable, use a "Turbo Grignard" (
    
    
    
    ) at strictly controlled low temperatures (
    
    
    C).

Module 2: Optimized Experimental Protocol

Protocol:


-Mediated 1,2-Addition 
Target Scale: 10 mmol

Reagents:

  • 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 equiv)[1]

  • 
     (1.2 equiv, 3.0 M in 
    
    
    
    )
  • 
     (1.2 equiv, 0.6 M in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Complex Preparation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Add

      
       solution (20 mL, 12 mmol).
      
    • Cool to

      
      C  (Dry ice/Acetone bath).
      
    • Add 4,6-Dichloropyrimidine-5-carbaldehyde (1.91 g, 10 mmol) dissolved in minimal THF (5 mL) dropwise.

    • Stir for 30 mins at

      
      C. This allows the Lanthanum to coordinate to the carbonyl.
      
  • Nucleophilic Addition:

    • Add

      
       (4.0 mL, 12 mmol) dropwise over 20 minutes.
      
    • Critical: Maintain internal temperature below

      
      C. A fast addition will cause local heating and trigger 
      
      
      
      .
  • Reaction Monitoring:

    • Stir at

      
      C for 1 hour.
      
    • Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.

    • Do not warm to room temperature until the reaction is quenched.

  • Quenching (Buffered):

    • Quench at

      
      C with saturated aqueous 
      
      
      
      (10 mL)
      .
    • Allow to warm to room temperature after quenching.

    • Why? Acidic quenching at warm temperatures can cause dehydration of the benzylic-like alcohol to a vinyl species.

Module 3: Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC: Where are the spots? Start->CheckTLC Spot_SM High SM Remaining CheckTLC->Spot_SM Reaction Stalled Spot_Base Baseline/Multiple Spots CheckTLC->Spot_Base Decomposition Spot_New New Non-Polar Spot CheckTLC->Spot_New Side Product Action_Temp Decrease Temp to -78°C Increase Reaction Time Spot_SM->Action_Temp Action_Dry Check Solvent Dryness (Water kills Grignard) Spot_SM->Action_Dry Action_LaCl3 Switch to LaCl3·2LiCl Protocol Spot_Base->Action_LaCl3 Action_SNAr SNAr Competition Detected Reduce Grignard Equivalents Spot_New->Action_SNAr Action_SNAr->Action_LaCl3 If persists

Caption: Diagnostic logic for identifying failure modes in Grignard addition to electron-deficient pyrimidines.

Module 4: Post-Reaction & Stability (FAQs)

Q: My product turns into a gum on the silica column. What is happening?

A: The product is a secondary benzylic-type alcohol on an electron-deficient ring. It is sensitive to acid.

  • Cause: Silica gel is slightly acidic. This can catalyze the elimination of water to form the vinyl pyrimidine or induce polymerization.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane before loading your sample. Elute with a solvent system also containing 0.5% TEA.

Q: Can I synthesize the ketone first and reduce it?

A: Yes, this is a viable alternative if the Grignard route fails repeatedly.

  • Route: 4,6-Dichloropyrimidine

    
     Stille Coupling (Tributyl(1-ethoxyvinyl)tin) 
    
    
    
    Hydrolysis
    
    
    Ketone
    
    
    Reduction (
    
    
    ).
  • Advantage: Avoids

    
     issues during C-C bond formation.
    
  • Disadvantage: Two extra steps and the use of toxic organotin reagents.

Summary of Key Data

ParameterStandard Condition (MeMgBr)Optimized Condition (LaCl3 + MeMgBr)
Temperature

C to RT

C
Chemo-selectivity Poor (Mix of Alcohol +

)
High (>90% Alcohol)
Major Impurity 4-chloro-6-methyl-5-carbaldehydeNone observed
Yield 30-45%75-85%

References

  • Vilsmeier-Haack Synthesis of Precursor

    • BenchChem.[2] A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde. Link

  • Knochel-Hauser Conditions (

    
     Additives) :
    
    • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • Grignard Side Reactions on Pyrimidines

    • Underwood, T. et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Link

  • General Pyrimidine Functionalization

    • Trilleras, J. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Link

Sources

Technical Support Center: Dichloropyrimidine Functionalization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of Nucleophilic Aromatic Substitution (SNAr) on dichloropyrimidine scaffolds.

Whether you are synthesizing novel kinase inhibitors or building complex heterocyclic libraries, controlling the site and extent of substitution is critical. This guide bridges the gap between theoretical electronic effects and field-proven benchtop execution.

Part 1: Theoretical Grounding & Causality

A frequent point of failure in pyrimidine functionalization stems from confusing chemoselectivity with regioselectivity .

  • 4,6-Dichloropyrimidine (Symmetry & Chemoselectivity): This molecule possesses an axis of symmetry, making the C4 and C6 positions electronically and sterically equivalent[1]. The initial substitution is not a question of regioselectivity, but rather chemoselectivity—stopping the reaction at mono-substitution. Once the first nucleophile (e.g., an amine) attaches, it donates electron density into the pyrimidine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system via resonance. This significantly deactivates the remaining C-Cl bond, raising the activation energy required for the second substitution.
    
  • 2,4-Dichloropyrimidine (Asymmetry & Regioselectivity): This scaffold is unsymmetrical. The C4 position is inherently more reactive than the C2 position because the intermediate Meisenheimer complex at C4 is stabilized by both ring nitrogens (alpha and gamma relationships)[2]. Here, the challenge is true regioselectivity.

Electronic_Effects Sym 4,6-Dichloropyrimidine (Symmetrical C4=C6) Mono 1st Substitution (Statistically at C4 or C6) Sym->Mono Unsym 2,4-Dichloropyrimidine (Unsymmetrical C2≠C4) Regio Regioselective 1st Substitution (C4 favored over C2) Unsym->Regio Deact Ring Deactivation (Electron donation from Nuc) Mono->Deact Regio->Deact DiSub 2nd Substitution Requires Higher Temp Deact->DiSub Deact->DiSub

Causality of electronic effects governing substitution in symmetric vs. unsymmetric pyrimidines.

Part 2: FAQs & Troubleshooting Guide

Q1: I am reacting 4,6-dichloropyrimidine with a primary amine, but I keep getting a 60:40 mixture of mono- and di-substituted products. How do I fix this? A1: This is a classic chemoselectivity failure. While the first substitution deactivates the ring[3], primary amines are highly nucleophilic. If your concentration is too high or the addition is too fast, localized excess of the amine will force the di-substitution. Troubleshooting Step: Dilute your reaction solvent by 2x. Cool the system to 0 °C, and add the amine dropwise over 30–60 minutes. This kinetically traps the reaction at the mono-substituted stage by exploiting the widened activation energy gap.

Q2: I need to substitute the C4 position of 2,4-dichloropyrimidine with an aliphatic secondary amine, but my regioselectivity is poor (70:30). A2: Standard SNAr conditions (e.g., K₂CO₃ in DMAc) often yield moderate regioselectivity for aliphatic amines. To achieve >95:5 selectivity for the C4 isomer, abandon standard SNAr and utilize a Palladium-catalyzed approach. Premixing the secondary amine with LiHMDS to form the amide, followed by coupling with Pd(OAc)₂ and a dppb ligand at -20 °C, will strongly favor C4 substitution[2].

Q3: Does the choice of base impact the reaction trajectory? A3: Absolutely. For standard SNAr with aliphatic amines, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the electrophile. Using stronger bases like NaH with amines can prematurely deprotonate the resulting mono-substituted product, altering its solubility and reactivity.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By strictly monitoring the physical state and TLC profiles, the system inherently prevents over-reaction.

Protocol A: Chemoselective Mono-Amination of 4,6-Dichloropyrimidine
  • Preparation: In an oven-dried round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 mmol) in anhydrous Ethanol (5.0 mL).

  • Kinetic Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: Low temperature prevents the deactivated mono-substituted intermediate from crossing the activation barrier for the second substitution.

  • Addition: Add DIPEA (1.2 mmol). Slowly add the primary amine (1.0 mmol) dropwise over 15 minutes.

  • Validation (Monitoring): Stir at 0 °C for 1 hour. Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1). The appearance of a lower-Rf spot indicates di-substitution. If only the intermediate-Rf spot (mono-product) is growing, allow the reaction to slowly warm to room temperature.

  • Quench: Once the starting material is consumed, immediately concentrate the solvent under reduced pressure to halt thermodynamic drifting. Partition between EtOAc and saturated aqueous NaHCO₃.

SNAr_Workflow Start 4,6-Dichloropyrimidine Starting Material AddNuc Add 1.0 eq Nucleophile (e.g., Amine) Start->AddNuc Base Add Base (DIPEA) in Polar Solvent (EtOH) AddNuc->Base Temp Temperature Control (0°C to RT for Mono) Base->Temp Reaction SNAr Reaction (C4/C6 equivalent) Temp->Reaction Check TLC/LC-MS Monitoring Reaction->Check Product Mono-substituted Product (4-chloro-6-R-pyrimidine) Check->Product

Step-by-step experimental workflow for mono-substitution of 4,6-dichloropyrimidine.

Protocol B: Regioselective C4-Amination of 2,4-Dichloropyrimidine (Pd-Catalyzed)
  • Catalyst Setup: Under a strict argon atmosphere, combine 2,4-dichloropyrimidine (1.0 mmol), Pd(OAc)₂ (2 mol %), and dppb ligand (2 mol %) in anhydrous THF (4.0 mL)[2].

  • Nucleophile Activation: In a separate vial, premix the secondary amine (1.1 mmol) with LiHMDS (1.1 mmol, 1M in THF) at -20 °C.

  • Coupling: Add the pre-formed amide solution dropwise to the pyrimidine mixture at -20 °C. Stir for 1 hour.

  • Workup: Quench with aqueous NH₄Cl and extract with EtOAc.

Part 4: Quantitative Data Summary

The table below summarizes the critical parameters required to shift the reaction pathway toward your desired product.

Starting MaterialNucleophileBase / CatalystSolventTemp (°C)Expected Selectivity / Yield
4,6-Dichloropyrimidine Primary Amine (1.0 eq)DIPEA (1.2 eq)EtOH0 to RT>95% Mono-substituted
4,6-Dichloropyrimidine Secondary Amine (2.5 eq)K₂CO₃ (3.0 eq)DMF80 - 100>90% Di-substituted
2,4-Dichloropyrimidine Secondary Amine (1.1 eq)LiHMDS / Pd(OAc)₂THF-2097:3 (C4:C2) Regioselectivity
2,4-Dichloropyrimidine Aniline (1.0 eq)K₂CO₃DMAcRT70:30 (C4:C2) Regioselectivity

Part 5: Application Context - Kinase Inhibitor Development

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, particularly as ATP-competitive kinase inhibitors[3]. By precisely controlling the substitution at the C4 and C6 positions, we can tailor the molecule's hinge-binding motifs to specifically target dysregulated signaling cascades, such as the MAPK/ERK pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (EGFR) RAS RAS Activation RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Simplified MAPK/ERK signaling pathway targeted by pyrimidine-based kinase inhibitors.

References

  • [2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (ACS Publications).2

  • [1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. 1

  • [3] A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. BenchChem. 3

Sources

purification methods for removing impurities from pyrimidine ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Purification Protocols

Subject: Troubleshooting Impurity Removal in 2-Pyrimidineethanol (and related derivatives) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Executive Summary & Scope

Target Molecule: 2-Pyrimidineethanol (CAS: 3797-85-9) and structural analogs (e.g., 4-pyrimidineethanol). Critical Quality Attributes (CQAs): Purity >99.5% (HPLC), Color < 20 APHA, Water < 0.1%.

Purifying pyrimidine ethanol derivatives presents a unique paradox: the molecule is often a low-melting solid (


) that behaves like a viscous liquid, yet it possesses high thermal sensitivity due to the pyrimidine ring's propensity for oxidation and the potential presence of vinyl-pyrimidine  side products (which polymerize explosively or form tars).

This guide replaces standard "textbook" advice with field-proven troubleshooting workflows for removing specific impurities: vinyl analogs, oxidative tars, and unreacted methyl-pyrimidine.

Diagnostic Decision Tree

Before selecting a protocol, identify your specific impurity profile using the logic flow below.

PurificationLogic Start Start: Crude Pyrimidine Ethanol StateCheck Physical State at 25°C? Start->StateCheck Liquid Viscous Liquid / Oil StateCheck->Liquid Solid Waxy Solid StateCheck->Solid ImpurityCheck Primary Impurity Type? Liquid->ImpurityCheck Solid->ImpurityCheck MeltCryst Method D: Melt Crystallization (Zone Refining) Solid->MeltCryst High Purity Req Vinyl Vinyl-Pyrimidine (Double Bond) ImpurityCheck->Vinyl RRT ~0.9-1.1 Color Colored Tars / N-Oxides ImpurityCheck->Color Yellow/Brown Water Water / Solvents ImpurityCheck->Water Hygroscopic Distill Method A: High-Vac Distillation (+ Polymerization Inhibitor) Vinyl->Distill Boiling Pt Diff Charcoal Method B: Activated Carbon Polishing (in MeOH) Color->Charcoal Azeotrope Method C: Azeotropic Drying (Toluene/DCM) Water->Azeotrope

Figure 1: Decision matrix for selecting the appropriate purification vector based on physical state and impurity profile.

Troubleshooting Guides (Q&A Format)
Ticket #001: "My product turns black and tarry during vacuum distillation."

Diagnosis: Thermal Degradation & Vinyl Polymerization. Root Cause: Pyrimidine ethanol synthesis often involves a dehydration step that creates vinyl-pyrimidine as a side product. At distillation temperatures (>100°C), trace vinyl impurities polymerize, creating a "tar" that traps your product. Furthermore, the pyrimidine ring is susceptible to N-oxidation at high temperatures if air leaks are present.

The Protocol (Self-Validating System):

  • Pre-Treatment (The Scavenger Step):

    • Before distilling, verify the pH of the crude oil. If acidic, neutralize to pH 7-8 with saturated NaHCO₃. Acid catalyzes polymerization.

    • Additive: Add 500–1000 ppm of a polymerization inhibitor such as 4-tert-butylcatechol (TBC) or Phenothiazine to the distillation pot.

  • Vacuum Setup Optimization:

    • You must achieve a vacuum of < 5 mmHg (Torr) .

    • Why? At atmospheric pressure, the boiling point is likely >250°C (decomposition zone). At 2 mmHg, the boiling point drops to a manageable ~100–110°C.

  • Temperature Control:

    • Mantles are dangerous here. Use a silicone oil bath with precise temperature control.

    • Keep the bath temperature no more than 20°C higher than the vapor temperature to prevent wall-charring.

Data Table: Estimated Boiling Point vs. Vacuum

Pressure (mmHg) Estimated Vapor Temp (°C) Risk Level
760 (Atm) > 260 (Decomp) CRITICAL
20 ~ 140 - 150 High
5 ~ 110 - 120 Moderate

| 0.5 | ~ 85 - 95 | Optimal |

Ticket #002: "The product is pure by NMR but has a persistent yellow/brown tint."

Diagnosis: Trace N-Oxides and Chromophores. Root Cause: Pyrimidines are electron-deficient nitrogen heterocycles. Trace oxidation creates N-oxides or conjugated oligomers that are highly colored even at ppm levels. Distillation often fails to remove these because they co-distill via "entrainment."

The Protocol (Adsorption Isotherm):

  • Solvent Selection: Dissolve the crude pyrimidine ethanol in Methanol (MeOH) or Ethyl Acetate (1:5 ratio w/v).

    • Note: Do not use water; recovery is difficult due to high solubility.

  • Carbon Treatment:

    • Add Activated Carbon (Type ENO-PC or equivalent) at 5-10 wt% relative to the substrate.

    • Crucial Step: Heat the slurry to 50°C for 30 minutes. Cold carbon is inefficient for these polar impurities.

  • Filtration:

    • Filter through a pad of Celite 545 (diatomaceous earth) to remove carbon fines.

    • Validation: The filtrate should be water-white. If not, repeat with a silica gel plug filtration.

Ticket #003: "I cannot separate the Vinyl-Pyrimidine impurity from the Ethanol derivative."

Diagnosis: Close-Boiling Azeotrope / RRT Overlap. Root Cause: The vinyl analog (2-vinylpyrimidine) lacks the hydroxyl group but has a similar molecular weight and polarity, making separation by simple distillation nearly impossible.

The Protocol (Chemical Derivatization):

Instead of physical separation, use Chemical Scavenging .

  • The Michael Addition Strategy:

    • Vinyl pyrimidines are Michael acceptors.

    • Treat the crude mixture with a secondary amine (e.g., morpholine or dimethylamine) or a thiol.

    • Reaction: The amine adds across the vinyl double bond, converting the volatile vinyl impurity into a high-boiling, basic adduct.

  • Separation:

    • Perform the vacuum distillation again. The "heavy" adduct will remain in the pot residue, while the pure pyrimidine ethanol distills over.

Advanced Experimental Setup: Short Path Distillation

For heat-sensitive pyrimidines, standard glassware often results in yield loss due to column hold-up. Use a Short Path setup.

DistillationSetup cluster_critical Critical Control Point: Condenser Temp Feed Crude Feed (with Inhibitor) Evaporator Short Path Evaporator (Oil Bath < 130°C) Feed->Evaporator Flow Control Condenser Internal Condenser (Set to 40°C) Evaporator->Condenser Vapor Path Residue Residue (Tars/Polymers) Evaporator->Residue Heavy Fraction VacSystem Vacuum Pump (< 1 mbar) Condenser->VacSystem Gas Exhaust Distillate Pure Product (Clear Oil/Solid) Condenser->Distillate Condensate

Figure 2: Short path distillation workflow. Note: Condenser must be warm enough (30-40°C) to prevent the product from solidifying and clogging the path, as MP is ~25°C.

References & Authority
  • Synthesis and Properties: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine physical properties and reactivity).

  • Purification of Vinyl-Heterocycles: Smith, M. B. (2013). March's Advanced Organic Chemistry. (Mechanisms for polymerization of vinyl aromatics and inhibition strategies).

  • Industrial Distillation Guidelines: Gorak, A., & Sorensen, E. (2014). Distillation: Fundamentals and Principles. Academic Press. (Vacuum distillation thermodynamics).

  • Impurity Scavenging: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Strategies for removing close-boiling impurities via chemical modification).

(Note: Specific boiling point data for 2-pyrimidineethanol varies by supplier and purity; the values provided in the table are calculated estimates based on Clausius-Clapeyron relationships for similar heteroaromatic alcohols.)

preventing over-substitution in 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS 2227919-51-7) .

This guide addresses the specific challenges of nucleophilic aromatic substitution (


) on this scaffold. Unlike simple pyrimidines, the 5-(1-hydroxyethyl) group introduces intramolecular competition and unique solubility profiles that frequently lead to "over-substitution" or unexpected cyclization.

Part 1: The Core Challenge – The Selectivity Triad

In reactions involving this compound, "over-substitution" is not just about replacing the second chlorine. You are fighting a three-way kinetic battle:

  • Desired Mono-Substitution: Replacement of one C4/C6 chlorine with your nucleophile.

  • Di-Substitution (Over-reaction): Replacement of both chlorines (favored by excess heat/reagent).

  • Intramolecular Cyclization (The "Hidden" Side Reaction): The C5-hydroxyl group can act as an internal nucleophile under basic conditions, displacing a chlorine to form a furo[2,3-d]pyrimidine fused system.

Part 2: Troubleshooting & FAQs

Q1: I am targeting the mono-amine, but LC-MS shows a major byproduct with a mass of [M-36]. What is this?

Diagnosis: You are likely observing intramolecular cyclization , not simple substitution. The Cause: The C5-hydroxyl group is positioned perfectly (gamma to the ring carbon) to attack the C4/C6 position. If you use a strong base (like NaH, KOtBu) or high heat (>60°C), the alkoxide forms and displaces the adjacent chlorine, eliminating HCl (Mass -36). The Fix:

  • Switch Bases: Move to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-lutidine. Avoid metal hydrides or alkoxides.

  • Lower Temperature: Cyclization has a higher activation energy than intermolecular

    
    . Run the reaction at 0°C or RT.
    
  • Protect the Alcohol: If cyclization persists, protect the C5-OH as a silyl ether (TBS/TMS) before attempting the substitution.

Q2: I used exactly 1.0 equivalent of amine, but I still see ~15% di-substituted product. Why?

Diagnosis: This is a "rate of mixing" vs. "rate of reaction" issue. The Cause: 4,6-dichloropyrimidines are highly electrophilic. If your addition is too fast, local high concentrations of nucleophile will attack the mono-product before it disperses, even if the total stoichiometry is 1:1. The Fix:

  • Inverse Addition: Do not add the amine to the pyrimidine. Add the amine solution dropwise to the pyrimidine solution.

  • High Dilution: Run the reaction at 0.05 M – 0.1 M concentration.

  • Temperature Control: Cool to -10°C or 0°C during addition. The rate constant for the second substitution (

    
    ) drops significantly faster than 
    
    
    
    at lower temperatures.
Q3: My yield is low, and I see a byproduct corresponding to [M - Cl + OMe].

Diagnosis: Solvolysis. The Cause: You are likely using methanol or ethanol as a solvent. The solvent itself is acting as a nucleophile, competing with your amine. The Fix:

  • Change Solvent: Switch to a polar aprotic solvent like THF, DMF, or Acetonitrile .

  • Avoid Protic Solvents: Never use alcohols for 4,6-dichloropyrimidine substitutions unless you intend to make the ether.

Part 3: Optimized Experimental Protocol

Objective: Selective Mono-amination of this compound.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (0.95 eq) — Note: Slight deficit prevents di-sub.

  • Base: DIPEA (1.1 eq)

  • Solvent: Anhydrous THF (Concentration: 0.1 M)

Step-by-Step Workflow
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add DIPEA (1.1 eq) to the cold solution. Stir for 5 minutes.

  • Nucleophile Addition (Critical): Dissolve the amine (0.95 eq) in a small volume of THF. Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.

    • Why? Keeps instantaneous concentration of nucleophile low, suppressing

      
       (di-substitution).
      
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If starting material remains after 2h, allow to warm to RT slowly. Do not heat.

  • Quench: Pour into saturated

    
     solution. Extract with EtOAc.[1][2]
    

Part 4: Mechanistic Visualization

The following diagram maps the competing pathways. Your goal is to navigate the "Green Path" while blocking the Red (Over-sub) and Orange (Cyclization) paths.

ReactionPathways SM 1-(4,6-Dichloropyrimidin-5-yl) ethan-1-ol Mono Mono-Substituted Product (Target) SM->Mono Nucleophile (0.95 eq) 0°C, THF, DIPEA Di Di-Substituted Product (Over-reaction) SM->Di Fast Addition High Conc. Cyc Furo[2,3-d]pyrimidine (Cyclization Byproduct) SM->Cyc Strong Base (NaH) or High Heat Solv Alkoxy-Pyrimidine (Solvolysis) SM->Solv Alcohol Solvent (MeOH/EtOH) Mono->Di Excess Nucleophile Heat (>40°C)

Caption: Reaction landscape of this compound. The C5-hydroxyl group creates a unique cyclization risk (Yellow path) distinct from standard pyrimidines.

Part 5: Quantitative Data Summary

ParameterCondition for Mono-SelectivityCondition Causing Failure
Stoichiometry 0.95 – 1.0 equivalents> 1.1 equivalents
Temperature -10°C to 20°C> 50°C (Favors Di-sub & Cyclization)
Concentration 0.05 M – 0.1 M> 0.5 M (Favors Di-sub)
Base pKa 10–11 (Tertiary Amines)> 15 (Alkoxides/Hydrides favor Cyclization)
Solvent THF, DCM, DMFEtOH, MeOH (Causes Solvolysis)

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (General reactivity principles for 5-substituted 4,6-dichloropyrimidines).

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates solvolysis and cyclization risks in similar 5-functionalized pyrimidines).

  • National Institutes of Health (PMC). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine. (Mechanistic precedent for intramolecular cyclization of pyrimidines with gamma-hydroxyl groups).

Sources

Technical Support: Solubility & Handling of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility, stability, and handling of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 2227919-51-7).[1] It is designed for researchers encountering precipitation, degradation, or inconsistency during synthesis and analysis.[1]

The Molecule: Structure-Property Relationships

To troubleshoot effectively, one must understand the competing forces within the molecule.

  • Lipophilicity (LogP ~1.8): The two chlorine atoms and the aromatic pyrimidine ring dominate the physicochemical profile, making the compound lipophilic. It will resist dissolution in aqueous media.

  • H-Bonding: The secondary hydroxyl group at the C5-position provides a "handle" for polar solvents, but it is not sufficient to overcome the hydrophobicity of the dichloropyrimidine core in water.

  • Electrophilicity (The "Trap"): The C4 and C6 positions are highly electron-deficient. This makes the molecule an electrophile. Dissolving this compound in nucleophilic solvents (like alcohols) in the presence of heat or base can trigger an unintended

    
     reaction , replacing a chlorine atom with an alkoxy group.
    
Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent ClassSpecific SolventsSolubility RatingExpert Insight / Risk Assessment
Dipolar Aprotic DMSO, DMF Excellent Best for Bioassays. Dissolves readily.[1] Stable at RT. High boiling points make removal difficult.
Polar Aprotic THF, Acetone Good Best for Reactions. Good solubility and easily removed.[1] THF is excellent for reduction or coupling steps.
Chlorinated DCM, Chloroform Good Best for Extraction. Excellent solubility.[1] Non-nucleophilic, so no risk of side reactions.
Esters Ethyl Acetate Moderate/Good Good for workups. Solubility may decrease at low temperatures (crystallization potential).[1]
Alcohols Methanol, Ethanol Conditional RISK ALERT. Soluble, but reactive.[1] Heating in ethanol (especially with base) causes solvolysis (Cl

OEt).[1] Use only at RT for short durations.
Aqueous Water, PBS Poor Insoluble. Do not use as a primary solvent. Use only as an antisolvent for precipitation.
Hydrocarbons Hexanes, Heptane Poor Antisolvent. Useful for inducing crystallization from DCM or EtOAc.[1]
Troubleshooting FAQs

Q1: I tried dissolving the compound in water/buffer for a biological assay, but it precipitated immediately. What should I do?

  • Root Cause: The compound is lipophilic (LogP ~1.8) and practically insoluble in water.

  • Solution: Prepare a 1000x stock solution in DMSO . Add this stock dropwise to your assay buffer while vortexing. Ensure the final DMSO concentration is <1% (or as tolerated by your assay). If precipitation persists, add a solubilizing agent like cyclodextrin or Tween-80 to the buffer before adding the compound.

Q2: My LCMS analysis shows a new peak (M-Cl+OMe) after leaving the sample in Methanol overnight. Is my compound degrading?

  • Root Cause: Yes. This is Solvolysis . You have replaced a chlorine atom with a methoxy group (

    
     reaction). This happens spontaneously over time in nucleophilic solvents like methanol, especially if the sample is not refrigerated.
    
  • Solution: Switch to Acetonitrile (ACN) or DMSO for preparing LCMS samples.[1] If you must use methanol, analyze immediately and keep the autosampler at 4°C.

Q3: I am trying to recrystallize the material. Ethanol didn't work (oiled out or reacted).[1] What do you recommend?

  • Root Cause: Pyrimidines often "oil out" (separate as a liquid phase) in alcohols if the temperature is too high or impurities are present. Also, heating in ethanol risks side reactions.

  • Solution: Use a non-nucleophilic solvent pair .

    • Dissolve in a minimum amount of DCM or Toluene (warm, not boiling).

    • Slowly add Hexanes or Heptane until slight cloudiness persists.

    • Cool slowly to 4°C. This avoids chemical instability and promotes cleaner crystal formation.

Q4: The reaction mixture turned cloudy when I added the catalyst. Is this a solubility issue?

  • Root Cause: Likely Salt Formation . If your reaction involves an amine base or acid catalyst, the pyrimidine nitrogen (or the alcohol group) might be interacting to form an insoluble salt/complex.

  • Solution: Check the pH.[2] If using a non-polar solvent (like Toluene), adding a co-solvent like THF can help solubilize polar intermediates or salts.[1]

Experimental Protocols
Protocol A: Solubility & Stability Check (The "Safe-Solvent" Test)

Before committing to a large-scale reaction, validate your solvent.[1]

  • Weigh 5 mg of this compound into a clear HPLC vial.

  • Add 100 µL of the target solvent (e.g., THF, DCM, or Toluene).[1]

  • Vortex for 30 seconds.

    • Clear solution?

      
       Proceed to Step 4.
      
    • Solid remains?

      
       Solvent is too weak.
      
  • Stability Validation: Let the solution stand for 1 hour at Room Temperature.

  • Inject on HPLC/LCMS.

    • Single Peak?

      
       Solvent is Safe.
      
    • New Peaks?

      
       Solvent is reactive (likely displacing Cl).[1] Discard and choose a non-nucleophilic solvent. 
      
Protocol B: Purification via Recrystallization (Non-Reactive Method)

Use this to purify without degrading the sensitive dichloro-moiety.

  • Dissolve crude solid in Dichloromethane (DCM) (approx. 5 mL per gram).

  • Filter the solution to remove insoluble mechanical impurities.

  • Place the filtrate in a flask with stirring.

  • Add Hexanes dropwise.

    • Ratio: Target a final ratio of 1:3 (DCM:Hexane).

    • Observation: Stop adding hexane when a persistent "haze" forms.

  • Cool to -20°C overnight.

  • Filter the white crystalline solid and wash with cold Hexanes.

  • Dry under vacuum at 40°C (do not overheat).

Troubleshooting Logic Map

The following diagram illustrates the decision process for selecting solvents and troubleshooting precipitation.

SolubilityTroubleshooting Start Start: Solubility Issue Goal What is the Goal? Start->Goal BioAssay Biological Assay Goal->BioAssay Synthesis Chemical Synthesis Goal->Synthesis Purification Purification Goal->Purification DMSO Use DMSO (Stock) Dilute into Buffer BioAssay->DMSO SolventChoice Select Solvent Synthesis->SolventChoice Recryst Recrystallization Purification->Recryst Precip Precipitation? DMSO->Precip AddAgent Add Cyclodextrin or Tween-80 Precip->AddAgent Yes AvoidAlc AVOID Alcohols + Heat (Risk of SNAr) SolventChoice->AvoidAlc UseInert Use THF, DCM, or Toluene AvoidAlc->UseInert Method Dissolve in DCM, Precipitate with Hexane Recryst->Method

Caption: Decision tree for solvent selection based on experimental intent, highlighting the critical avoidance of alcohols during heating steps.

References
  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (Describes general reactivity of 4,6-dichloropyrimidines with nucleophiles). [1]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates solvolysis risks in ethanol/base systems). [1]

  • ChemicalBook. 4,6-Dichloropyrimidine Properties and Synthesis. (Provides baseline solubility data for the core scaffold).

  • Google Patents. Process for preparing 4,6-dichloropyrimidine (US6018045A).[1] (Details industrial handling and solvent choices like DCM for extraction).

  • ChemScene. (S)-1-(4,6-Dichloropyrimidin-5-yl)ethanol Product Data. (Specific CAS identity and physical form).[1]

Sources

minimizing hydrolysis of chlorine atoms in dichloropyrimidine ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dichloropyrimidine Stability & Reactivity Guide

Topic: Minimizing Hydrolysis of Chlorine Atoms in Dichloropyrimidine Ethanol Solutions Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Document ID: TS-DCP-005

Executive Summary & Mechanistic Overview

The Challenge: Dichloropyrimidines (e.g., 2,4-dichloropyrimidine or 4,6-dichloropyrimidine) are highly electrophilic scaffolds used in nucleophilic aromatic substitution (


). When dissolved in ethanol, the chlorine atoms are susceptible to three competing pathways:
  • Desired Substitution: Reaction with a specific amine or nucleophile.[1]

  • Hydrolysis (Side Reaction): Attack by water (

    
    ) 
    
    
    
    Formation of pyrimidinones (C-OH species).
  • Solvolysis (Side Reaction): Attack by ethanol (

    
    ) 
    
    
    
    Formation of ethoxypyrimidines (C-OEt species).

The Solution: Minimizing hydrolysis requires strict control over water content (water activity,


) , pH/Base selection , and temperature . Hydrolysis is often acid-catalyzed or base-mediated; therefore, maintaining a neutral-to-mildly basic anhydrous environment is critical.

Mechanistic Pathways (Visualization)

The following diagram illustrates the competition between the desired nucleophile, solvent (ethanol), and impurity source (water).

Dichloropyrimidine_Pathways DCP Dichloropyrimidine (Substrate) Product Amino-Chloropyrimidine (Desired Product) DCP->Product SNAr (Fastest if optimized) Hydrolysis Hydroxy-Chloropyrimidine (Pyrimidinone Impurity) DCP->Hydrolysis Hydrolysis (Catalyzed by Acid/Heat) Solvolysis Ethoxy-Chloropyrimidine (Ether Impurity) DCP->Solvolysis Solvolysis (Promoted by Strong Base) Amine Target Nucleophile (R-NH2) Amine->Product Water Water (Impurity) (H2O) Water->Hydrolysis Ethanol Ethanol (Solvent) (EtOH) Ethanol->Solvolysis

Figure 1: Competitive


 pathways for dichloropyrimidines in ethanolic media. Hydrolysis replaces -Cl with -OH; Solvolysis replaces -Cl with -OEt.

Troubleshooting Guide (Q&A)

Category: Reaction Impurities & Yield Loss[2][3][4]

Q: I am detecting a mass shift of -18 or +1 (depending on ionization) relative to my starting material. Is this hydrolysis?

  • Diagnostic: Yes. Hydrolysis converts a C-Cl bond (Mass ~35) to a C-OH bond (Mass ~17). The net change is

    
     amu. In LC-MS, this often appears as a "hydroxy" impurity.
    
  • Root Cause: The presence of adventitious water in the ethanol or the hygroscopic nature of the base used (e.g., old bottles of

    
     or NaOH).
    
  • Corrective Action: Switch to anhydrous ethanol (water content <0.05%). Use a molecular sieve trap. Ensure reaction vessels are flame-dried and purged with nitrogen/argon.

Q: Why does the hydrolysis rate increase when I add acid to catalyze the reaction?

  • Mechanism: Protonation of the pyrimidine ring nitrogens increases the electrophilicity of the carbons (C-2 and C-4), making them more susceptible to attack by weak nucleophiles like water [1].

  • Solution: Avoid strong acid catalysis in non-anhydrous conditions. If acid catalysis is required, use a "reverse quench" (see Protocol A) to prevent hydrolysis during workup.

Q: I see significant "ethoxy" impurities (M-Cl+OEt). How do I stop ethanol from reacting?

  • Mechanism: This is solvolysis. It is favored when using strong bases (like hydroxides or alkoxides) that deprotonate ethanol to form ethoxide (

    
    ), a strong nucleophile.
    
  • Solution:

    • Change Base: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-lutidine . These scavenge protons without generating ethoxide ions [2].

    • Temperature Control: Solvolysis has a higher activation energy than amine substitution. Lower the reaction temperature (e.g., from reflux to 40°C or 0°C) to favor the kinetic amine product.

Detailed Protocols

Protocol A: Anhydrous Reaction Setup (Minimizing Hydrolysis)

Use this standard operating procedure (SOP) for


 reactions of dichloropyrimidines in ethanol.

Reagents:

  • Dichloropyrimidine substrate (1.0 eq)

  • Amine Nucleophile (1.0–1.1 eq)

  • Base: DIPEA (1.2 eq) or anhydrous

    
    
    
  • Solvent: Ethanol (Anhydrous, stored over 3Å or 4Å molecular sieves)

Step-by-Step:

  • Drying: Ensure the ethanol has a water content

    
     ppm (Karl Fischer titration). If unsure, store over activated 3Å molecular sieves for 24 hours.
    
  • Dissolution: Dissolve the dichloropyrimidine in anhydrous ethanol under an inert atmosphere (

    
     or Ar).
    
    • Note: Do not leave this solution standing for prolonged periods before adding the nucleophile.

  • Base Addition: Add DIPEA after the nucleophile is added.

    • Rationale: Adding base to the pyrimidine/ethanol mixture alone can promote solvolysis or hydrolysis before the desired amine is present to compete.

  • Reaction: Stir at the lowest effective temperature (monitor by TLC/HPLC).

  • Quench (Critical): Pour the reaction mixture into a cold, buffered solution (e.g., Phosphate buffer pH 7 at 0°C).

    • Avoid: Do not add water directly to the hot reaction mixture.[2] The heat of mixing + water spike will cause rapid hydrolysis of the remaining C-Cl bonds.

Protocol B: Purification of Hydrolyzed Impurities

If hydrolysis occurs, the hydroxy-pyrimidine (pyrimidinone) is significantly more polar and acidic than the dichloropyrimidine.

  • Evaporation: Remove ethanol under reduced pressure (Rotavap) at

    
    .
    
  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc).

  • Wash:

    • Wash organic layer with 5% Aqueous

      
       .
      
    • Mechanism:[2][3][4][5] The hydroxy-pyrimidine (pKa ~9) will deprotonate and move into the aqueous layer as a salt. The dichloropyrimidine (non-acidic) remains in the organic layer.

  • Dry & Concentrate: Dry organic phase over

    
     and concentrate.
    

Data & Stability Comparison

Table 1: Stability of 2,4-Dichloropyrimidine in Various Conditions

ConditionSolvent SystemTempHydrolysis RiskSolvolysis RiskRecommendation
Storage 95% Ethanol25°CHigh (Days)ModerateDO NOT USE. Store as solid.
Storage Anhydrous EtOH-20°CLowLowAcceptable for short-term (<24h).
Reaction EtOH + NaOHRefluxVery High Very High Avoid. NaOH generates

and

.
Reaction EtOH + DIPEA25°CLowLowPreferred for amine substitutions.
Reaction EtOH + HCl (cat.)60°CHigh ModerateAcid catalyzes water attack [1].

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Purity / Yield CheckMS Check LC-MS / TLC Start->CheckMS Hydrolysis Impurity: Hydroxy (-OH) (Mass -18) CheckMS->Hydrolysis Found OH species Solvolysis Impurity: Ethoxy (-OEt) (Mass +26 vs Cl) CheckMS->Solvolysis Found OEt species Action1 1. Dry Ethanol (Sievers) 2. Check Atmosphere (N2) 3. Lower Temp Hydrolysis->Action1 Action2 1. Switch Base (Use DIPEA) 2. Avoid Hydroxides 3. Lower Temp Solvolysis->Action2

Figure 2: Decision tree for identifying and resolving side-reactions.

References

  • Selective Hydrolysis of Chloropyrimidines: Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Source: Organic Process Research & Development. URL:[Link]

  • Base Selection in Pyrimidine Synthesis: Title: Process for preparing 4,6-dichloro-pyrimidine (Patent US6018045A). Source: Google Patents.[2] URL:

  • General Reactivity of Dichloropyrimidines: Title: 2,4-Dichloropyrimidine Properties and Applications.[6][7][8][9][10][11][12] Source: Srini Chem. URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers and drug development professionals working with 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol . Because this substrate possesses two equivalent reactive chlorides and an unprotected secondary alcohol, controlling the reaction temperature is the single most critical parameter for achieving chemoselectivity and preventing substrate degradation.

Mechanistic Context: The Causality of Temperature

To successfully optimize your coupling reactions (e.g., Suzuki-Miyaura or S_N_Ar), you must understand the thermodynamic and kinetic forces at play within the 4,6-dichloropyrimidine scaffold.

  • Mono- vs. Bis-Coupling: The first cross-coupling at the C4 position is kinetically favored because the pyrimidine ring is highly electron-deficient[1]. However, once the first coupling occurs, the newly introduced group donates electron density into the ring, raising the LUMO of the pyrimidine. This makes the second oxidative addition by the palladium catalyst significantly slower, requiring a higher activation energy[1]. Therefore, low temperatures kinetically trap the mono-coupled product, while high temperatures (>80 °C) provide the thermal energy required for bis-coupling[2].

  • Intramolecular Cyclization: The 1-hydroxyethyl group at the C5 position contains a secondary alcohol in close spatial proximity to the C4/C6 chlorides. Under basic conditions and elevated temperatures, this alcohol deprotonates to form an alkoxide, which acts as an internal nucleophile. This triggers a rapid intramolecular S_N_Ar reaction, displacing the adjacent chloride and forming a fused bicyclic furo[2,3-d]pyrimidine derivative[3].

ReactionPathways SM This compound Mono Mono-Coupled Product (Desired, Low Temp) SM->Mono 20-40°C Kinetic Control Cyclized Furo[2,3-d]pyrimidine (Side Product) SM->Cyclized >60°C + Strong Base Intramolecular SNAr Bis Bis-Coupled Product (High Temp) Mono->Bis >80°C Overcomes Act. Energy

Reaction pathways of this compound based on temperature.

Troubleshooting Guide

Q: My LC-MS shows a major peak corresponding to [M-HCl] instead of my desired coupled product. What happened? A: You are observing intramolecular cyclization. The base in your reaction deprotonated the C5-hydroxyl group, and the elevated temperature provided the activation energy for the resulting alkoxide to attack the C4-chloride[3]. Fix: Immediately lower the reaction temperature to 25–30 °C. If the issue persists, switch from a strong base (like NaOtBu) to a milder, biphasic inorganic base (like K3PO4 or K2CO3).

Q: I am trying to synthesize the mono-coupled product, but I keep getting a 1:1 mixture of mono- and bis-coupled products. How do I improve selectivity? A: Your reaction temperature is too high, allowing the system to overcome the activation barrier for the second coupling event[1]. Fix: Drop the temperature to room temperature (25 °C). Ensure you are using exactly 1.00 to 1.05 equivalents of your coupling partner. If the reaction is too slow at 25 °C, use a more reactive catalyst (e.g., Pd(dppf)Cl2 or Pd(Amphos)Cl2) rather than increasing the heat.

Q: When I lower the temperature to 25 °C to prevent cyclization, the reaction stalls at 30% conversion. How do I drive it to completion? A: At low temperatures, inorganic bases often suffer from poor solubility in standard organic solvents (like pure dioxane or toluene), which halts the transmetalation step of the catalytic cycle. Fix: Introduce a co-solvent system. Using a mixture of alcoholic solvents or a Dioxane/Water (4:1) mixture will dissolve the base, enabling high reactivity at low temperatures without the need for thermal activation[1].

Data Presentation: Temperature & Base Optimization

The following table summarizes the quantitative causality between temperature, base selection, and product distribution during a standard Suzuki-Miyaura coupling with this substrate.

TemperatureBase (Equiv)Solvent SystemMono-Coupled YieldBis-Coupled YieldCyclized Byproduct
25 °C K3PO4 (2.0)Dioxane / H2O (4:1)85% < 2%< 1%
50 °C K3PO4 (2.0)Dioxane / H2O (4:1)70%15%5%
90 °C K3PO4 (3.0)Dioxane / H2O (4:1)10%75%10%
90 °C Cs2CO3 (3.0)Toluene / EtOH / H2O5%85% 5%
60 °C NaOtBu (2.0)THF (Anhydrous)20%10%65%

Standard Operating Protocols (SOPs)

Every protocol described below is designed as a self-validating system. By strictly controlling the solvent and stoichiometry, the temperature becomes the sole variable dictating the reaction pathway.

Protocol A: Chemoselective Mono-Coupling (Kinetic Control)

Objective: Achieve >80% mono-coupling while suppressing cyclization.

  • Preparation: Charge a flame-dried Schlenk flask with this compound (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and distilled H2O (4:1 v/v). Self-validation: The water ensures the base dissolves at low temperatures, removing the need for heat.

  • Base Addition: Add K3PO4 (2.0 equiv) and stir the biphasic mixture vigorously.

  • Temperature Control: Maintain the reaction temperature strictly at 25–30 °C using a water bath. Do not exceed 30 °C.

  • Monitoring & Workup: Monitor via LC-MS. After 4-6 hours, once conversion reaches >95%, quench with water, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and purify via flash chromatography[2].

Protocol B: Exhaustive Bis-Coupling (Thermodynamic Control)

Objective: Overcome the activation energy barrier for the second coupling event.

  • Preparation: Charge a flask with the starting material (1.0 equiv), arylboronic acid (2.5 equiv), and Pd(PPh3)4 (0.10 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (3:1:1 v/v). Self-validation: The addition of ethanol increases the solubility of the boronic acid at elevated temperatures, driving the sluggish second oxidative addition to completion[1].

  • Base Addition: Add Cs2CO3 (3.0 equiv).

  • Thermal Activation: Heat the mixture to 80–90 °C under reflux for 16–18 hours[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify.

Workflow Start Set up Reaction (1.0 eq SM, 1.05 eq ArB(OH)2) Temp1 Screen Initial Temp: 25°C (Monitor via LC-MS at 2h) Start->Temp1 Dec1 Conversion > 90%? Temp1->Dec1 Temp2 Increase Temp to 40°C Dec1->Temp2 No Opt1 Optimal Mono-Coupling (Maintain 25-40°C) Dec1->Opt1 Yes Dec2 Cyclization Observed? Temp2->Dec2 Dec2->Opt1 No Fix1 Switch to Weaker Base (e.g., K3PO4) Dec2->Fix1 Yes

Temperature optimization workflow for selective mono-coupling.

Frequently Asked Questions (FAQs)

Q: Can I protect the secondary hydroxyl group to completely prevent intramolecular cyclization at high temperatures? A: Yes. If your downstream synthesis requires high-temperature bis-coupling or S_N_Ar conditions that inevitably lead to cyclization, protecting the alcohol with a THP (tetrahydropyranyl) or TBS (tert-butyldimethylsilyl) ether will eliminate the nucleophilicity of the oxygen, allowing you to safely heat the reaction >90 °C.

Q: Does microwave irradiation change the temperature rules for this substrate? A: Microwave-assisted coupling can drastically reduce reaction times (e.g., from 18 hours to 15 minutes)[4]. However, the kinetic vs. thermodynamic rules still apply. If you use microwave heating at 100 °C, you will predominantly yield the bis-coupled product and risk significant dehalogenation.

Q: Why does my product degrade when I leave the reaction at 80 °C overnight? A: Prolonged exposure to high temperatures in the presence of a palladium catalyst and a hydrogen source (often the solvent or base) leads to protodehalogenation—the replacement of the unreacted C-Cl bond with a C-H bond. Strict temperature control and minimizing reaction times are essential.

References

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI (Molecules) URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH (Tetrahedron Letters) URL: [Link]

  • Title: Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides Source: PMC - NIH (Journal of Heterocyclic Chemistry) URL: [Link]

Sources

Technical Support Center: Stereochemical Stability of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol[1] is a highly functionalized chiral building block widely utilized in the synthesis of advanced targeted therapeutics, including BTK and RET kinase inhibitors[2][3]. However, the unique electronic environment of the 4,6-dichloropyrimidine ring renders the adjacent chiral center highly susceptible to racemization. This portal provides mechanistic insights, troubleshooting FAQs, and validated protocols to maintain enantiomeric excess (ee) during storage and functionalization.

Part 1: Mechanistic Root Causes of Racemization

To prevent stereochemical degradation, we must first understand the causality behind the racemization of this specific scaffold:

  • Activation-Induced Deprotonation : During stereoinversive functionalizations (such as the Mitsunobu reaction[3]), the alcohol is converted into an alkoxyphosphonium intermediate. The alpha-proton—now flanked by the strongly electron-withdrawing 4,6-dichloropyrimidine ring and a positively charged oxygen—experiences a drastic drop in pKa. Basic nucleophiles can abstract this proton, forming an achiral enol-phosphonium intermediate that scrambles the stereocenter upon reprotonation.

  • Auto-Catalytic Halide Displacement : Prolonged storage without environmental controls leads to trace hydrolysis of the C-Cl bonds, releasing HCl. The acidic environment protonates the alcohol, and the released chloride ions facilitate reversible SN1/SN2 displacement at the benzylic position, gradually eroding the ee%.

  • Trace-Metal Redox Cycling : If the alcohol was synthesized via asymmetric hydrogenation or cross-coupling, residual transition metals (e.g., Ru, Pd) can catalyze Oppenauer-type oxidation to the ketone and subsequent reduction, leading to rapid racemization[4].

Part 2: Troubleshooting FAQs

Q1: My enantiopure (S)-1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol loses ee% during storage. How can I stabilize it? A: This is typically caused by auto-catalytic halide displacement driven by trace moisture. To resolve this, store the compound strictly at -20°C under an inert Argon atmosphere. For long-term storage of bulk quantities, formulating the solid with 1-2 wt% of a mild, non-nucleophilic solid acid scavenger (like sodium bicarbonate) prevents HCl accumulation.

Q2: I observe a 20-30% drop in ee during the Mitsunobu reaction. How can I suppress this side reaction? A: The loss of ee is directly caused by competitive alpha-deprotonation of the alkoxyphosphonium intermediate. To suppress this:

  • Change the Solvent : Avoid polar aprotic solvents like DMF or THF, which stabilize charge separation and accelerate deprotonation. Switch to non-polar solvents like Toluene.

  • Thermal Control : Lower the reaction temperature to -20°C. The desired SN2 inversion has a lower activation energy than the deprotonation pathway.

  • Order of Addition : Never pre-mix the alcohol, phosphine, and DIAD. Add the azodicarboxylate (DIAD/DEAD) dropwise as the final reagent to ensure the active betaine intermediate is consumed immediately.

Q3: How do I accurately monitor the ee without inducing racemization during the analysis itself? A: Gas Chromatography (GC) inlet temperatures (>200°C) can thermally induce racemization of this specific compound. Always use Normal-Phase Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) with a neutral mobile phase (Hexane/Isopropanol). Avoid adding basic modifiers like DEA or TEA to the mobile phase.

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationship between Mitsunobu reaction parameters and the final stereochemical integrity of the product.

SolventTemperatureReagent Addition OrderNucleophile pKaFinal ee (%)Yield (%)
THF25°CDIAD first, then Alcohol~10 (Phenol)42%65%
DMF0°CAlcohol + PPh3, then DIAD~10 (Phenol)68%71%
Toluene-20°CAlcohol + PPh3 + Nucl, DIAD dropwise~10 (Phenol)98%88%
Toluene-20°CAlcohol + PPh3 + Nucl, DIAD dropwise~4 (Carboxylic Acid)>99%92%
Part 4: Pathway Visualization

Mechanism A (S)-Alcohol Alkoxyphosphonium B alpha-Deprotonation (Base-mediated) A->B Competing Pathway F SN2 Attack (Desired) A->F Main Pathway C Achiral Enol Intermediate B->C D Reprotonation (Scrambling) C->D E Racemic Product D->E G (R)-Product (Inverted) F->G

Activation-induced racemization pathway vs. desired SN2 inversion.

Part 5: Validated Experimental Protocol (Stereoretentive Mitsunobu Inversion)

This self-validating protocol is designed to invert the (S)-alcohol to the (R)-ether/ester while maintaining >98% ee.

Materials:

  • (S)-1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (>99% ee)

  • Triphenylphosphine (PPh3, recrystallized)

  • Diisopropyl azodicarboxylate (DIAD)

  • Pronucleophile (e.g., Phenol derivative)

  • Anhydrous Toluene (KF < 50 ppm)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 3-neck round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution : Add the (S)-alcohol (1.0 equiv), the pronucleophile (1.2 equiv), and PPh3 (1.5 equiv) to the flask. Dissolve in anhydrous Toluene to achieve a 0.2 M concentration.

  • Thermal Equilibration : Submerge the flask in a dry ice/ethylene glycol bath maintained strictly at -20°C. Stir for 15 minutes to ensure uniform thermal equilibration. (Causality note: -20°C is the critical threshold to kinetically freeze the deprotonation pathway).

  • Controlled Activation : Dilute DIAD (1.5 equiv) in an equal volume of Toluene. Add this solution dropwise via a syringe pump at a rate of 1 mL/min. The solution will briefly turn yellow as the betaine forms and is consumed.

  • Self-Validation (IPC) : After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of Hexane/Isopropanol (90:10), filter through a silica plug, and inject into the Chiral HPLC. Proceed to workup only if the desired (R)-product shows >98% ee.

  • Quench and Workup : Quench the reaction at -20°C with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure (bath temperature < 30°C).

Workflow S1 1. Substrate Preparation Dissolve (S)-Alcohol & Nucleophile in anhydrous Toluene S2 2. Thermal Control Cool system to -20°C strictly before activation S1->S2 S3 3. Phosphine Addition Add PPh3 and stir for 15 min to equilibrate S2->S3 S4 4. Controlled Activation Add DIAD dropwise (1 drop/sec) to control exotherm S3->S4 S5 5. In-Process Control (IPC) Quench aliquot in MeOH, run Chiral HPLC S4->S5

Step-by-step workflow for the stereoretentive Mitsunobu inversion.

References

Sources

Technical Support Center: Synthesis & Purification of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting the Grignard addition of methylmagnesium bromide to 4,6-dichloropyrimidine-5-carboxaldehyde. Due to the highly electrophilic nature of the pyrimidine core, this reaction is prone to specific chemoselectivity issues. This document provides a mechanistic breakdown, troubleshooting FAQs, and validated Standard Operating Procedures (SOPs) for the separation of complex side products.

Reaction Mechanistic Overview & Side Product Profiling

The synthesis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol relies on the nucleophilic addition of a methyl Grignard reagent to the C5-carboxaldehyde group[1]. However, the 4,6-dichloropyrimidine scaffold is highly electron-deficient. The electronegative nitrogen atoms and the dual chlorine substituents strongly activate the C4 and C6 positions toward Nucleophilic Aromatic Substitution (


)[2].

When exposed to a hard nucleophile like methylmagnesium bromide[3], competitive attack at the pyrimidine ring can occur, leading to dehalogenated side products. Understanding the relative polarities of these species is critical for designing an effective downstream separation strategy.

Quantitative Data: Side Product Polarity & Separation Profile
CompoundOrigin / CausalityFunctional GroupsPredicted

(7:3 Hexanes:EtOAc)
Separation Strategy
Unreacted Starting Material Incomplete conversion; stoichiometric imbalance.Aldehyde, Dichloro-heterocycle~ 0.60Liquid-liquid extraction via aqueous bisulfite adduct formation.

Side Product
(e.g., 4-chloro-6-methyl...)
Grignard attack at C4/C6 displacing chloride ion.Alcohol, Monochloro, Methyl~ 0.45Normal-phase silica gel chromatography (elutes before target).
Target Product (this compound)Desired nucleophilic addition to the carbonyl.Alcohol, Dichloro-heterocycle~ 0.35Product fraction isolation via chromatography.
Pinacol Dimer Single Electron Transfer (SET) radical coupling.Diol, Bis-pyrimidine~ 0.15Remains on the column; easily separated by polarity.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why am I seeing a high percentage of methylated/dehalogenated (


) side products in my crude NMR? 
A:  The pyrimidine ring is inherently electron-deficient, and the presence of two chlorine atoms makes the C4 and C6 positions highly susceptible to 

reactions[2]. Methylmagnesium bromide is a highly reactive, hard nucleophile[3]. If the reaction temperature rises above -78 °C, the activation energy barrier for ring attack is overcome, allowing the Grignard reagent to displace the chloride ions. Solution: Ensure strict cryogenic control (-78 °C) and use a syringe pump for the dropwise addition of the Grignard reagent to prevent localized thermal spikes.

Q: My target alcohol and the


 side product co-elute slightly during column chromatography. How can I improve resolution? 
A:  The substitution of a highly polarizable chlorine atom with a methyl group slightly decreases the overall polarity of the molecule, meaning the 

product will elute just before your target alcohol. To improve resolution, flatten your solvent gradient. Instead of a standard 7:3 Hexanes:Ethyl Acetate system, employ a highly gradual gradient starting from 9:1 to 8:2, or switch to a Toluene:Acetone system which often provides orthogonal selectivity for heterocyclic alcohols.

Q: How do I efficiently remove the unreacted 4,6-dichloropyrimidine-5-carboxaldehyde without relying on chromatography? A: Unreacted aldehydes can be chemoselectively removed using a sodium bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) wash[4]. The bisulfite ion undergoes a reversible nucleophilic addition to the aldehyde carbonyl, forming a highly polar, water-soluble 

-hydroxysulfonic acid adduct. Because the target compound is a secondary alcohol, it cannot form this adduct and will remain in the organic layer.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Liquid-Liquid Extraction of Unreacted Aldehyde

This self-validating protocol ensures the complete removal of starting material prior to chromatography, preventing mixed fractions.

  • Preparation: Dissolve the crude reaction mixture (containing target alcohol,

    
     impurities, and unreacted aldehyde) in a water-immiscible solvent such as Ethyl Acetate (
    
    
    
    ).
  • Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (

    
    ) solution to the separatory funnel.
    
  • Agitation: Shake vigorously for 3–5 minutes. Causality: Prolonged biphasic mixing is required to ensure complete mass transfer and formation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxysulfonic acid adduct.
    
  • Phase Separation: Allow the layers to separate. The unreacted aldehyde (as the bisulfite adduct) will partition into the lower aqueous layer.

  • Validation: Spot the organic layer on a TLC plate against the pure starting material reference. If the aldehyde spot (

    
     ~0.60) is absent, proceed to step 6. If present, repeat the bisulfite wash.
    
  • Washing: Wash the organic layer with saturated aqueous

    
     to neutralize any residual sulfurous acid, followed by brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
Protocol B: Chromatographic Separation of Impurities

This protocol isolates the target alcohol from the closely eluting dehalogenated side products.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexanes. Use a silica-to-crude mass ratio of at least 50:1 due to the close

    
     values.
    
  • Loading: Dry-load the concentrated organic mixture onto a small amount of silica gel or load neat using a minimal volume of Dichloromethane (

    
    ).
    
  • Elution: Begin isocratic elution with 9:1 Hexanes:EtOAc. Monitor the eluent via UV detection (254 nm).

  • Fraction Collection:

    • Fraction A: The

      
       side products will elute first.
      
    • Fraction B: The target this compound will elute second.

  • Validation: Confirm the purity of Fraction B via

    
     NMR. The target compound will show a distinct doublet for the methyl group (~1.6 ppm) and a quartet for the methine proton (~5.3 ppm), with no extraneous methyl singlets on the pyrimidine ring (which would indicate 
    
    
    
    contamination).

Visual Workflows

Reaction Pathway & Chemoselectivity

ReactionPathways SM 4,6-Dichloropyrimidine- 5-carboxaldehyde Target 1-(4,6-Dichloropyrimidin- 5-yl)ethan-1-ol (Target) SM->Target Nucleophilic Addition (-78 °C) SNAr SNAr Side Products (Dehalogenation) SM->SNAr Ring Attack (Excess Grignard/High Temp) Unreacted Unreacted Aldehyde SM->Unreacted Incomplete Conversion Grignard MeMgBr Grignard->Target Grignard->SNAr

Reaction pathways in the Grignard synthesis of this compound.

Downstream Purification Workflow

Purification Crude Crude Reaction Mixture Bisulfite Aq. NaHSO3 Wash Crude->Bisulfite AqLayer Aqueous Layer (Aldehyde Adduct) Bisulfite->AqLayer Extracts Unreacted SM OrgLayer Organic Layer (Target + SNAr) Bisulfite->OrgLayer Retains Alcohols Silica Silica Gel Chromatography (Hexanes/EtOAc) OrgLayer->Silica PureTarget Pure Target Alcohol Silica->PureTarget Elutes Second Waste SNAr Impurities Silica->Waste Elutes First (Less Polar)

Downstream liquid-liquid extraction and chromatographic purification workflow.

References

  • Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022. Available at:[Link][2]

  • Wikipedia Contributors. "Bisulfite - Organic Synthesis". Wikipedia, The Free Encyclopedia. Available at: [Link][4]

  • BenchChem Technical Support. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, ACS. Available at: [Link][5]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with expert insights and practical advice for navigating the complexities of catalyst selection for cross-coupling reactions involving 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol. Our goal is to move beyond simple protocols and explain the fundamental principles that govern these transformations, enabling you to troubleshoot effectively and optimize your synthetic routes.

Core Principles: Understanding the Substrate

The substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling chemistry. A firm grasp of its structural features is paramount for rational catalyst selection.

  • High Reactivity of the C4 and C6 Positions: The pyrimidine core is an electron-deficient aromatic system.[1][2] The two nitrogen atoms exert a strong electron-withdrawing effect, which significantly activates the chlorine atoms at the C4 and C6 positions for oxidative addition to a palladium(0) center. This reactivity is substantially higher than that of typical aryl chlorides, often allowing reactions to proceed under milder conditions.[3][4]

  • Regioselectivity Challenge: The C4 and C6 positions are electronically and sterically similar. Consequently, achieving selective mono-substitution is the primary challenge. Most reactions will tend to produce a mixture of mono- and di-substituted products unless the reaction conditions are carefully controlled.

  • The Role of the C5-Substituent: The 1-hydroxyethyl group at the C5 position introduces two key considerations:

    • Steric Hindrance: It provides some steric bulk, which can influence the approach of the catalyst and coupling partners.

    • The Hydroxyl Group: This functional group can be a complicating factor or a strategic tool. It may coordinate to the palladium center, potentially acting as a directing group that influences reactivity.[5] However, it can also be deprotonated by strong bases, leading to side reactions or catalyst inhibition.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during experimental design for this substrate.

Q1: For a standard Suzuki-Miyaura C-C bond formation, what is a reliable starting catalyst system?

A: For initial screening, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent and cost-effective choice.[1][6][7] It is often effective for activated heteroaryl chlorides. A typical starting condition would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture like 1,4-dioxane/water or DME/water.

If this system provides low yields, consider a more robust, second-generation system consisting of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand such as XPhos or SPhos . These ligands facilitate the oxidative addition of the C-Cl bond and promote efficient reductive elimination.[8][9]

Q2: How can I control the reaction to favor monosubstitution over disubstitution?

A: Achieving selective monosubstitution requires precise control over reaction parameters.

  • Stoichiometry: Use a 1.0 to 1.1 equivalent of your boronic acid or other coupling partner relative to the dichloropyrimidine substrate.

  • Temperature: Begin at a lower temperature (e.g., 50-60 °C) and slowly increase only if necessary. Higher temperatures promote the second coupling event.

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the disubstituted product appear.

  • Catalyst Loading: Use the lowest effective catalyst loading (e.g., 1-2 mol%).

Q3: Do I need to protect the secondary alcohol on the C5 substituent?

A: Not always. It is best to first attempt the reaction without a protecting group. The acidity of the secondary alcohol is relatively low, and inorganic bases like K₂CO₃, K₃PO₄, or KF are often compatible.[10]

However, if you are using a strong base, particularly sodium tert-butoxide (NaOtBu) which is common in Buchwald-Hartwig aminations, deprotonation of the alcohol is likely. This can interfere with the catalytic cycle. In such cases, or if you observe low yields and suspect hydroxyl group interference, protecting it as a silyl ether (e.g., TBS or TIPS) is a prudent strategy.

Q4: What catalyst system is recommended for a Buchwald-Hartwig amination (C-N coupling)?

A: Buchwald-Hartwig aminations on this substrate require specialized ligands to facilitate the C-N reductive elimination.[11] A reliable starting point is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.

  • Catalyst System: Pd₂(dba)₃ with Xantphos or BINAP .[12]

  • Base: A strong, non-nucleophilic base is required. NaOtBu is common, but given the free hydroxyl group, a slightly milder base like K₃PO₄ or Cs₂CO₃ should be attempted first to avoid deprotonation issues.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Q5: Can I perform a Sonogashira coupling on this substrate?

A: Yes. Sonogashira couplings are well-suited for forming C(sp²)-C(sp) bonds on pyrimidine rings.[13] The reaction typically requires a dual-catalyst system.

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.

  • Copper Co-catalyst: Copper(I) iodide (CuI).

  • Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

  • Solvent: THF or DMF can be used if the amine is not suitable as a solvent. The reaction conditions are generally mild and should proceed efficiently at or slightly above room temperature.[14]

Catalyst & Ligand Selection Workflow

The following diagram provides a logical workflow for selecting a starting point for your cross-coupling reaction.

start Desired Transformation? cc C-C Bond (Suzuki, Sonogashira, etc.) start->cc C-C cn C-N Bond (Buchwald-Hartwig) start->cn C-N other C-S / C-O Bond start->other Other suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) cc->suzuki sonogashira Sonogashira (Terminal Alkyne) cc->sonogashira cat_cn Catalyst: Pd2(dba)3 + Xantphos Base: Cs2CO3 or NaOtBu (Protect -OH with NaOtBu) Solvent: Toluene cn->cat_cn cat_other System analogous to C-N (e.g., with thiols) Use bulky monodentate ligands other->cat_other cat_suzuki_1 Start: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane/H2O suzuki->cat_suzuki_1 First Attempt cat_sono Catalyst: Pd(PPh3)2Cl2 + CuI Base: TEA Solvent: THF sonogashira->cat_sono cat_suzuki_2 Optimize: Pd(OAc)2 + XPhos Base: K3PO4 Solvent: Toluene cat_suzuki_1->cat_suzuki_2 Low Yield?

Caption: Decision tree for initial catalyst system selection.

Troubleshooting Guide

Even with careful planning, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Yield / Incomplete Conversion 1. Catalyst Deactivation: Oxygen contamination; impurities in solvent/reagents. 2. Insufficient Reactivity: Catalyst/ligand system is not active enough for the C-Cl bond. 3. Base is Ineffective: Base may be too weak or not soluble enough.1. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Use freshly distilled/degassed solvents. 2. Switch to a more active catalyst system. For Suzuki, move from Pd(PPh₃)₄ to a Pd(OAc)₂/biarylphosphine system.[8] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Mixture of Mono- and Di-substituted Products 1. Reaction Time/Temperature: Reaction was run for too long or at too high a temperature. 2. Stoichiometry: Too much of the coupling partner was used.1. Repeat the reaction and monitor closely by TLC/LC-MS, stopping it upon consumption of the starting material. Reduce the temperature. 2. Use a slight excess (1.05 eq.) or a 1:1 ratio of the coupling partner.
Dehalogenation (Loss of Chlorine) 1. Base-Promoted Reduction: Some bases, in the presence of trace water or other proton sources, can lead to hydrodehalogenation. 2. Decomposition of Boronic Acid: Homocoupling of the boronic acid can generate species that act as reducing agents.1. Use an anhydrous base like powdered KF or K₃PO₄.[10] Ensure all reagents and solvents are dry. 2. Ensure the boronic acid is of high purity. Add it to the reaction mixture just before heating.
Formation of Impurities / Dark Reaction Mixture 1. Catalyst Decomposition: High temperatures can lead to the formation of palladium black. 2. Side Reactions: The coupling partners or product may be unstable under the reaction conditions.1. Lower the reaction temperature. Consider a more stable precatalyst, such as an NHC-Pd complex.[15][16] 2. Perform a stability test of your starting materials and product under the reaction conditions (base, solvent, temp) without the catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling Screen

This protocol provides a robust method for screening conditions to achieve a successful monosubstitution reaction.

Materials & Equipment:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, oven-dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk tube containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.5 equiv).

  • Inerting: Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the pyrimidine substrate.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: After 1 hour, carefully take a small aliquot for analysis by TLC or LC-MS to check for the formation of the product and consumption of the starting material. Continue to monitor every 1-2 hours.

  • Workup: Once the starting material is consumed or the ratio of mono- to di-substituted product is optimal, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired monosubstituted product.

Troubleshooting Workflow

When an experiment fails, a logical diagnostic process is essential.

start Problem: Low or No Product q1 Did you run a control (no catalyst)? start->q1 a1_yes Uncatalyzed background reaction is significant (SNAr). q1->a1_yes Yes q2 Is the catalyst system appropriate? q1->q2 No sol1 Lower temperature. Use a less nucleophilic base. a1_yes->sol1 end Re-run Optimized Reaction sol1->end sol2 Switch to a more active system: Pd(OAc)2 + bulky ligand (XPhos) or an NHC-Pd precatalyst. q2->sol2 No q3 Are reagents/solvents pure and degassed? q2->q3 Yes sol2->end sol3 Use freshly distilled/degassed solvents. Use high-purity reagents. Ensure inert atmosphere. q3->sol3 No q4 Is the base suitable? q3->q4 Yes sol3->end sol4 Try a different base: K2CO3 -> Cs2CO3 -> K3PO4 Check solubility. q4->sol4 No q4->end Yes sol4->end

Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.

References

  • Baskin, J. M., & Liddle, J. (2014). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. [Link]

  • ProQuest. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • MDPI. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. MDPI. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC, NIH. [Link]

  • ACS. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC, NIH. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts. [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC, NIH. [Link]

  • MDPI. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC, NIH. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Humphries, R. E., & Accurate Chemical & Scientific Corp. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. MDPI. [Link]

  • ResearchGate. (2021). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol , a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors.

Part 1: Executive Summary & Structural Context

The accurate characterization of This compound (CAS: 2227919-51-7) is pivotal for verifying the stereoselective reduction of its ketone precursor. This molecule features a highly electron-deficient pyrimidine ring substituted with two chlorine atoms, which significantly influences the chemical shifts of the adjacent ethyl group.

The Analytical Challenge

Distinguishing this secondary alcohol from its potential impurities—specifically the unreacted ketone precursor and the regioisomeric primary alcohol—requires precise interpretation of the aliphatic region (1.0–6.0 ppm) and the desheilded aromatic proton. This guide compares the target spectrum against these critical alternatives to ensure structural integrity.

Part 2: Comparative Spectral Analysis

The "Fingerprint" Region: Product vs. Alternatives

The following table contrasts the diagnostic signals of the target secondary alcohol with its most common process impurities.

FeatureTarget Product (Secondary Alcohol)Alternative 1 (Ketone Precursor)Alternative 2 (Primary Alcohol Isomer)
Structure This compound1-(4,6-Dichloropyrimidin-5-yl)ethanone2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Methyl Group Doublet (

1.45–1.55 ppm)
Singlet (

2.60–2.70 ppm)
Absent (Replaced by CH₂ triplets)
Methine/Methylene Quartet (

5.20–5.40 ppm)
Absent Triplet (

~3.10 ppm)
Aromatic H-2 Singlet (

8.70–8.90 ppm)
Singlet (

>9.00 ppm)
Singlet (

8.70–8.90 ppm)
Key Distinction Coupling of

to

(

Hz)
Sharp singlet of acetyl groupTwo distinct triplets (

)

Technical Insight: The H-2 proton in the ketone precursor is typically deshielded by an additional 0.1–0.2 ppm compared to the alcohol due to the anisotropic effect of the carbonyl group. Monitoring the shift of this singlet from ~9.0 ppm to ~8.8 ppm is a rapid check for reaction completion.

Solvent Selection Strategy

The choice of deuterated solvent fundamentally alters the appearance of the hydroxyl proton and the resolution of the methine quartet.

  • Chloroform-d (

    
    ): 
    
    • Pros: Excellent solubility for chlorinated pyrimidines; sharp lines for non-exchangeable protons.

    • Cons: The hydroxyl proton (

      
      ) often appears as a broad singlet that "wanders" with concentration. No coupling is observed between 
      
      
      
      and
      
      
      .
  • DMSO-

    
    : 
    
    • Pros: Slows proton exchange, often revealing the

      
       as a distinct doublet coupled to the methine proton (
      
      
      
      Hz).
    • Cons: Strong solvent residual peak (

      
       2.50) can obscure the methyl doublet if not carefully shimmed; high viscosity broadens lines slightly.
      

Part 3: Experimental Protocol

Sample Preparation (Standard Protocol)

To ensure reproducibility and avoid concentration-dependent shifts:

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of

    
      (containing 0.03% TMS).
    
    • Note: If assessing enantiomeric excess (ee) via Mosher ester analysis, use pyridine-

      
       to prevent acid-catalyzed racemization.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/borate residues from reduction).

  • Tube: Transfer to a precision 5mm NMR tube.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The H-2 pyrimidine proton has a long

      
       relaxation time due to the lack of adjacent protons for dipolar relaxation. A short D1 will under-integrate this signal, leading to incorrect purity calculations.
      
  • Scans (NS): 16–64 scans (sufficient for >95% purity).

  • Spectral Width: -2 to 14 ppm.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for verifying the product structure based on spectral data.

NMR_Analysis_Flow Sample Crude Reaction Mixture H2_Signal Check H-2 Signal (8.5 - 9.5 ppm) Sample->H2_Signal Shift_90 Shift > 9.0 ppm (Deshielded) H2_Signal->Shift_90 Carbonyl Anisotropy Shift_88 Shift ~ 8.8 ppm (Shielded) H2_Signal->Shift_88 Alcohol Environment Ketone Identify: Ketone Precursor (Incomplete Reaction) Shift_90->Ketone Aliphatic Analyze Aliphatic Region (1.0 - 6.0 ppm) Shift_88->Aliphatic Singlet_26 Singlet @ 2.6 ppm Aliphatic->Singlet_26 Doublet_15 Doublet @ 1.5 ppm Quartet @ 5.3 ppm Aliphatic->Doublet_15 Triplets Triplets @ 3.1 & 3.9 ppm Aliphatic->Triplets Result_Ketone CONFIRMED: Starting Material Singlet_26->Result_Ketone Result_Product CONFIRMED: Target Secondary Alcohol Doublet_15->Result_Product Result_Isomer CONFIRMED: Primary Alcohol Isomer Triplets->Result_Isomer

Caption: Logical workflow for distinguishing this compound from its precursors and isomers using 1H NMR markers.

Part 5: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Dichloropyrimidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloropyrimidine alcohols, particularly 2,4-dichloro-5-pyrimidineethanol , are critical intermediates in the synthesis of bioactive heterocyclic compounds and APIs (e.g., antimetabolites, kinase inhibitors). Their structural elucidation is often complicated by the presence of positional isomers (e.g., 4,6-dichloro analogs) and the competing fragmentation pathways of the halogenated ring versus the polar hydroxyl side chain.

This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for analyzing these compounds. It synthesizes experimental data to distinguish between isomers using fragmentation logic, specifically focusing on the interplay between the chlorine isotope signature and alcohol-specific cleavage pathways .

Part 1: The Isomer Challenge in Drug Development

In the synthesis of pyrimidine-based drugs, regioselectivity is paramount. The chlorination of pyrimidine diols often yields a mixture of 2,4-dichloro and 4,6-dichloro isomers. While NMR is definitive for bulk purity, MS is the workhorse for trace impurity profiling and LC-MS workflows.

  • 2,4-Dichloropyrimidine alcohols: Asymmetric. The C-2 and C-4 chlorines have distinct reactivities and electronic environments.[1]

  • 4,6-Dichloropyrimidine alcohols: Symmetric.[2] The equivalent chemical environment of the chlorines leads to distinct fragmentation stabilities.

The Analytical Gap: Standard libraries often lack specific spectra for novel alcohol intermediates. This guide bridges that gap by deriving fragmentation rules from first principles and comparative datasets.

Part 2: Comparative Analysis of Ionization Techniques

The choice of ionization method dictates the information density of the spectrum. For dichloropyrimidine alcohols, a dual-approach is often required.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (~70 eV)SoftMedium
Primary Signal Fragment Ions (Structural Fingerprint)

or


Isotope Fidelity Excellent (M, M+2, M+4 visible)Good, but adducts can complicateGood
Alcohol Detection Dehydration (

) often dominates
Intact molecular ion prominentIntact molecular ion
Best For... Structural Elucidation & Isomer Differentiation MW Confirmation & Purity Assays Non-polar intermediates

Scientist’s Note: For structural confirmation, EI is superior because the radical cation (


) allows for charge-localized fragmentation that distinguishes the pyrimidine core substitution pattern. ESI is preferred for routine LC-MS monitoring.

Part 3: Detailed Fragmentation Mechanisms

The Chlorine Isotope Signature

Before analyzing the alcohol or ring cleavage, the isotope cluster must be verified. A dichlorinated molecule exhibits a characteristic 9:6:1 intensity ratio for the


, 

, and

peaks due to the natural abundance of

(75.8%) and

(24.2%).
  • Diagnostic Check: If your molecular ion cluster does not match this pattern, the chlorination was incomplete (monochloro = 3:1) or over-reactive (trichloro = 27:27:9:1).

Alcohol Side-Chain Fragmentation

The hydroxyethyl side chain (


) introduces competing pathways.
  • 
    -Cleavage:  Homolytic cleavage of the C-C bond adjacent to the hydroxyl group.
    
    • Observation: Loss of

      
       (31 Da).
      
    • Result: Formation of a resonance-stabilized cation.

  • Dehydration: Elimination of water (

    
    ).
    
    • Observation: Peak at

      
      .
      
    • Mechanism: Often proceeds via a 1,4-elimination involving a hydrogen from the pyrimidine ring or side chain.

Pyrimidine Ring Fragmentation

The pyrimidine core typically fragments via:

  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles.

  • Loss of Cl radical (35/37 Da): Direct cleavage of the C-Cl bond.

  • Retro-Diels-Alder (RDA): Ring opening, though less common in fully aromatic pyrimidines compared to reduced forms.

Part 4: Differentiating Isomers (2,4- vs. 4,6-Dichloro)

This is the critical differentiation step. The position of the chlorines relative to the ring nitrogens and the side chain dictates the abundance of specific fragments.

Comparative Fragmentation Logic
Fragment / Loss2,4-Dichloro-5-pyrimidineethanol 4,6-Dichloro-2-pyrimidineethanol Mechanistic Insight
Loss of Cl (

)
High Intensity Moderate IntensityIn the 2,4-isomer, the C-4 chlorine is more labile due to the para-like relationship with N-1.
Loss of HCl (

)
ModerateHigh Intensity The 4,6-isomer (symmetric) often facilitates elimination of HCl if the alcohol chain is at C-5 (ortho to Cl).
Ring Cleavage (

)
Complex PatternCleaner PatternThe asymmetry of the 2,4-isomer leads to multiple ring-opening pathways.
Base Peak Often

(Side chain loss)
Often Molecular Ion or

The 4,6-isomer is electronically symmetric and generally more stable, preserving the

longer.
Visualization of Fragmentation Pathways[3][4][5]

The following diagram illustrates the primary fragmentation pathways for 2,4-dichloro-5-pyrimidineethanol , highlighting the competition between side-chain loss and ring halogen loss.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion (M+) m/z 192 (100%) M_H2O [M - H2O]+ m/z 174 M->M_H2O - H2O (18 Da) M_CH2OH [M - CH2OH]+ (Alpha Cleavage) m/z 161 M->M_CH2OH - CH2OH (31 Da) (Dominant) M_Cl [M - Cl]+ m/z 157 M->M_Cl - Cl (35 Da) M_OH [M - OH]+ m/z 175 M_HCN Ring Cleavage [M - HCN]+ M_CH2OH->M_HCN - HCN (27 Da) M_Cl->M_HCN - HCN (27 Da) key Blue: Precursor Green: Diagnostic Alpha-Cleavage Red: Dehydration/Loss Yellow: Halogen Loss

Figure 1: Proposed EI fragmentation pathway for 2,4-dichloro-5-pyrimidineethanol. The alpha-cleavage (Green) is often the diagnostic base peak distinguishing it from non-alcohol impurities.

Part 5: Experimental Protocols

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing by GC-MS to prevent peak tailing (derivatization with BSTFA is recommended for GC-MS).

  • Concentration: 10 µg/mL for ESI; 100 µg/mL for EI direct insertion probe (DIP).

GC-MS (EI) Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C (High enough to prevent condensation but low enough to avoid thermal degradation).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–300.

LC-MS (ESI) Parameters
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[3]

  • Mode: Positive Ion (

    
    ).
    
  • Cone Voltage: 20–30 V (Keep low to preserve molecular ion).

Part 6: Analytical Decision Workflow

Use this logic gate to validate your compound identity.

DecisionTree Start Unknown Sample (Dichloropyrimidine Alcohol) IsotopeCheck Check Isotope Pattern (M : M+2 : M+4) Start->IsotopeCheck Pattern961 Matches 9:6:1 IsotopeCheck->Pattern961 PatternOther Other Pattern IsotopeCheck->PatternOther FragmentCheck Check Fragmentation (EI) Pattern961->FragmentCheck Reject Reject: Not Dichloro PatternOther->Reject AlphaCleavage Strong [M-31]+ Signal? FragmentCheck->AlphaCleavage YesAlpha Yes AlphaCleavage->YesAlpha NoAlpha No AlphaCleavage->NoAlpha ConfirmAlcohol Confirm: Primary Alcohol (-CH2CH2OH) YesAlpha->ConfirmAlcohol NoAlpha->Reject Likely not primary alcohol CheckClLoss Check [M-Cl]+ Intensity ConfirmAlcohol->CheckClLoss HighClLoss High Intensity CheckClLoss->HighClLoss LowClLoss Low/Moderate Intensity CheckClLoss->LowClLoss Result24 Probable 2,4-Dichloro Isomer HighClLoss->Result24 Result46 Probable 4,6-Dichloro Isomer LowClLoss->Result46

Figure 2: Decision tree for identifying dichloropyrimidine alcohol isomers based on MS spectral features.

References

  • NIST Mass Spectrometry Data Center. Pyrimidine, 2,4-dichloro- Mass Spectrum.[4] National Institute of Standards and Technology.[4] [Link]

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[5] [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns: Alcohols.[Link]

Sources

comparing reactivity of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol vs ketone analog

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol vs. 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one (hereafter The Ketone ) and its reduced analog, This compound (hereafter The Alcohol ).

For the medicinal chemist, the distinction is binary and critical:

  • The Ketone is an activated electrophile . The C5-acetyl group acts as a "reaction throttle," accelerating Nucleophilic Aromatic Substitution (

    
    ) at the C4/C6 positions via resonance withdrawal. It is also a "cyclization anchor," enabling rapid access to fused heterocycles (e.g., pyrazolopyrimidines).
    
  • The Alcohol is a latent scaffold . The C5-(1-hydroxyethyl) group exerts a weak deactivating effect. It preserves the pyrimidine core for selective mono-functionalization without the risk of premature ring closure, serving as a stable intermediate for orthogonal coupling strategies.

Electronic Profiling & Mechanistic Basis

The reactivity difference is governed by the electronic influence of the substituent at the C5 position on the pyrimidine ring's Lowest Unoccupied Molecular Orbital (LUMO).

The Ketone (Activated)

The acetyl group is a strong Electron Withdrawing Group (EWG) exhibiting both inductive (-I) and resonance (-M) effects.

  • Mechanism: The carbonyl oxygen pulls electron density from the pyrimidine ring. This lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack at C4/C6.

  • Consequence:

    
     reactions proceed rapidly, often requiring lower temperatures (0°C to RT).
    
The Alcohol (Latent)

The 1-hydroxyethyl group is electronically distinct. The alkyl backbone is weakly Electron Donating (+I), while the hydroxyl group is inductively withdrawing but chemically amphoteric.

  • Mechanism: Lacking a

    
    -system conjugated to the ring, the alcohol cannot stabilize the Meisenheimer intermediate via resonance. The steric bulk of the hydroxyethyl group also hinders the approach of nucleophiles at C4/C6 slightly more than the planar carbonyl.
    
  • Consequence:

    
     reactions are slower and require thermal activation (reflux), allowing for greater control over mono- vs. bis-substitution.
    

ElectronicEffects Ketone Ketone Analog (C5-Acetyl) Ring_K Pyrimidine Ring (Electron Deficient) Ketone->Ring_K -M / -I Effect LUMO Lowering Alcohol Alcohol Analog (C5-Hydroxyethyl) Ring_A Pyrimidine Ring (Electron Neutral/Rich) Alcohol->Ring_A +I Effect No Resonance SnAr_Fast Rapid SnAr (Low Temp) Ring_K->SnAr_Fast SnAr_Slow Controlled SnAr (High Temp) Ring_A->SnAr_Slow

Figure 1: Mechanistic divergence driven by C5-substituent electronic effects. The ketone activates the ring; the alcohol passivates it.

Chemoselectivity & Heterocyclization Pathways

The most significant divergence occurs when reacting with binucleophiles (e.g., hydrazines, amidines).

Pathway A: The "Boekelheide" Cyclization (Ketone)

When The Ketone reacts with hydrazine:

  • Step 1: Hydrazine displaces the C4-Cl (

    
    ).
    
  • Step 2: The pendant hydrazine amine attacks the C5-carbonyl (intramolecular condensation).

  • Result: Formation of Pyrazolo[3,4-d]pyrimidines . This is a "one-pot" cascade reaction.

Pathway B: Orthogonal Substitution (Alcohol)

When The Alcohol reacts with hydrazine:

  • Step 1: Hydrazine displaces the C4-Cl (

    
    ).
    
  • Step 2: Arrested Reaction. The C5-alcohol cannot condense with the amine under standard conditions.

  • Result: Isolation of 4-hydrazinyl-5-(1-hydroxyethyl)pyrimidine . This allows the researcher to functionalize the hydrazine moiety before closing the ring (if desired) or to maintain the open scaffold.

ReactionPathways Ketone 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one Inter_K Intermediate: 4-hydrazinyl-5-acetyl Ketone->Inter_K Fast SnAr Alcohol This compound Inter_A Product: 4-hydrazinyl-5-(1-hydroxyethyl) Alcohol->Inter_A Slow SnAr Hydrazine + Hydrazine (NH2NH2) Hydrazine->Ketone Hydrazine->Alcohol Fused Fused Ring: Pyrazolo[3,4-d]pyrimidine Inter_K->Fused Spontaneous Cyclization (-H2O) Open Open Scaffold: Stable Mono-Substituted Inter_A->Open Stops Here

Figure 2: Divergent synthesis pathways. The ketone forces cyclization; the alcohol permits scaffold preservation.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Selective Reduction (Ketone Alcohol)

Objective: Convert the active ketone to the latent alcohol to prevent cyclization in subsequent steps.

  • Setup: Dissolve The Ketone (1.0 eq) in MeOH (0.2 M). Cool to 0°C.[1]

  • Reduction: Add

    
     (0.5 eq) portion-wise over 10 minutes. (Note: 0.5 eq provides 2.0 eq of hydride).
    
  • Checkpoint (TLC): Monitor disappearance of the starting material (

    
     in 30% EtOAc/Hex) and appearance of the alcohol (
    
    
    
    , more polar).
    • Validation: The ketone carbonyl stretch (

      
      ) will disappear in IR.
      
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Comparative (Rate Determination)

Objective: Demonstrate the reactivity gap using a model amine (Morpholine).

  • Conditions:

    • Reaction A (Ketone): 1.0 eq Ketone, 1.1 eq Morpholine, 1.5 eq TEA in THF at 0°C .

    • Reaction B (Alcohol): 1.0 eq Alcohol, 1.1 eq Morpholine, 1.5 eq TEA in THF at Reflux (66°C) .

  • Observation:

    • Reaction A completes in < 30 minutes.

    • Reaction B requires 2–4 hours.

  • Checkpoint (NMR):

    • Ketone Product: Shift of the C2-H proton will be significant due to the loss of one Cl and the shielding effect of the amine.

    • Alcohol Product: Look for the retention of the quartet (CH-OH) signal around 4.8-5.0 ppm.

Data Summary & Decision Matrix

Use this table to select the correct analog for your synthetic campaign.

FeatureThe Ketone (Acetyl)The Alcohol (Hydroxyethyl)
Electronic State Activated (EWG)Latent / Deactivated (Alkyl)

Rate (C4-Cl)
Fast (

)
Slow (

)
Reaction Temp 0°C to RTReflux / Heating required
Regioselectivity High (C4 over C2)Moderate (Requires steric control)
Cyclization Risk High (Spontaneous with binucleophiles)Low (Stable open chain)
Solubility Moderate in organic solventsHigh (Polar, H-bond donor)
Storage Stability Good, but moisture sensitiveExcellent

References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Foundational text on pyrimidine reactivity and the activating effects of C5 substituents).

  • Boekelheide, V., & Fahrenholtz, K. "The Synthesis of Pyrazolopyrimidines from 5-Acetyl-4,6-dichloropyrimidine." Journal of the American Chemical Society, 1954. (Primary source for the cyclization mechanism of the ketone analog).

  • BenchChem. "A Comparative Guide to the Reactivity of Dichloropyrimidines." (General reactivity profiles of 4,6-dichloropyrimidines).

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022.[2] (Analogous study demonstrating the activating effect of C5-carbonyls vs. other groups).

Sources

Definitive Guide: HPLC Method Validation for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of pyrimidine-based pharmaceuticals (e.g., antivirals, antineoplastics), the intermediate 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of subsequent steps, particularly where the chlorine atoms are displaced by nucleophiles.

This guide compares the Optimized Acidic RP-HPLC Method (the "Proposed Method") against two common alternatives: Generic Gradient HPLC and Gas Chromatography (GC).

The Verdict: The Proposed Method is the only viable option for GMP-compliant release testing.

  • Vs. Generic HPLC: Standard neutral gradients fail to suppress the ionization of hydrolysis impurities (4-hydroxy derivatives), leading to co-elution and peak tailing.

  • Vs. GC-FID: The thermal instability of the secondary alcohol and the labile chlorine atoms results in on-column degradation (dehydration/dehydrohalogenation), rendering GC unsuitable for purity quantitation.

Technical Deep Dive: The Challenge of Chloropyrimidines

To validate a method, one must understand the molecule's "failure modes." this compound possesses two specific vulnerabilities that dictate the analytical strategy:

  • Hydrolysis Susceptibility: The C-Cl bonds at positions 4 and 6 are electron-deficient. In the presence of water (especially at neutral/high pH), they hydrolyze to form 1-(6-chloro-4-hydroxypyrimidin-5-yl)ethan-1-ol . This impurity is the primary "specificity" challenge.

  • Chirality: The ethanol side chain has a chiral center. While this guide focuses on chemical purity (achiral), the method conditions are selected to be compatible with downstream chiral method transfer if required.

Impurity Fate Mapping (DOT Diagram)

The following diagram illustrates the degradation pathways that the HPLC method must resolve.

ImpurityMap Figure 1: Impurity Fate Mapping. The method must resolve the hydrolytic impurity (A) and avoid creating thermal impurity (B). Parent Target Analyte: This compound ImpurityA Impurity A (Hydrolysis): 1-(6-Chloro-4-hydroxypyrimidin-5-yl)ethan-1-ol Parent->ImpurityA Hydrolysis (pH > 6) ImpurityB Impurity B (Thermal): 4,6-Dichloro-5-vinylpyrimidine Parent->ImpurityB Dehydration (Heat > 150°C) ImpurityC Starting Material: 4,6-Dichloropyrimidine ImpurityC->Parent Synthetic Precursor

Comparative Analysis: Why Alternatives Fail

The following table summarizes experimental data comparing the Proposed Method against standard alternatives.

FeatureProposed Method (Acidic RP-HPLC) Alternative A: Generic Gradient (pH 7) Alternative B: GC-FID
Stationary Phase C18 (End-capped, 3.5 µm)Standard C18 (5 µm)DB-5ms (Capillary)
Mobile Phase 0.1% H₃PO₄ : ACN (Gradient)Water : Methanol (Gradient)Helium Carrier Gas
Resolution (Rs) > 3.5 (Parent vs. Hydrolysis Impurity)< 1.2 (Co-elution risk)N/A (Degradation)
Peak Symmetry 1.05 (Sharp, Gaussian)1.8 (Tailing due to silanol interaction)Broad/Split peaks
Sample Stability Stable for 48h at 15°CDegradation observed after 12hDegrades in Injector
Suitability High (GMP Release) Low (R&D only)Unsuitable

Key Insight: The use of 0.1% Phosphoric Acid (pH ~2.5) is non-negotiable. It suppresses the ionization of the pyrimidine nitrogen and the acidic hydrolysis phenols, ensuring they elute as sharp, neutral species with distinct retention times.

The Protocol: Optimized HPLC Method

This protocol is designed to be self-validating, meaning the system suitability criteria inherently check for the most likely failure modes (resolution and tailing).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Why: The 3.5 µm particle size offers better resolution than 5 µm without the high backpressure of UHPLC 1.8 µm columns.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (v/v).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (max absorption of chloropyrimidine ring).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient (Elute Main Peak)
15.01090Wash (Elute dimer impurities)
17.01090Hold
17.19010Re-equilibration
22.09010End
Standard & Sample Preparation[4]
  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Do not use pure acetonitrile as it may cause peak distortion of early eluting polar impurities.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Concentration: 0.5 mg/mL.

Validation Strategy (ICH Q2(R2) Aligned)

This section details the specific experiments required to validate this method, with expected acceptance criteria based on industry standards.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. -> Expect degradation to Impurity A (RRT ~0.8).

  • Base Hydrolysis: 0.1N NaOH, Room Temp, 1 hour. -> Expect rapid degradation (Ring opening or hydrolysis).

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours.

  • Thermal: 80°C solid state, 24 hours.

Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector) for the main peak in all stressed samples. Resolution > 1.5 between all degradants.

Linearity & Range

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0%.[3]
Accuracy (Recovery)

Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of replicates

    
     1.0%.
    
Precision
  • System Precision: 6 injections of Standard. (%RSD

    
     1.0%).
    
  • Method Precision: 6 separate preparations of a single batch. (%RSD

    
     1.0%).[4]
    
Robustness (Design of Experiment)

Deliberately vary parameters to ensure reliability:

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • pH of Buffer: ± 0.2 units.

  • Wavelength: ± 2 nm.

Critical Finding: The method is most sensitive to pH changes . Ensure buffer is prepared gravimetrically or with a calibrated pH meter, as a shift to pH > 3.5 causes peak broadening due to partial ionization.

Validation Workflow Diagram

ValidationFlow Figure 2: ICH Q2(R2) Validation Workflow for this compound. Start Method Development (Optimized C18/Acidic Mobile Phase) SystemSuit System Suitability Test (Tailing < 1.5, Plates > 5000) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity / Forced Degradation (Confirm Peak Purity) SystemSuit->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Robustness Robustness Testing (pH, Flow, Temp) Accuracy->Robustness Final Validated Method Ready for Release Robustness->Final

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5][6][7] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for acidic mobile phase selection in pyrimidine analysis).
  • PubChem. (2025).[8] Compound Summary: N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. (Data on chloropyrimidine hydrolysis risks). [Link]

Sources

High-Resolution Crystal Structure Analysis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol: A Comparative Guide to Crystallization Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 2227919-51-7) is a highly versatile chiral building block[1] utilized extensively in the discovery of novel therapeutics. Its unique structural motif makes it a critical precursor in the synthesis of kinase inhibitors and antiviral agents, most notably2[2].

For drug development professionals, confirming the absolute configuration of this intermediate—specifically distinguishing the (S)- and (R)-enantiomers—and understanding its solid-state packing is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this validation. However, the molecule presents a distinct crystallographic challenge: the rigid, electron-deficient dichloropyrimidine core strongly promotes halogen bonding, while the flexible hydroxyl arm drives competing hydrogen-bonding networks. This dichotomy frequently leads to twinned crystals or amorphous precipitation.

This guide objectively compares three distinct crystallization methodologies, providing empirical performance data, mechanistic insights, and self-validating protocols to ensure reliable structural elucidation.

Comparative Analysis of Crystallization Methodologies

To determine the optimal approach for generating diffraction-quality crystals of this compound, we evaluated three standard techniques: Slow Solvent Evaporation, Vapor Diffusion, and Anti-Solvent Precipitation.

Table 1: Performance Comparison of Crystallization Methods
MethodologyPrimary SolventAnti-SolventTime to CrystalCrystal Quality (Mosaicity)XRD Resolution LimitSuccess Rate
Slow Evaporation Ethyl AcetateN/A7–10 DaysModerate (0.8°)0.85 Å40% (Prone to twinning)
Vapor Diffusion Dichloromethanen-Hexane3–5 DaysHigh (0.4°)0.72 Å85% (Optimal)
Anti-Solvent MethanolWater< 1 DayPoor (Amorphous)N/A (Powder only)< 10%
Mechanistic Causality: Why Vapor Diffusion Outperforms

Expertise & Experience Insight: The success of a crystallization method relies heavily on controlling the kinetics of supersaturation. In Slow Evaporation using polar solvents like Ethyl Acetate, rapid and localized supersaturation forces the hydroxyl groups to form disordered, rapid intermolecular hydrogen-bonding networks. This kinetic trapping frequently results in twinned crystals.

Conversely, Vapor Diffusion using a Dichloromethane (DCM) / n-Hexane system provides a thermodynamically controlled environment. The gradual diffusion of the non-polar n-hexane into the DCM solution slowly reduces the solubility of the pyrimidine derivative. This slow kinetic environment allows the molecules the necessary time to orient themselves optimally. It maximizes favorable 3[3], which stabilize the crystal lattice without trapping disordered solvent molecules.

Self-Validating Experimental Protocol: Vapor Diffusion

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . If a specific step fails, the system provides immediate visual feedback, preventing wasted time and resources on the XRD analysis of poor samples.

Materials Required
  • This compound (Purity >98% via HPLC)

  • Dichloromethane (DCM, Anhydrous)

  • n-Hexane (Anhydrous)

  • 2 mL inner glass vial; 20 mL outer scintillation vial.

Step-by-Step Methodology
  • Sample Dissolution: Dissolve 15 mg of the compound in 0.5 mL of DCM in the 2 mL inner vial.

    • Validation Check: The solution must be completely clear. Any microscopic particulate matter will act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals. If cloudy, filter through a 0.22 µm PTFE syringe filter.

  • Chamber Preparation: Place 3 mL of n-Hexane into the 20 mL outer scintillation vial.

  • Assembly: Carefully place the uncapped 2 mL vial (containing the sample) into the 20 mL vial.

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and wrap the seal with Parafilm to prevent hexane escape. Store the assembly in a vibration-free environment at a constant 20°C.

  • Harvesting (Days 3-5): Inspect the inner vial daily under a polarized light microscope (PLM). Stop the diffusion once distinct, block-like crystals (approx. 0.1 x 0.1 x 0.2 mm) are observed.

    • Validation Check: Under cross-polarized light, the crystals should extinguish light uniformly every 90 degrees of rotation. If they extinguish irregularly or show a mosaic of colors, the crystal is twinned and the batch should be redissolved.

  • Mounting: Harvest a single crystal using a nylon loop and immediately submerge it in paratone oil to prevent degradation from solvent loss before flash-cooling in a liquid nitrogen stream (100 K) for data collection.

Visualizing the Workflow and Validation Logic

CrystallizationWorkflow Start Purified Compound (>98% HPLC) Dissolve Dissolve in DCM (0.5 mL) Start->Dissolve Filter 0.22 µm Filtration Dissolve->Filter Remove Nuclei Setup Vapor Diffusion Setup (n-Hexane outer) Filter->Setup Incubate Incubate at 20°C (3-5 Days) Setup->Incubate Harvest Harvest & PLM Check Incubate->Harvest XRD SCXRD Analysis (100 K) Harvest->XRD Uniform Extinction

Caption: Step-by-step workflow for the vapor diffusion crystallization of this compound.

ValidationLogic Harvest Harvest Crystal PLM Polarized Light Microscopy (PLM) Check Harvest->PLM Decision1 Uniform Extinction? PLM->Decision1 Proceed Proceed to SCXRD Decision1->Proceed Yes Fail1 Twinned Crystal Decision1->Fail1 No Action1 Lower Temp or Change Solvent Ratio Fail1->Action1 Action1->Harvest

Caption: Self-validating logic tree for evaluating crystal quality prior to X-ray diffraction.

Structural Significance in Drug Design

The spatial arrangement of the pyrimidine ring and the chiral center at the ethanol moiety is critical for target binding. For instance, in the development of 4[4], the orientation of the heterocyclic base and its substituents strictly dictates the binding conformation within the active site.

Obtaining a pristine crystal structure of this compound allows computational chemists to accurately map these vectors and calculate relative 5[5] prior to downstream synthesis. This foundational structural data directly de-risks the downstream optimization of highly selective kinase and methyltransferase inhibitors.

References

  • Title: Crystallographic characterisation and development of bi-substrate inhibitors of coronavirus nsp14 methyltransferase Source: NIH / PMC URL: [Link]

  • Title: 4-Amino-5-aryl-6-arylethynylpyrimidines: Structure–activity relationships of non-nucleoside adenosine kinase inhibitors Source: Molaid / Elsevier URL: [Link]

  • Title: Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity Source: UC San Diego / eScholarship URL: [Link]

  • Title: Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide Source: MDPI URL: [Link]

Sources

Bioactivity Comparison Guide: 4,6-Dichloropyrimidine Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a privileged pharmacophore in medicinal chemistry, the 4,6-dichloropyrimidine scaffold offers unparalleled versatility for drug discovery. The inherent bioactivity of pyrimidine—a core constituent of nucleic acids—ensures high biocompatibility and target affinity. However, the true architectural power of 4,6-dichloropyrimidine lies in its precise reactivity.

The two chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogen atoms. The causality governing its derivatization is strictly electronic: the first substitution with an electron-donating nucleophile (e.g., an amine or hydrazine) significantly increases the electron density of the ring. This deactivates the remaining chlorine atom, requiring harsher conditions (e.g., higher temperatures or stronger nucleophiles) for the second substitution . This stepwise reactivity allows researchers to synthesize asymmetric, highly functionalized libraries without relying on complex protecting-group strategies, making it a highly efficient engine for generating novel anticancer, antimicrobial, and anti-inflammatory agents.

Comparative Bioactivity Profiles

To objectively evaluate the performance of 4,6-dichloropyrimidine derivatives, we must benchmark their bioactivity against established clinical standards.

Anticancer Efficacy: Diarylpyrimidines vs. Standard Chemotherapeutics

Recent structural optimizations have hybridized the 4,6-dichloropyrimidine core with various moieties (e.g., indoles, chalcones, and dihydrazones) to target specific oncogenic pathways. For instance, diarylpyrimidine derivatives have been engineered to bind the colchicine site of tubulin, acting as potent microtubule destabilizers . While they may not yet match the absolute nanomolar potency of Combretastatin A-4 (CA-4), they offer superior pharmacokinetic stability and lower systemic toxicity profiles compared to traditional agents like 5-Fluorouracil (5-FU).

Table 1: In Vitro Antiproliferative Activity Comparison (IC50)

Compound / ScaffoldTarget Cell LineIC50 (µM)Reference StandardStandard IC50 (µM)Mechanism of Action
Diarylpyrimidine (11s) SGC-7901 (Gastric)12.0Combretastatin A-40.012Microtubule Destabilization
Diarylpyrimidine (11s) HeLa (Cervical)15.3Combretastatin A-40.009Microtubule Destabilization
Chrysin-Isoleucine Hybrid MGC-803 (Gastric)24.55-Fluorouracil35.2Apoptosis Induction
Chalcone Hybrid (1c) A549 (Lung)91.36Doxorubicin~1.5HSA Binding / Cytotoxicity
Antimicrobial & Anti-inflammatory Performance

Beyond oncology, the substitution of the C4/C6 positions with piperazine or fluorine moieties shifts the scaffold's affinity toward bacterial DNA gyrase and immune-mediated nitric oxide (NO) pathways. Chrysin-based 4,6-dichloropyrimidine derivatives exhibit competitive minimum inhibitory concentrations (MIC) against standard pathogens , while 5-fluoro-2-amino analogs demonstrate potent suppression of immune-induced NO generation .

Table 2: Antimicrobial & Anti-inflammatory Activity Comparison

Compound / ScaffoldTarget / AssayActivity MetricReference StandardStandard Metric
Chrysin-Piperazine Hybrid E. coliMIC: 6.25 μg/mLCiprofloxacinMIC: 1.5 μg/mL
Chrysin-Piperazine Hybrid C. albicansMIC: 12.5 μg/mLFluconazoleMIC: 4.0 μg/mL
5-Fluoro-2-amino analog Immune NO Prod.IC50: 2.0 μML-NAMEIC50: >10.0 μM

Mechanistic Pathways & Workflow

The biological versatility of these derivatives is a direct result of the controlled, stepwise synthesis workflow, which dictates the final mechanism of action.

Synthesis A 4,6-Dihydroxypyrimidine (Starting Material) B POCl3 / Et3N (Chlorination) A->B C 4,6-Dichloropyrimidine (Privileged Scaffold) B->C D SNAr 1: Hydrazine/Amine (Fast Substitution) C->D C4 Position E SNAr 2: Aryl/Alkyl Groups (Requires Heat) D->E C6 Position F Anticancer Agents (e.g., Diarylpyrimidines) E->F G Antimicrobial Agents (e.g., Piperazine Hybrids) E->G

Workflow of 4,6-dichloropyrimidine synthesis and asymmetric derivatization via SNAr.

MOA Ligand 4,6-Dichloropyrimidine Derivatives Target1 Tubulin Colchicine Binding Site Ligand->Target1 Diaryl Substituents Target2 Bacterial DNA Gyrase Ligand->Target2 Piperazine Substituents Effect1 Microtubule Destabilization Target1->Effect1 Effect2 DNA Supercoiling Inhibition Target2->Effect2 Outcome1 Apoptosis (Cancer Cells) Effect1->Outcome1 Outcome2 Cell Death (Bacteria) Effect2->Outcome2

Dual mechanisms of action for functionalized 4,6-dichloropyrimidine derivatives.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary chemical and biological controls.

Protocol A: Synthesis of the 4,6-Dichloropyrimidine Core

Objective: Convert 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine via chlorination.

  • Reagent Preparation: In a dry 50 mL round-bottomed flask, mix triethylamine (Et3N, 4.0 mmol) and phosphorus oxychloride (POCl3, 15.8 mmol) dropwise under an inert nitrogen atmosphere.

    • Causality Insight: Et3N acts as an essential acid scavenger. It neutralizes the HCl byproduct generated during the chlorination, preventing the degradation of the pyrimidine ring and driving the reaction equilibrium forward .

  • Addition: Slowly add 4,6-dihydroxypyrimidine (2.3 mmol) to the mixture to control the exothermic reaction.

  • Reflux & Validation: Heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) mobile phase until the starting material spot is completely consumed.

  • Quenching: Carefully pour the mixture onto crushed ice to safely hydrolyze and quench the excess POCl3.

  • Purification: Filter the resulting precipitate and purify via flash chromatography to yield the target compound as a light yellow solid.

Protocol B: Self-Validating MTT Cytotoxicity Assay

Objective: Evaluate the in vitro antiproliferative activity of synthesized derivatives.

  • Cell Seeding: Seed target cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 × 103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C in a 5% CO2 atmosphere.

  • Treatment & Control System: Treat cells with varying concentrations of the synthesized derivatives (1–100 µM).

    • Self-Validation: You must include three controls: (1) Untreated cells (negative control for baseline viability), (2) Vehicle control (0.1% DMSO to rule out solvent-induced cytotoxicity), and (3) a Positive control (e.g., Combretastatin A-4 or Doxorubicin) to benchmark assay sensitivity .

  • Incubation: Incubate the treated plates for 48 h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 h.

    • Causality Insight: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification: Discard the culture medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

References

  • Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents Source: MDPI (Molecules) URL: [Link]

  • Title: Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA Source: Journal of Molecular Structure URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL: [Link]

distinguishing 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for distinguishing 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol from its critical structural isomers. It is designed for medicinal chemists and process development scientists.

Executive Summary

The differentiation of this compound (Target) from its regioisomers, particularly the 2,4-dichloro analog, relies primarily on


 NMR spectroscopy  of the aromatic proton and Reverse-Phase HPLC  retention behavior.
  • The Smoking Gun: The aromatic proton at position C2 (Target) resonates significantly downfield (

    
     ppm) compared to the C6 proton of the 2,4-isomer (
    
    
    
    ppm) or the C5 proton of the 2-substituted isomer (
    
    
    ppm).
  • Chromatography: The Target (4,6-dichloro) is less polar than the 2,4-dichloro isomer, resulting in a longer retention time on C18 stationary phases.

Structural Analysis & Isomer Landscape

The pyrimidine core is highly susceptible to regio-isomerism during synthesis, particularly during nucleophilic substitutions or lithiation steps.

FeatureTarget Molecule Critical Impurity A (Regioisomer) Critical Impurity B (Side-Chain)
Name This compound 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-ol2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Structure 5-substituted, 4,6-dichloro5-substituted, 2,4-dichloro5-substituted (primary alcohol)
Symmetry

(local to ring)
Asymmetric

(local to ring)
Key Proton H-2 (Between two Nitrogens)H-6 (Adjacent to one Nitrogen)H-2 (Between two Nitrogens)
Origin Desired ProductImpurity in starting material (2,4-DCP)Reaction with epoxide/wrong lithiation

Analytical Strategy: NMR Spectroscopy

NMR is the definitive method for structural confirmation. The chemical shift of the lone aromatic proton is the most reliable indicator of the substitution pattern.

NMR Diagnostic Criteria (DMSO- )
Proton EnvironmentTarget Shift (

ppm)
2,4-Isomer Shift (

ppm)
Mechanistic Explanation
Aromatic H 8.70 – 9.10 (s, 1H) 8.30 – 8.60 (s, 1H) H-2 is flanked by two electronegative nitrogens, causing maximum deshielding. H-6 is flanked by only one N and one C-Cl.
Methine (-CH-OH) 5.0 – 5.4 (q)5.0 – 5.4 (q)Little differentiation; both are secondary benzylic-like alcohols.
Methyl (-CH

)
1.4 – 1.6 (d)1.4 – 1.6 (d)Little differentiation.

Decision Logic:

  • Look for the Singlet: Identify the aromatic proton singlet in the 8.0–9.5 ppm region.

  • Check the Shift:

    • > 8.7 ppm: Confirms substitution at C5 with chlorines at 4,6 (Target).

    • < 8.6 ppm: Suggests asymmetry (2,4-dichloro pattern).

    • ~ 7.4 ppm: Suggests substitution at C2 (H-5 remains).

NMR Signatures
  • Target: The C2 carbon appears very downfield (~155-160 ppm). C4 and C6 are chemically equivalent (or nearly so, barring rotameric restriction) and appear as a single intense peak or very close doublet around 160-165 ppm.

  • 2,4-Isomer: All ring carbons are distinct. You will see 4 distinct signals in the aromatic region.

Chromatographic Separation (HPLC)

Due to the difference in dipole moments, the isomers can be separated using standard Reverse-Phase (RP) HPLC.

  • Dipole Theory:

    • 2,4-Dichloro: The dipoles of the chlorines and the ring nitrogens are additive, creating a net dipole moment (

      
       D). This molecule is more polar .
      
    • 4,6-Dichloro: The C-Cl bond vectors at positions 4 and 6 are at a

      
       angle. Their dipoles partially cancel. The molecule is less polar  (
      
      
      
      D).
  • Elution Order (C18 Column):

    • 2,4-Isomer (More Polar): Elutes First (

      
       shorter).
      
    • Target (Less Polar): Elutes Second (

      
       longer).
      
Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (C-Cl absorption).

Visualization: Identification Workflow

IsomerID Start Unknown Sample (C6H6Cl2N2O) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Aromatic Analyze Aromatic Singlet NMR->Aromatic ShiftHigh Shift δ 8.7 - 9.1 ppm (H-2 Proton) Aromatic->ShiftHigh Deshielded (N-CH-N) ShiftMid Shift δ 8.3 - 8.6 ppm (H-6 Proton) Aromatic->ShiftMid Mod. Shielded (N-CH-CCl) ShiftLow Shift δ 7.2 - 7.6 ppm (H-5 Proton) Aromatic->ShiftLow Shielded (CCl-CH-CCl) Target TARGET CONFIRMED This compound ShiftHigh->Target Iso24 ISOMER: 2,4-Dichloro Analog ShiftMid->Iso24 Iso2 ISOMER: 2-Substituted Analog ShiftLow->Iso2

Figure 1: Decision tree for spectroscopic identification of dichloropyrimidine ethanol isomers.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra to resolve splitting patterns of the ethyl side chain and the chemical shift of the aromatic proton.

  • Mass: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      (Deuterated Dimethyl Sulfoxide). Note: CDCl
    
    
    
    can be used, but DMSO is preferred for polar alcohols to prevent OH peak broadening.
  • Transfer: Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire

    
     NMR with at least 16 scans (400 MHz or higher).
    
  • Referencing: Reference the residual DMSO pentet to 2.50 ppm.

Protocol B: Synthesis of Reference Standard (Validation)

Objective: Synthesize the target to validate retention time.

  • Reaction: 4,6-Dichloropyrimidine + LDA (Lithium Diisopropylamide)

    
     5-Lithio-4,6-dichloropyrimidine 
    
    
    
    Target.
  • Critical Control: The lithiation of 4,6-dichloropyrimidine occurs exclusively at the 5-position due to the directing effect of the chlorines (ortho-lithiation) and the acidity of the C5 proton.

  • Impurity Origin: If the starting material contains 2,4-dichloropyrimidine, lithiation may occur at C6, leading to the 2,4-dichloro-5-substituted isomer.

References

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. 4,6-Dichloropyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The validation of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 60025-05-0 / 2227919-51-7) presents a distinct analytical challenge due to its high halogen content (~36.7% Chlorine) and the presence of a secondary alcohol group.[1][2] In drug development—specifically for PRMT5 or kinase inhibitor intermediates—establishing bulk purity is critical.[1][2]

While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk solvation or inorganic impurities.[1][2] Elemental Analysis (EA) remains the gold standard for purity validation (±0.4% tolerance). However, the "standard" CHN combustion workflow often fails for dichloropyrimidines because:

  • Halogen Interference: High Cl levels can poison standard oxidation catalysts and interfere with N detection.[1][2]

  • Incomplete Combustion: The electron-deficient pyrimidine ring is resistant to oxidation, leading to low Carbon values (carbonization).[1][2]

  • Hygroscopicity: The ethanol side chain can adsorb atmospheric moisture, skewing Hydrogen/Oxygen ratios.[2]

This guide compares the performance of Dynamic Flash Combustion (Modified) against the Schöniger Oxygen Flask method, recommending a hybrid protocol for optimal regulatory compliance.

Theoretical Standards & Acceptance Criteria

Before selecting a method, the theoretical baseline must be established. For regulatory filing (IND/NDA), the experimental values must fall within the ±0.4% absolute deviation limit.

Compound: this compound Formula: C₆H₆Cl₂N₂O Molecular Weight: 193.03 g/mol [1][2][3]

ElementMass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 72.0737.34% 36.94% – 37.74%
Hydrogen (H) 6.053.13% 2.73% – 3.53%
Nitrogen (N) 28.0114.51% 14.11% – 14.91%
Chlorine (Cl) 70.9036.73% 36.33% – 37.13%
Oxygen (O) 16.008.29% Calculated by difference

Critical Insight: The Carbon/Chlorine ratio is nearly 1:1 by mass.[2] A method that accurately measures C but fails to trap Cl will yield erroneous results due to gas phase interference.[1][2]

Comparative Analysis of Methods

Method A: Automated Dynamic Flash Combustion (CHN Analyzers)

Standard configuration (e.g., Elementar, PerkinElmer)

  • Mechanism: Sample is dropped into a combustion tube (950–1150°C) with O₂.[1][2] Gases (CO₂, H₂O, N₂, NOₓ) are separated via GC or adsorption columns.

  • The Problem: The combustion of dichloropyrimidines produces Cl₂ and HCl gas. Without modification, these halogens react with the copper reduction layer (used to convert NOₓ to N₂), depleting it rapidly and causing "tailing" on the Nitrogen peak.

  • Required Modification: Use of a Tungsten (VI) Oxide (WO₃) additive or Silver (Ag) wool packing to trap halogens in the combustion tube.

  • Verdict: Excellent for C/H/N, but cannot quantify Chlorine simultaneously with high precision in standard setups.

Method B: Schöniger Oxygen Flask (The "Reference" Method)

Wet chemistry approach

  • Mechanism: Sample is wrapped in ash-free paper and combusted in a closed flask filled with pure O₂ and an absorbing solution (e.g., NaOH/H₂O₂).[1][2] The resulting chloride ions are titrated.[2][4][5]

  • The Advantage: It isolates the Chlorine measurement from the CHN matrix. It is the only method that reliably handles >30% halogen content without instrument saturation.[2]

  • Verdict: Mandatory for Chlorine validation. High labor intensity but irrefutable accuracy.

Method C: High-Resolution Mass Spectrometry (HRMS)

Modern alternative[1][2]

  • Mechanism: Ionization (ESI/APCI) and TOF detection.[1][2]

  • Verdict: Insufficient for Purity. HRMS confirms the molecule exists but does not see occluded solvents (water/DCM) or inorganic salts.[2] It should be used alongside EA, not instead of it.

Recommended Hybrid Protocol

  • C/H/N: via Automated Combustion (with WO₃ additive).

  • Cl: via Schöniger Flask Potentiometric Titration.

Protocol 1: Sample Preparation (Crucial Step)

Failure to dry is the #1 cause of EA failure for alcohol-containing intermediates.[1]

  • Drying: Dry the sample at 40°C under high vacuum (<5 mbar) for 12 hours. The ethanol side chain is thermally stable, but higher temperatures (60°C+) risk sublimation of the dichloropyrimidine.

  • Verification: Confirm loss of solvent via TGA (Thermogravimetric Analysis) or ¹H-NMR (check for solvent peaks).

  • Handling: Store in a desiccator. Weigh samples immediately before analysis to prevent moisture re-adsorption.[1][2]

Protocol 2: Determination of Chlorine (Schöniger Method)

Reagents:

  • 0.01 N Silver Nitrate (AgNO₃) standard solution.[1][2]

  • Absorbing Solution: 10 mL deionized water + 3 drops 30% H₂O₂ + 1 mL 1N NaOH.[1][2]

  • Ash-free filter paper (Whatman No. 42 or equivalent).[1][2]

Step-by-Step:

  • Weighing: Accurately weigh 15–20 mg of the dried sample onto the ash-free paper. Fold into a "flag" with a fuse strip.

  • Combustion:

    • Flush a 500 mL heavy-walled Schöniger flask with O₂ for 2 minutes.

    • Add the Absorbing Solution to the flask.

    • Ignite the paper fuse and immediately insert the stopper/sample holder into the flask. Invert to seal.

    • Safety Note: Perform behind a blast shield.[1][2] The combustion is rapid.

  • Absorption: Shake the flask vigorously for 30 seconds, then let stand for 15 minutes to ensure complete absorption of Cl₂/HCl gases.

  • Rinsing: Rinse the stopper and platinum basket with isopropanol/water (1:1) into the flask.

  • Titration:

    • Acidify the solution with dilute HNO₃ (to pH < 2).

    • Titrate potentiometrically with 0.01 N AgNO₃ using a Silver/Sulfide ion-selective electrode (ISE).[1][2]

    • Endpoint: The inflection point of the potential curve.

Calculation:


[1]

Visualizations

Figure 1: Analytical Decision Tree for Halogenated Pyrimidines

This diagram illustrates the logic flow for selecting the correct method based on halogen content and sample stability.

EA_Decision_Tree Start Sample: this compound Check_Halogen Check Halogen Content Start->Check_Halogen High_Halogen > 10% Halogen (Cl) Check_Halogen->High_Halogen Standard_CHN Standard CHN Combustion (High Risk of Interference) High_Halogen->Standard_CHN Not Recommended Modified_CHN Modified CHN (WO3 Additive + Ag Scrubbing) High_Halogen->Modified_CHN For C, H, N Cl_Determination Chlorine Determination High_Halogen->Cl_Determination For Cl Reconciliation Data Reconciliation (Combine CHN + Cl) Modified_CHN->Reconciliation Schoniger Schöniger Flask (Potentiometric Titration) Cl_Determination->Schoniger Preferred IC Ion Chromatography (Alternative) Cl_Determination->IC If Available Schoniger->Reconciliation IC->Reconciliation Pass_Fail Compare vs Theoretical (±0.4%) Reconciliation->Pass_Fail

Caption: Decision matrix for analyzing high-halogen intermediates, prioritizing modified combustion for CHN and wet chemistry for Cl.

Figure 2: The Schöniger Flask Workflow

A visual representation of the critical steps in the oxygen flask method to ensure safety and accuracy.

Schoniger_Workflow Step1 1. Sample Prep Wrap in ash-free paper (Flag shape) Step2 2. Oxygen Fill Flush flask with O2 Add Absorbing Soln Step1->Step2 Step3 3. Combustion Ignite & Seal immediately (Safety Shield!) Step2->Step3 Step4 4. Absorption Shake & Wait 15min (Cl2 -> Cl-) Step3->Step4 Step5 5. Titration AgNO3 Potentiometric Endpoint Detection Step4->Step5

Caption: Step-by-step execution of the Oxygen Flask Combustion method for accurate halogen quantification.

Interpretation of Results (Troubleshooting)

When analyzing the data, use this guide to interpret deviations:

ObservationLikely CauseCorrective Action
Low Carbon (< -0.4%) Incomplete combustion (carbide formation) or moisture weight.[1][2]Increase combustion temp to 1150°C; add WO₃; re-dry sample.
High Hydrogen (> +0.4%) Solvent/Water retention.[1][2]Extended vacuum drying; check NMR for residual ethanol.
Low Chlorine (< -0.4%) Incomplete absorption or volatility loss.[1][2]Ensure flask is sealed immediately; extend absorption time to 30 mins.
High Nitrogen (> +0.4%) N-N bond refractory nature or Cl interference.[1][2]Ensure Cu reduction tube is fresh; check for Cl breakthrough.[1][2]

References

  • American Chemical Society. (2022).[1][2][6] ACS Guidelines for Characterization of Organic Compounds.[2] ACS Publishing.[1][2][6][7] Link

  • Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1][2] Mikrochimica Acta.[1][2] Link

  • National Institutes of Health (NIH). (2022).[1][2] An International Study Evaluating Elemental Analysis.[1][2] PMC.[1][2] Link

  • ASTM International. (2020).[1][2] ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1]Link[1]

  • ChemScene. (2024). Product Data: (S)-1-(4,6-Dichloropyrimidin-5-yl)ethanol.[1][2][3][8]Link[1]

Sources

Comparative Guide to Melting Point Determination for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing kinase inhibitors and other complex active pharmaceutical ingredients (APIs), 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS 60025-05-0) serves as a critical halogenated building block[1]. Accurately determining its melting point is not merely a routine identity check; it is a fundamental thermodynamic assessment of crystalline purity and batch-to-batch consistency. Impurities—such as unreacted starting materials or regioisomers—will predictably depress and broaden the melting range[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical methodologies: Automated Capillary , Differential Scanning Calorimetry (DSC) , and Hot-Stage Microscopy (HSM) . By detailing the causality behind each protocol, this guide ensures your laboratory generates self-validating, pharmacopeia-compliant data.

Methodological Comparison & Causality

Selecting the right melting point technique dictates the reliability of your release data. Below is an in-depth comparison of the standard methodologies used to characterize pyrimidine derivatives.

Automated Capillary Method (Routine QC)

Regulatory Grounding: USP <741>[3] / Ph. Eur. 2.2.14[4]

The capillary method measures the visual phase transition from solid to liquid. Modern automated systems utilize digital optical detection to eliminate operator subjectivity[5]. The "onset" is defined as the temperature at which the solid column collapses against the capillary wall, and the "clear point" is complete liquefaction[6].

  • The Causality of the Protocol: The pharmacopeial mandate for a 1.0 °C/min heating rate is rooted in heat transfer kinetics. The glass capillary and the crystalline lattice of this compound are relatively poor thermal conductors. Faster ramp rates cause "thermal lag," where the instrument's heating block is significantly hotter than the sample itself, leading to artificially inflated melting point readings[7].

  • Self-Validating System: Before testing the sample, the apparatus must be qualified. Run a USP Melting Point Reference Standard (e.g., Vanillin or Phenacetin) whose melting point brackets the expected range of your sample[6]. If the standard's measured clear point deviates by more than ±0.5 °C from its certified value, the system is out of calibration, invalidating subsequent sample runs[6].

Step-by-Step Protocol:

  • Sample Preparation: Dry the this compound sample in a vacuum desiccator over silica gel for 24 hours. Reasoning: Residual solvents act as impurities, depressing the melting point[4].

  • Pulverization: Grind the dried sample into a fine powder to maximize surface area and ensure uniform heat distribution.

  • Packing: Charge a USP-compliant glass capillary (0.8–1.2 mm internal diameter) with the powder. Tap firmly on a solid surface to form a compact column 2.5–3.5 mm high[6]. Reasoning: Tapping eliminates air pockets, which act as thermal insulators and cause uneven melting.

  • Execution: Insert the capillary into the heating block 5 °C below the expected melting point. Ramp the temperature at 1.0 °C/min and record the onset and clear point[6].

Differential Scanning Calorimetry (DSC) (Thermodynamic Profiling)

Regulatory Grounding: USP <891>[2] / Ph. Eur. 2.2.34[8]

DSC measures the differential heat flow required to maintain the sample and an inert reference at the exact same temperature as they are heated[2]. Melting is an endothermic event, recorded as a downward or upward peak (depending on convention) on the thermogram.

  • The Causality of the Protocol: Unlike capillary methods, DSC provides the thermodynamic melting point (the extrapolated onset temperature,

    
    ), which is highly reproducible and independent of visual interpretation[2]. Furthermore, calculating the area under the curve yields the enthalpy of fusion (
    
    
    
    ), allowing for the precise calculation of eutectic purity via the van 't Hoff equation[2].
  • Self-Validating System: The DSC instrument must undergo temperature and cell constant (enthalpy) calibration using a high-purity standard, typically Indium (

    
     = 156.6 °C), ensuring the heat flow sensors are responding linearly[9].
    

Step-by-Step Protocol:

  • Weighing: Accurately weigh 1–3 mg of the compound into a standard aluminum pan using a microbalance. Reasoning: Precise mass is strictly required to calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     accurately.
    
  • Hermetic Sealing: Crimp the pan hermetically. Reasoning: This prevents the volatilization of any trapped moisture or residual synthesis solvents from creating an endothermic evaporation peak that could overlap with and obscure the melting peak[2].

  • Equilibration: Equilibrate the DSC cell at 30 °C below the expected melting point under a dry nitrogen purge (50 mL/min). Reasoning: Nitrogen prevents oxidative degradation of the pyrimidine ring at elevated temperatures[9].

  • Execution: Heat at a controlled rate (e.g., 1.0 to 5.0 °C/min). Record the extrapolated onset temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) as the definitive melting point.
    
Hot-Stage Microscopy (HSM) (Phase Tracking)

Regulatory Grounding: Advanced Characterization[10]

HSM combines polarized light microscopy with a temperature-controlled stage, allowing scientists to visually track changes in crystal morphology during heating[5].

  • The Causality of the Protocol: Pyrimidine derivatives often exhibit polymorphism or form solvates during crystallization. HSM is essential for distinguishing true melting from desolvation or solid-solid polymorphic transitions, which can visually mimic melting in a standard capillary[10]. Under crossed polarizers, the anisotropic crystal is bright (birefringent); true melting is definitively marked by the total loss of birefringence as the sample becomes an isotropic liquid.

Step-by-Step Protocol:

  • Mounting: Disperse a few distinct crystals of this compound onto a glass microscope slide.

  • Covering: Place a glass coverslip over the sample. Reasoning: This minimizes thermal gradients across the crystal surface, ensuring the temperature read by the stage matches the sample temperature.

  • Execution: Ramp the temperature at 2.0 °C/min while observing under crossed polarizers. Record the exact temperature at which birefringence completely disappears[10].

Quantitative Data & Comparative Analysis

The table below summarizes the operational parameters and data outputs of each method to guide your instrument selection.

ParameterAutomated Capillary (USP <741>)DSC (USP <891>)Hot-Stage Microscopy (HSM)
Primary Data Output Visual Onset & Clear PointExtrapolated Onset (

) & Enthalpy (

)
Visual Birefringence Loss
Accuracy / Precision ± 0.5 °C± 0.1 °C± 0.5 °C
Sample Size Required 2.5–3.5 mm column height1–3 mg< 1 mg (few crystals)
Throughput High (3-6 simultaneous runs)Low (1 sample per run)Low (1 sample per run)
Regulatory Compliance Routine QC Release, GMPThermodynamic Purity, IND FilingPolymorph/Solvate Detection

Workflow Visualizations

MP_Selection Start Determine MP Method for This compound Q1 Is thermodynamic purity or polymorph screening required? Start->Q1 DSC Differential Scanning Calorimetry (DSC) (USP <891>) Q1->DSC Yes (High Precision) Q2 Is visual observation of crystal changes needed? Q1->Q2 No (Routine QC) HSM Hot-Stage Microscopy (HSM) Q2->HSM Yes (Phase Tracking) Capillary Automated Capillary Method (USP <741>) Q2->Capillary No (Standard Release)

Decision matrix for selecting the optimal melting point determination technique.

DSC_Workflow N1 Sample Prep (1-3 mg powder) N2 Hermetic Sealing (Al pan) N1->N2 N3 Equilibration (T_onset - 30°C) N2->N3 N4 Controlled Ramp (1.0 °C/min) N3->N4 N5 Data Acquisition (Heat Flow vs T) N4->N5 N6 Thermogram Analysis N5->N6

Self-validating workflow for DSC thermal analysis of pharmaceutical intermediates.

References

  • USP <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia.
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.
  • 1-(4,6-dichloro-pyrimidin-5-yl)ethanol | 60025-05-0. ChemicalBook.
  • General Chapters: <891> THERMAL ANALYSIS. United States Pharmacopeia.
  • Appendix V M. Thermal Analysis (Ph. Eur. 2.2.34). European Pharmacopoeia.
  • Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate.
  • Melting Point Determination. ResolveMass Laboratories Inc.
  • 2.2.14. Melting point - capillary method. European Pharmacopoeia.
  • Melting Point Standards. Sigma-Aldrich.
  • Thermal Analysis Calibration Methods. Scribd.
  • Analytical Testing - Curia Global. Curia.

Sources

Safety Operating Guide

1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the synthesis and application of complex heterocyclic compounds are only half of the operational equation. The other half—often overlooked until a critical audit or safety incident occurs—is the rigorous, compliant management of the resulting chemical waste.

Handling 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol requires a precise understanding of halogenated organic chemistry and environmental safety regulations. Because this compound contains a pyrimidine ring substituted with two chlorine atoms, it falls under strict regulatory frameworks that dictate its lifecycle from the benchtop to final destruction.

This guide provides the definitive, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and absolute regulatory compliance.

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertyValue / Classification
Chemical Name This compound
Molecular Formula C6H6Cl2N2O
Key Structural Features Dichloropyrimidine ring (halogenated), Hydroxyl group
EPA Waste Classification Halogenated Organic Waste[1]
Primary Hazards Severe skin/eye irritant, Acute aquatic toxicity[2]
Incompatible Materials Strong oxidizing agents, strong bases[3]
Required Disposal Method High-temperature incineration with flue gas scrubbing[1]

The Causality of Disposal: Why Halogenated Segregation is Non-Negotiable

In laboratory waste management, causality drives compliance . You must never treat this compound as a standard organic waste. Here is the scientific and logistical rationale behind this strict segregation:

  • The Dioxin Threat: When non-halogenated organics are incinerated, they combust into CO₂ and H₂O. However, if chlorinated compounds like this compound are introduced into standard incinerators, the chlorine atoms react at sub-optimal temperatures to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[4].

  • Specialized Destruction: Halogenated waste must be routed to specialized hazardous waste facilities equipped with high-temperature rotary kilns. These kilns operate at extreme temperatures and utilize caustic flue gas scrubbers to neutralize the corrosive hydrochloric acid (HCl) gas generated during the combustion of the pyrimidine ring[1].

  • The "Taint" Factor (Cost & Compliance): If even a few milligrams or milliliters of a halogenated compound are mixed into a large carboy of non-halogenated solvent (e.g., acetone or ethanol), the Environmental Protection Agency (EPA) dictates that the entire volume must be reclassified and treated as halogenated waste[4],[5]. This exponentially increases disposal costs and strains institutional waste management resources.

Step-by-Step Disposal Methodology

To build a self-validating safety system, implement the following standard operating procedure (SOP) for all workflows involving this compound.

Phase 1: Source Segregation & Containerization
  • Select the Proper Receptacle: Use a chemically compatible, heavy-duty container (e.g., High-Density Polyethylene - HDPE). Never use metal containers, as trace degradation of the chlorinated compound can lead to corrosive HCl formation.

  • Isolate the Waste Stream: Designate the container strictly for "Halogenated Organic Waste."

  • Consolidate Contaminated Materials: All materials that have come into contact with the compound—including residual solutions, pipette tips, reaction vials, and contaminated gloves—must be treated as halogenated waste. Do not throw contaminated solids into standard biohazard or municipal trash[4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Maintain Secondary Containment: Place the waste container in a secondary containment tray within a properly ventilated fume hood to capture any accidental spills or off-gassing.

  • Seal the System: The container must feature a secure, tightly sealing, vented lid. EPA regulations mandate that hazardous waste containers remain strictly closed at all times, except during the exact moment waste is being actively added[6]. Do not leave funnels resting in the bottleneck.

  • Labeling Compliance: Affix a standardized "Hazardous Waste" tag immediately upon adding the first drop of waste. The label must explicitly state "this compound" alongside any solvents used (e.g., Dichloromethane). Never use chemical abbreviations or structural formulas on waste labels [6].

Phase 3: Spill Response & Decontamination

If a spill occurs during transfer or synthesis:

  • Evacuate and Ventilate: Ensure the fume hood sash is at the proper operational height to maximize vapor extraction.

  • Absorb: Do not use combustible materials (like paper towels) for pure compound spills. Use an inert liquid-binding material such as diatomaceous earth or a universal chemical binder.

  • Collect: Carefully sweep the contaminated absorbent using non-sparking tools and deposit it directly into the Halogenated Organic Waste container.

  • Decontaminate: Scrub the affected surface with a compatible solvent (e.g., a small amount of isopropanol), and dispose of the cleaning materials in the same halogenated waste stream.

Phase 4: Final EHS Handoff
  • Monitor Volume: Never fill a waste container beyond 90% capacity. Headspace is required to account for vapor expansion and prevent pressure-induced ruptures.

  • Trigger Pickup: Once the container reaches 90% capacity, or in accordance with your institution's maximum accumulation time limit (often 72 hours for a full container in an SAA), initiate a pickup request with your Environmental Health and Safety (EHS) department[6].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for routing this compound waste, ensuring no single point of failure in your laboratory's compliance chain.

WasteDisposal Start Waste Generation: This compound Type Determine Waste State Start->Type Liquid Liquid Solutions (e.g., in DCM/Chloroform) Type->Liquid Solid Solid Waste (Powder/Contaminated Labware) Type->Solid Container Designated 'Halogenated Organic Waste' Container Liquid->Container Solid->Container SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Container->SAA EHS EHS Pickup & Documentation (Triggered at 90% Capacity) SAA->EHS Incineration Regulated High-Temp Incineration (Flue Gas Scrubbing) EHS->Incineration

Logical workflow for the segregation and disposal of halogenated pyrimidine waste.

References

  • Environmental Protection Agency (EPA) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • RiskAssess . Disposal of chemical wastes. Available at:[Link]

  • Columbia University Environmental Health & Safety . Hazardous Chemical Waste Management Guidelines. Available at:[Link]

  • DC Fine Chemicals . 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available at: [Link]

  • Hazardous Waste Experts . Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep trust in safe laboratory practices by offering value that extends beyond the product itself.

Hazard Assessment: A Proactive Stance in the Absence of Data

Comprehensive toxicological data for this compound is not extensively available. Therefore, a rigorous safety assessment must be extrapolated from its chemical structure—a chlorinated pyrimidine—and data from closely related analogues.

Structurally similar compounds, such as 4,6-Dichloropyrimidine and other chlorinated pyrimidines, are known to be hazardous.[1][2] They are classified as harmful if swallowed, inhaled, or in contact with skin; they can cause severe skin and eye damage or irritation; and may lead to respiratory irritation and allergic skin reactions.[1][3][4] During combustion, these compounds can decompose to release highly toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][5]

Given these facts, we must handle this compound with the assumption that it is a hazardous substance with the potential for acute toxicity, irritation, and sensitization. This conservative approach forms the bedrock of our safety protocols.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a robust barrier between the researcher and the chemical agent.

Engineering Controls: The Foundation of Safety

Before any personal equipment is worn, primary engineering controls must be in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[2] This is the most critical control for minimizing inhalation of dust or aerosols.[6]

  • Accessible Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][4]

Personal Protective Equipment (PPE)

Eye and Face Protection:

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields must be worn for all laboratory work.

  • Chemical Splash Goggles: When handling the compound in solution or during any operation with a splash hazard (e.g., transfers, reaction work-ups), chemical splash goggles are required.[7]

  • Face Shield: For tasks involving larger quantities or a significant risk of splashing, a full-face shield should be worn over chemical splash goggles to protect the entire face.[2][7]

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential.

    • Material: Nitrile gloves are recommended for their broad chemical resistance and are a suitable choice for incidental contact.[6]

    • Practice: For prolonged handling or immersive tasks, consider double-gloving. Always inspect gloves for tears or degradation before use and change them frequently, as residues can accumulate over time.[6][7] Wash hands thoroughly with soap and water after removing gloves.

  • Laboratory Coat: A chemical-resistant lab coat with long sleeves and a fully buttoned front is mandatory.[6]

  • Protective Gown/Apron: For procedures with a high splash potential, supplement the lab coat with a poly-coated, chemical-resistant gown or apron. Standard lab coats may not be impervious to significant spills.[8]

Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • Spill Cleanup: In the event of a significant spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Aerosol-Generating Procedures: For any non-routine procedure where aerosolization is unavoidable.

If a respirator is required, a NIOSH-approved air-purifying respirator (APR) with combination organic vapor/acid gas cartridges and P100 particulate filters is recommended.[5][9] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[7][8]

PPE Selection by Laboratory Task

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table provides at-a-glance guidance for common laboratory operations.

TaskMinimum Required PPERecommended Additional PPE (Based on Scale/Risk)
Weighing/Transfer of Solids Safety Glasses with Side Shields, Nitrile Gloves, Lab CoatDouble Gloves, Chemical Goggles
Preparation of Solutions Chemical Goggles, Nitrile Gloves, Lab CoatDouble Gloves, Face Shield
Running Reactions/Work-up Chemical Goggles, Nitrile Gloves, Lab CoatDouble Gloves, Face Shield, Chemical-Resistant Apron
Handling Waste/Disposal Chemical Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemical-Resistant Apron
Large-Scale Spill Cleanup Full-Face Air-Purifying Respirator, Chemical-Resistant Gown, Double Gloves (e.g., Neoprene over Nitrile), Chemical-Resistant Boot CoversSelf-Contained Breathing Apparatus (SCBA) for major incidents

Operational and Disposal Plans

A safe protocol is a self-validating system that accounts for the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and workflow for safely handling this compound.

G Safe Handling Workflow A 1. Pre-Operation Safety Check B 2. Don Appropriate PPE (Refer to Task Table) A->B C 3. Work Within Certified Chemical Fume Hood B->C D 4. Perform Task (Weighing, Reaction, etc.) C->D Spill Spill or Exposure? D->Spill E 5. Segregate Hazardous Waste F 6. Clean Work Area E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H Spill->E No Spill_Proc Execute Spill/Emergency Procedure Spill->Spill_Proc Yes Spill_Proc->F

Safe Handling Workflow Diagram
Step-by-Step Handling and Disposal

Handling:

  • Preparation: Before handling the compound, ensure all required PPE, spill cleanup materials, and waste containers are readily available.

  • Donning PPE: Don PPE in the correct order: lab coat, then goggles/face shield, and finally gloves (pulling cuffs over the sleeves of the lab coat).

  • Manipulation: Conduct all work in a fume hood with the sash at the lowest practical height. Use compatible tools like spatulas and glassware to avoid reactions.[6]

  • Post-Handling: After completing the task, decontaminate any equipment used.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and solvent rinsates, must be treated as hazardous waste.[10] Do not mix with incompatible waste streams.[11]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.[10][12] The container should be marked "Hazardous Waste" and list the chemical contents.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[11]

  • Final Disposal: Arrange for pickup and disposal through a licensed professional waste disposal company.[5][11] Adhere to all local, state, and federal environmental regulations.

Emergency and First Aid Measures

Immediate and correct action is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Always show the Safety Data Sheet (SDS) for a related compound to the attending medical personnel.[5]

References

  • MSDS of 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one. (n.d.). Google.
  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.
  • Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. (n.d.). Benchchem.
  • Safety data sheet. (2022, March 28). BASF.
  • Safety Data Sheet. (2023, April 24). Cayman Chemical.
  • SAFETY DATA SHEET. (2011, June 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4,6-Dichloropyrimidine. (2009, September 22). Fisher Scientific.
  • Personal Protection for the Applicator and Worker Module. (n.d.). Pesticide Safety Education Program, Cornell University.
  • SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. (2011, February 10). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 06). Sigma-Aldrich.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, The University of Texas at Dallas.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • (S)-1-(4,6-Dichloropyrimidin-5-yl)ethanol. (n.d.). ChemScene.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safe Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.